molecular formula C11H21NO4 B610239 Propargyl-PEG4-amine CAS No. 1013921-36-2

Propargyl-PEG4-amine

Cat. No.: B610239
CAS No.: 1013921-36-2
M. Wt: 231.29 g/mol
InChI Key: QDLPAHLHHBCWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates (ADCs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPAHLHHBCWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013921-36-2
Record name 3,6,9,12-tetraoxapentadec-14-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargyl-PEG4-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-amine is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and chemical biology. Its unique structure, featuring a terminal propargyl group and a primary amine connected by a flexible tetraethylene glycol (PEG) spacer, allows for the covalent linkage of two different molecules with high efficiency and specificity. This guide provides an in-depth overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its practical application.

Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₂₁NO₄, possesses a well-defined structure that dictates its reactivity and utility.[1][2] The terminal primary amine serves as a nucleophile, readily reacting with electrophiles such as carboxylic acids and activated esters to form stable amide bonds.[2][3] The terminal alkyne (propargyl group) is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1] The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and its conjugates, which is a critical attribute for biological applications.[3]

Chemical Structure

Caption: Chemical structure of this compound.
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1][3]
Boiling Point (Predicted) 315.9 ± 32.0 °C at 760 mmHg[3][]
Density (Predicted) 1.037 ± 0.06 g/cm³[3][]
pKa (Predicted) 8.74 ± 0.10[3]
Solubility Soluble in Water, DMSO, DMF, DCM, THF, Chloroform[2][3]
Storage Conditions Store at -20°C, protect from light[1][3]
Computational Chemistry Data
PropertyValueReference(s)
TPSA 62.94[5]
LogP -0.3553[5]
Hydrogen Acceptors 5[5]
Hydrogen Donors 1[5]
Rotatable Bonds 12[5]

Experimental Protocols

This compound is a versatile tool for a two-step sequential conjugation strategy. The following protocols provide detailed methodologies for the two primary types of reactions it undergoes.

General Experimental Workflow

The dual functionality of this compound allows for a modular approach to bioconjugation. Typically, one functional group is reacted first, followed by purification, and then the second reaction is performed.

G cluster_0 Step 1: First Conjugation Reaction cluster_1 Step 2: Second Conjugation Reaction A Molecule A (e.g., Protein, Peptide, Drug) C Reaction 1 (e.g., Amide Bond Formation) A->C B This compound B->C D Intermediate Conjugate (Molecule A-PEG4-Propargyl) C->D E Purification 1 (e.g., SEC, Dialysis) D->E F Purified Intermediate E->F H Reaction 2 (e.g., CuAAC Click Chemistry) F->H G Molecule B (e.g., Azide-modified Fluorophore, Biotin) G->H I Final Conjugate (Molecule A-PEG4-Molecule B) H->I J Purification 2 (e.g., HPLC, SEC) I->J K Final Purified Product J->K

Caption: General experimental workflow for a two-step bioconjugation.
Protocol 1: Amide Bond Formation with the Amine Group

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule, using carbodiimide chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended for stability)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Prepare a 10-50 mM stock solution of the carboxylic acid-containing molecule in an appropriate buffer.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 5 to 20-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Immediately add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule (prepared using a method similar to Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule (e.g., fluorescent probe, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Degassed PBS, pH 7.4 or a mixture of t-BuOH and water (1:1)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of one reagent is used).

    • Add the Reaction Buffer to the desired final volume.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[6] Let this mixture stand for a few minutes.

    • Add the copper-ligand complex to the main reaction tube to achieve a final copper concentration of approximately 100-500 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescent molecules.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as HPLC or SEC.

Applications in Targeted Protein Degradation: PROTACs

A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker, for which this compound is a common building block, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the POI and the E3 ligase.

PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression and a target in cancer therapy. PROTACs have been successfully developed to target BRD4 for degradation.[8][9] A common strategy involves using a known BRD4 inhibitor, such as JQ1, as the POI-binding ligand and a ligand for an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), connected by a linker derived from molecules like this compound.[9]

The following diagram illustrates the signaling pathway of a BRD4-targeting PROTAC.

cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC BRD4 PROTAC (e.g., JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degradation Degradation of BRD4 Proteasome->Degradation

Caption: Signaling pathway of a BRD4-targeting PROTAC.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex bioconjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development endeavors, from fundamental biological studies to the design of novel therapeutics like PROTACs and antibody-drug conjugates.

References

Propargyl-PEG4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Propargyl-PEG4-amine, a versatile bifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical properties, provides experimental protocols for its application, and illustrates a key synthetic workflow.

Core Properties of this compound

This compound is a valuable tool in chemical biology and drug discovery, featuring a terminal alkyne group and a primary amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The propargyl group enables highly efficient and specific covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The terminal amine group provides a reactive handle for conjugation to molecules bearing carboxylic acids, activated esters, or other carbonyl groups. The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Quantitative Data
PropertyValueSource(s)
CAS Number 1013921-36-2[1][2][3][4][5][6][7]
Molecular Weight 231.29 g/mol [2][3][4][5]
Molecular Formula C₁₁H₂₁NO₄[2][3][4][5]
Purity >95% (typical)[2][4]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in Water, DMSO, DCM, DMF[7]
Storage -20°C[7]

Experimental Protocols

The bifunctional nature of this compound allows for its use in a variety of conjugation strategies. Below are detailed protocols for its application in amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein ligand, using standard peptide coupling reagents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a targeting ligand)

  • Peptide coupling reagent (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF)

  • Reaction vessel

  • Stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative reverse-phase HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents) to the solution.[2]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.[2]

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Slowly add the solution of this compound to the activated carboxylic acid solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours.[2]

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate and the consumption of starting materials.[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to isolate the propargyl-functionalized conjugate.[2]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a propargyl-functionalized molecule (synthesized as in Protocol 1) and an azide-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • Propargyl-functionalized molecule (1 equivalent)

  • Azide-functionalized molecule (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA)

  • Solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative reverse-phase HPLC for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[1][8]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[1][8]

    • Prepare a stock solution of the copper-stabilizing ligand THPTA (e.g., 50 mM in water).[1]

  • Reaction Setup:

    • In a reaction vessel, dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system.[2]

    • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Click Reaction:

    • In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Let this mixture stand for a few minutes.[9]

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).[2]

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe.[9]

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final triazole-linked conjugate.[9]

Visualized Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a linker. This two-step process involves the initial conjugation of a protein of interest (POI) ligand to the linker, followed by a click reaction to attach an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_purification Purification & Analysis POI_Ligand POI Ligand (-COOH) Activated_Intermediate Propargyl-PEG4-POI Ligand (Alkyne-PEG4-CO-POI) POI_Ligand->Activated_Intermediate HATU, DIPEA Propargyl_PEG4_Amine This compound (H2N-PEG4-Alkyne) Propargyl_PEG4_Amine->Activated_Intermediate Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Activated_Intermediate->Final_PROTAC CuSO4, NaAsc, THPTA E3_Ligase_Ligand E3 Ligase Ligand (-N3) E3_Ligase_Ligand->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS & NMR Characterization Purification->Analysis

Caption: PROTAC synthesis workflow using this compound.

References

Propargyl-PEG4-amine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG4-amine is a bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a terminal propargyl group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a primary amine for conjugation to various functional groups. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and bioavailability of the resulting conjugates. A thorough understanding of the solubility of this compound in common laboratory solvents is crucial for its effective handling, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and visual representations of relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 1.037 ± 0.06 g/cm³[2]
CAS Number 1013921-36-2[2]

Solubility Profile

This compound exhibits good solubility in a range of common laboratory solvents due to the hydrophilic nature of the PEG spacer. The available quantitative and qualitative solubility data are summarized in the table below.

SolventTypeQuantitative SolubilityQualitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO) Polar Aprotic50 mg/mL (216.18 mM)Soluble[2]
Water Polar ProticNot availableSoluble[3]
Dichloromethane (DCM) Polar AproticNot availableSoluble[3]
Dimethylformamide (DMF) Polar AproticNot availableSoluble[3]

Note: For DMSO, ultrasonic treatment may be required to achieve the specified concentration. It is also recommended to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[2]

Experimental Protocols for Solubility Determination

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMF, DCM, ethanol)

  • Sealed vials (e.g., glass vials with PTFE-lined caps)

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

  • Calculation: The determined concentration, after accounting for the dilution factor, represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) agitate Agitate at Constant Temperature (24-48 hours) prep_solution->agitate Equilibrate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge Separate Phases collect_supernatant Collect and Dilute Supernatant centrifuge->collect_supernatant Sample quantify Quantify Concentration (e.g., HPLC) collect_supernatant->quantify Analyze calculate Calculate Equilibrium Solubility quantify->calculate Finalize

Caption: Experimental workflow for determining equilibrium solubility.

Application Highlight: Click Chemistry

This compound is a key reagent in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for bioconjugation due to its high efficiency, specificity, and biocompatibility.

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Copper-chelating ligand (e.g., THPTA)

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper-chelating ligand in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound in the desired buffer.

    • In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.

    • Add the copper/ligand mixture to the reaction vessel.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and the copper catalyst.

G General Workflow for CuAAC Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process propargyl_peg This compound reaction_mixture Combine Reactants and Catalyst propargyl_peg->reaction_mixture azide_molecule Azide-containing Molecule azide_molecule->reaction_mixture copper Copper(II) Sulfate copper->reaction_mixture ligand Chelating Ligand (e.g., THPTA) ligand->reaction_mixture ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->reaction_mixture Initiates Reaction incubation Incubate at Room Temperature reaction_mixture->incubation purification Purify Conjugate incubation->purification product Triazole-linked Conjugate purification->product

Caption: Signaling pathway of a typical CuAAC "click" reaction.

Conclusion

This compound is a valuable and versatile tool in bioconjugation and drug development, with its PEG spacer conferring favorable solubility in a variety of solvents. While quantitative solubility data is readily available for DMSO, the experimental protocols provided in this guide offer a clear pathway for researchers to determine its solubility in other solvent systems tailored to their specific applications. A thorough understanding and characterization of its solubility are paramount for the successful design and execution of experiments involving this important linker molecule.

References

The Dual-Action Connector: A Technical Guide to Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-amine is a heterobifunctional linker molecule that is playing an increasingly pivotal role in the advancement of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal propargyl group and a primary amine, connected by a flexible tetraethylene glycol (PEG4) spacer, allows for a two-pronged approach to molecular assembly. This guide provides an in-depth look at the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and development.

The bifunctional nature of this compound lies in its two distinct reactive ends. The primary amine group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls to form stable amide bonds.[1][3] Simultaneously, the terminal propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[4][5] This orthogonal reactivity allows for the sequential and controlled conjugation of different molecular entities, a critical advantage in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7] The integrated PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and related linkers in bioconjugation reactions. These values are intended as a starting point for experimental design and may require optimization for specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
CAS Number 1013921-36-2
Purity Typically ≥95% to >98%
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions -20°C, protect from light and moisture

Source:[3][8][9]

Table 2: Typical Reaction Parameters for NHS Ester Conjugation

ParameterTypical ValueNotes
Molar Ratio (Linker:Biomolecule) 5:1 to 25:1Must be optimized for the specific biomolecule and desired labeling.[10]
Reaction pH 7.2 - 8.5Reaction is more efficient at slightly alkaline pH.
Reaction Temperature Room Temperature (25°C) or 4°CLower temperatures can be used to minimize protein degradation.[11]
Reaction Time 30 - 120 minutesCan be extended for less reactive proteins.[12]

Table 3: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical ValueNotes
Molar Excess of Alkyne 1.2 to 10-foldOver the azide-containing molecule.[5][13]
Copper(I) Catalyst 0.1 to 1 mMGenerated in situ from CuSO₄ and a reducing agent.[5][14]
Reducing Agent (e.g., Sodium Ascorbate) 1 to 5 mMUsed in molar excess to the copper sulfate.[10][14]
Copper Ligand (e.g., THPTA) 1 to 5 mMAccelerates the reaction and protects the biomolecule.[10][14]
Reaction Time 1 - 4 hoursCan be monitored by LC-MS or HPLC.[13]
Reaction Yield > 90%Under optimized conditions, due to the high efficiency of click chemistry.[13]

Experimental Protocols

The following are generalized protocols for the two-step conjugation strategy using a Propargyl-PEG-NHS ester, a common derivative of this compound. These protocols should be optimized for specific biomolecules and reagents.

Protocol 1: Conjugation of Propargyl-PEG-NHS Ester to a Protein

This protocol details the attachment of the alkyne linker to primary amines on a protein surface.

Materials:

  • Protein of interest

  • Propargyl-PEG4-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Desalting columns or dialysis equipment for purification[12]

Procedure:

  • Protein Preparation: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[12]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG4-NHS Ester in anhydrous DMF or DMSO.[12]

  • Conjugation Reaction: Add a 5- to 25-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[10]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing can improve efficiency.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to consume any excess NHS ester.[12]

  • Purification: Remove excess linker and quenching buffer by size-exclusion chromatography (e.g., desalting column) or dialysis.[10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified protein (from Protocol 1) to an azide-containing molecule.

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[13]

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[13]

    • Prepare a 50 mM stock solution of CuSO₄ in water.[13]

    • Prepare a 50 mM stock solution of THPTA in water.[13]

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 1.2 to 10-fold molar excess over the protein).[13]

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions, often in a 1:5 molar ratio.[10]

  • Reaction Initiation:

    • Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.[5][14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10][14]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.[13]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[14]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and a common application in targeted therapy.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Protein Protein Alkyne-Modified_Protein Alkyne-Modified_Protein Protein->Alkyne-Modified_Protein NHS Ester Reaction (pH 7.2-8.5) Propargyl-PEG-NHS Propargyl-PEG-NHS Propargyl-PEG-NHS->Alkyne-Modified_Protein Final_Conjugate Final_Conjugate Alkyne-Modified_Protein->Final_Conjugate CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide-Molecule Azide-Molecule Azide-Molecule->Final_Conjugate PROTAC_Mechanism Target_Protein Target_Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Target Degradation

References

An In-depth Technical Guide to the Propargyl-PEG4-amine Linker: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation and targeted therapeutics, the choice of a linker molecule is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of chemical linkers, the Propargyl-PEG4-amine linker has emerged as a versatile and powerful tool. This technical guide provides a comprehensive overview of its core features, quantitative properties, and detailed experimental protocols for its application in key areas of research and drug development.

Core Features of the this compound Linker

The this compound linker is a heterobifunctional molecule that incorporates three key chemical moieties: a terminal propargyl group, a primary amine, and a discrete tetraethylene glycol (PEG4) spacer.[1][2] This unique combination of features makes it an invaluable reagent for the precise construction of complex biomolecular conjugates.

The primary functionalities of this linker are:

  • Propargyl Group: The terminal alkyne group is a key component for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the formation of a stable triazole linkage under mild, aqueous conditions.[4]

  • Primary Amine Group: The amine group provides a reactive handle for conjugation to various electrophilic groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), to form stable amide bonds.[2][5] This allows for the straightforward attachment of the linker to proteins, peptides, and other biomolecules.

  • PEG4 Spacer: The tetraethylene glycol chain imparts hydrophilicity to the linker and the resulting conjugate.[6][7] This is particularly advantageous when working with hydrophobic molecules, as it can improve aqueous solubility, reduce aggregation, and enhance the pharmacokinetic properties of the final product.[8][9] The flexibility and defined length of the PEG4 spacer also provide spatial separation between the conjugated molecules, which can minimize steric hindrance and preserve their biological activity.[10][11]

Quantitative Data

A clear understanding of the physicochemical properties of the this compound linker is fundamental to its successful application. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[2][12]
Molecular Weight 231.29 g/mol [2][12]
Purity Typically ≥95% - 98%[2][12]
Appearance Colorless to pale yellow oil or solid[13]
Solubility Soluble in Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, protect from light[1][2]

Key Applications and Experimental Protocols

The unique architecture of the this compound linker makes it suitable for a wide range of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Application in Antibody-Drug Conjugate (ADC) Development

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The this compound linker can be utilized in a two-step conjugation strategy.

This protocol outlines the modification of an antibody with the this compound linker, followed by the "clicking" of an azide-modified drug payload.

Part 1: Antibody Modification with this compound

This step involves the activation of a payload-linker construct to react with the primary amines on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • A drug payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of Drug Payload: In an anhydrous solvent (DMF or DMSO), react the carboxylic acid-containing drug payload with EDC and NHS (or DCC) to form an amine-reactive NHS ester.

  • Conjugation to this compound: Add this compound to the activated drug payload solution. The amine group of the linker will react with the NHS ester to form a stable amide bond, resulting in a Propargyl-PEG4-Drug conjugate.

  • Purification: Purify the Propargyl-PEG4-Drug conjugate using an appropriate method, such as HPLC.

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Antibody Modification: For this protocol, we will assume a different strategy where the antibody is first modified with an azide group. React the antibody with an azide-containing NHS ester (e.g., Azido-PEG4-NHS Ester) to introduce azide functionalities.

  • Purification: Remove excess azido-linker using a desalting column equilibrated with PBS, pH 7.4.

Part 2: Drug Conjugation via Click Chemistry

This step attaches the propargyl-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody from Part 1

  • Propargyl-PEG4-Drug conjugate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody with a molar excess of the Propargyl-PEG4-Drug conjugate.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and a reducing agent like sodium ascorbate in a degassed buffer. The addition of a copper-chelating ligand like THPTA can improve catalyst stability.[14]

  • Click Reaction: Add the catalyst solution to the antibody-linker mixture to initiate the CuAAC reaction.[14]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[14]

  • Quenching: Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purification: Purify the final ADC using SEC or another suitable chromatography method to remove excess reagents and byproducts.[14]

Application in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound linker is used to connect the target-binding ligand and the E3 ligase-binding ligand.[1][15]

This protocol describes a common strategy for synthesizing a PROTAC using the this compound linker.

Materials:

  • Target protein-binding ligand with an azide or alkyne functionality

  • E3 ligase-binding ligand with a complementary alkyne or azide functionality

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Functionalization of Ligands: One of the ligands (either for the target protein or the E3 ligase) needs to be functionalized with a carboxylic acid to react with the amine of the this compound linker. The other ligand needs to possess an azide group.

  • Linker-Ligand Conjugation: Activate the carboxylic acid on the first ligand using EDC/NHS and react it with the amine of the this compound linker to form an amide bond. This results in a ligand-PEG4-Propargyl intermediate.

  • Purification: Purify the intermediate using HPLC.

  • Click Reaction: In a reaction vessel, dissolve the ligand-PEG4-Propargyl intermediate and the azide-functionalized second ligand in a suitable solvent like DMSO or a mixture of DMSO and water.

  • Catalyst Addition: Add the freshly prepared copper catalyst solution (CuSO₄, sodium ascorbate, and ligand) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 1-4 hours or until completion, which can be monitored by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex molecular processes and experimental workflows involved in bioconjugation.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Azide-Modified Antibody Azide-Modified Antibody Antibody->Azide-Modified Antibody Amine-NHS Ester Reaction Azide-Linker Azide-Linker Azide-Linker->Azide-Modified Antibody Propargyl-PEG4-Drug Propargyl-PEG4-Drug ADC ADC Azide-Modified Antibody->ADC CuAAC Click Reaction Propargyl-PEG4-Drug->ADC

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_MoA PROTAC Mechanism of Action Target_Protein Target_Protein Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex PROTAC Target Ligand-Linker-E3 Ligase Ligand PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Degradation of Target

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a highly versatile and enabling tool for the development of sophisticated bioconjugates. Its well-defined structure, which combines reactive handles for orthogonal chemistries with a hydrophilic spacer, provides researchers with a robust platform to construct ADCs, PROTACs, and other targeted therapies with improved physicochemical and pharmacological properties. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of this linker in their research.

References

Propargyl-PEG4-Amine: An In-depth Technical Guide to a Versatile Linker for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-amine, a heterobifunctional linker increasingly employed in bioconjugation, drug delivery, and proteomics. Its unique structure, combining a terminal alkyne group and a primary amine, connected by a flexible tetraethylene glycol (PEG4) spacer, makes it an invaluable tool for researchers leveraging the power of "click chemistry." This document details its chemical properties, applications, and provides explicit experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Concepts: Structure and Functionality

This compound is characterized by two key reactive moieties at opposite ends of a hydrophilic PEG4 spacer.[1] This distinct architecture allows for sequential or orthogonal conjugation of two different molecules.[1]

  • Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction facilitates the rapid and efficient formation of a stable triazole linkage with a molecule containing an azide group.[2] The reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1]

  • Amine Group (-NH2): The primary amine group offers a versatile point of attachment for a variety of molecules. It readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls to form stable amide bonds or other linkages.[2]

  • PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility of both the linker itself and the resulting conjugate, a critical attribute for biological experiments.[1] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

Physicochemical and Technical Data

A summary of the key quantitative and technical data for this compound is presented below for easy reference.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₄[2][4]
Molecular Weight 231.3 g/mol [2]
CAS Number 1013921-36-2[2][5]
Purity Typically ≥95% - 98%[2][4]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C[2][5]

Applications in Research and Drug Development

The dual functionality of this compound makes it a powerful tool for constructing complex molecular architectures.[1]

Proteolysis Targeting Chimeras (PROTACs)

A primary application of this compound is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] this compound serves as an ideal linker to connect the POI-binding ligand and the E3 ligase-binding ligand.[1]

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a cytotoxic drug to an antibody. The amine group can be coupled to the antibody, and the propargyl group can be used to "click" on the drug molecule, which has been modified with an azide.

Bioconjugation and Proteomics

This compound is widely used for the PEGylation of proteins, peptides, and oligonucleotides.[7] This modification can enhance the therapeutic properties of biomolecules by increasing their stability, solubility, and circulation half-life, while reducing immunogenicity.[8] In proteomics, this linker can be used to attach reporter molecules like biotin or fluorophores for protein enrichment, detection, and quantification.[9]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction.

Materials:

  • This compound conjugated molecule (Alkyne-molecule)

  • Azide-containing molecule (Azide-molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Alkyne-molecule in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the Azide-molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the Alkyne-molecule and the Azide-molecule in the chosen solvent system (e.g., t-BuOH/H₂O 1:1 or PBS).[10] The azide-containing molecule should typically be in a slight molar excess (1.5 to 5 equivalents) relative to the alkyne-containing molecule.[8]

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of CuSO₄ to ligand is common.[11][12]

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Reaction Conditions:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[10] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10] The crude product can be purified by column chromatography on silica gel or by recrystallization.[10] For biomolecules, purification can be achieved using size-exclusion chromatography, dialysis, or affinity purification.[10]

Protocol 2: Bioconjugation of a Protein with an Azide-Containing Molecule

This protocol provides a general guideline for labeling a protein that has been pre-functionalized with this compound.

Materials:

  • This compound labeled protein (Protein-alkyne)

  • Azide-containing cargo (e.g., fluorophore, biotin)

  • Phosphate buffer, pH 7.4

  • Copper(II) sulfate (CuSO₄) solution

  • THPTA ligand solution

  • Sodium ascorbate solution

  • Aminoguanidine solution (optional, to prevent oxidative damage)[13]

Procedure:

  • In a microcentrifuge tube, dissolve the Protein-alkyne in the appropriate buffer.

  • Add the azide-containing cargo to the solution. A 2-fold excess with respect to the alkyne groups on the biomolecule is recommended.[11]

  • Prepare a premixed solution of CuSO₄ and THPTA.

  • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[10]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[10]

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[10]

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis.[10]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Molecule_A Molecule A (e.g., Protein, Drug) Conjugated_Molecule Molecule A with Propargyl Linker Molecule_A->Conjugated_Molecule Amide bond formation Propargyl_PEG4_Amine This compound Propargyl_PEG4_Amine->Conjugated_Molecule Conjugated_Molecule_2 Molecule A with Propargyl Linker Molecule_B Molecule B (with Azide group) Final_Product Final Bioconjugate (A-Linker-B) Molecule_B->Final_Product Conjugated_Molecule_2->Final_Product CuAAC (Click Reaction)

Caption: General workflow for bioconjugation using this compound.

CuAAC_Cycle CuI Cu(I) Cu_Alkyne Cu(I)-Alkyne Complex CuI->Cu_Alkyne + Alkyne Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->CuI Product Release Triazole_Product Triazole Product Metallacycle->Triazole_Product Alkyne R1-C≡CH Azide R2-N3 CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

References

Propargyl-PEG4-amine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple component, critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the diverse array of linkers, Propargyl-PEG4-amine, a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer, has emerged as a valuable tool. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

This compound possesses two key functional groups: a terminal propargyl group (an alkyne) and a primary amine.[1][2][3][4] The propargyl group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable linkage to azide-modified molecules.[1] The amine group provides a reactive site for conjugation to various functionalities, most commonly carboxylic acids, to form stable amide bonds.[5] The central PEG4 chain enhances the hydrophilicity of the resulting conjugate, which can improve its solubility, reduce aggregation, and potentially prolong its circulation half-life.[6][7]

Core Applications in Drug Discovery

The unique bifunctional nature of this compound makes it a versatile building block in the construction of complex therapeutic molecules.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[8][9] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] this compound is frequently incorporated into the linker to connect the two ligands, enhancing the solubility and flexibility of the PROTAC molecule.[10] The flexibility of the PEG4 chain is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient protein degradation.[11]

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][12] The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the release of the payload at the target site. This compound can be used in a two-step conjugation strategy to attach a drug payload to an antibody.[12] The PEG4 spacer enhances the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, as it improves solubility and reduces the tendency for aggregation.[9][12]

Quantitative Data on the Impact of PEG4 Linkers

The length and composition of the linker are critical determinants of the efficacy of PROTACs and ADCs. The following tables summarize representative data on the impact of PEG4 linkers on the performance of these drug modalities.

Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)Reference(s)
PROTAC-PEG2 40~851.8[5]
PROTAC-PEG3 25>902.1[5]
PROTAC-PEG4 15 >95 2.5 [5]
PROTAC-PEG5 35~902.0[5]
PROTAC-PEG6 50~851.7[5]
Table 1: Impact of PEG Linker Length on the Efficacy of a BRD4-Targeting PROTAC. Data illustrates that a PEG4 linker provides an optimal balance of potency (lower DC50) and maximal degradation (Dmax). The improved cell permeability with the PEG4 linker is also noteworthy.
PropertyUnconjugated AntibodyADC with Propargyl-PEG4 LinkerReference(s)
Molecular Weight ~150 kDa~152-155 kDa[9]
Aggregation Onset Temperature (°C) 7572[9]
In Vitro Cytotoxicity (IC50 in nM) on HER2+ cells >10001.2[9]
In Vivo Tumor Growth Inhibition (%) 1085[9]
Table 2: Illustrative Physicochemical and Biological Properties of an ADC with a Propargyl-PEG4 Linker. The data shows a slight decrease in thermal stability but a significant increase in cytotoxic potency and in vivo efficacy upon conjugation with a drug using a PEG4 linker.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by PROTACs and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., IRAK4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression translocation to nucleus PROTAC IRAK4-Targeting PROTAC PROTAC->IRAK4 induces degradation

Targeting the IRAK4 Signaling Pathway with a PROTAC

Experimental_Workflow Design PROTAC/ADC Design (Ligand & Linker Selection) Synthesis Synthesis of Conjugate (using this compound) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Assays In Vitro Efficacy Assays (Western Blot, Cell Viability) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Improvement

General Experimental Workflow for Drug Discovery

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in drug discovery. The following are representative protocols for the synthesis and evaluation of PROTACs and ADCs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, involving an amide coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Reagent Preparation:

    • Dissolve the E3 ligase ligand (containing a carboxylic acid, e.g., a pomalidomide derivative) in anhydrous DMF.

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Prepare a solution of HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Reaction:

    • To the E3 ligase ligand solution, add the HATU/DIPEA solution and stir for 15 minutes at room temperature for pre-activation.

    • Add the this compound solution to the activated E3 ligase ligand.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

Step 2: CuAAC "Click" Reaction with Azide-Modified POI Ligand

  • Reagent Preparation:

    • Dissolve the product from Step 1 (1 equivalent) and the azide-modified POI ligand (1.1 equivalents) in a 3:1 mixture of THF and water.

    • Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Reaction:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.[13]

Protocol 2: Synthesis of an ADC using a Propargyl-PEG4-based Linker

This protocol outlines a two-stage process for conjugating a drug payload to an antibody.[12]

Stage 1: Antibody Modification with an NHS-PEG4-Propargyl Linker

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0) to a concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.

    • Determine the antibody concentration of the purified propargyl-modified antibody.

Stage 2: Drug Conjugation via CuAAC "Click" Chemistry

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized drug in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (10 mM in water), sodium ascorbate (50 mM in water), and a copper ligand like THPTA (50 mM in water).

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-modified antibody with a 2- to 5-fold molar excess of the azide-functionalized drug.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio and let it stand for 5 minutes.

    • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate at room temperature for 2-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC from excess drug and reaction reagents using a desalting column.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.[12]

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the reduction in the level of a target protein following PROTAC treatment.[11][14]

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[11][14]

Conclusion

This compound is a highly versatile and valuable tool in the drug discovery toolbox. Its bifunctional nature, combined with the beneficial properties of the PEG4 spacer, enables the efficient synthesis of complex and potent therapeutic modalities such as PROTACs and ADCs. By providing a hydrophilic and flexible linkage, this compound helps to address key challenges in drug development, including solubility, stability, and the optimization of biological activity. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this and similar linkers in the creation of next-generation targeted therapies. As the field of drug discovery continues to advance, the rational design and application of well-defined linkers like this compound will remain a critical factor in the development of innovative and impactful medicines.

References

The Synthesis of PROTACs Utilizing PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the landscape of drug discovery from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that covalently connects the two ligands.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][4]

Among the various linker archetypes, polyethylene glycol (PEG) linkers have garnered significant attention in PROTAC design.[2][5] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[2][] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][5] Furthermore, the variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[2][5] This guide provides an in-depth overview of the synthesis of PROTACs featuring PEG linkers, including detailed experimental protocols, quantitative data on the impact of linker length, and visual diagrams of key processes.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[2][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][8]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Degradation POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Recruited Ternary_Complex->POI Ubiquitination

PROTAC Mechanism of Action

The Critical Role of PEG Linkers in PROTAC Design

The linker is far more than an inert spacer; its composition and length are pivotal to a PROTAC's success.[9][10] PEG linkers offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether units in the PEG chain significantly improves the aqueous solubility of the often lipophilic PROTAC molecule, which is crucial for bioavailability and formulation.[10][11][12]

  • Improved Permeability: While the relationship is complex, PEG linkers can enhance cell permeability. Compared to rigid alkyl chains, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area, creating a more compact structure that is better suited for traversing the cell membrane.[10]

  • Tunable Length: The length of the PEG linker can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[5][9]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.[4] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[13] The optimal linker length is target-dependent and must be determined empirically.[14] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[14][15]

The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) [12][16][17]

PROTAC Target Protein E3 Ligase Linker Type Linker Length DC50 (nM) Dmax (%)
PROTAC A BRD4 CRBN PEG 1-2 PEG units >5000 -
PROTAC B BRD4 CRBN PEG 4-5 PEG units <500 -
PROTAC C BRD4 VHL PEG PEG3 45 88
PROTAC D BRD4 VHL PEG PEG4 25 92

| PROTAC E | BRD4 | VHL | PEG | PEG5 | 10 | >95 |

Table 2: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) [16][18]

PROTAC Target Protein E3 Ligase Linker Type Linker Length DC50 (nM) Dmax (%)
BTK PROTAC 1 BTK CRBN PEG PEG3 12.5 90
BTK PROTAC 2 BTK CRBN PEG PEG4 5.6 >95
BTK PROTAC 3 BTK CRBN PEG PEG5 2.1 >95

| BTK PROTAC 4 | BTK | CRBN | PEG | PEG7 | 8.9 | 90 |

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4][15]

Linker Type Linker Length (atoms) Degradation Efficacy
PEG 12 Effective

| PEG | 16 | More Potent |

Table 4: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [4][9]

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96

| Alkyl/Ether | 29 | 292 | 76 |

Experimental Protocols for PROTAC Synthesis and Characterization

I. PROTAC Synthesis via Sequential Amide Coupling

A common synthetic strategy for preparing PROTACs with PEG linkers involves a sequential amide coupling approach.[1] This protocol describes the conjugation of a POI ligand and an E3 ligase ligand to a bifunctional PEG linker, for instance, one possessing a carboxylic acid and an amine functional group.[1]

Materials:

  • POI ligand with a free amine or carboxylic acid for conjugation

  • E3 ligase ligand with a free amine or carboxylic acid for conjugation

  • Bifunctional PEG linker (e.g., amine-PEGn-acid)

  • Amide coupling reagents: HATU or HBTU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reverse-phase preparative HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

Step 1: Coupling of the first ligand to the PEG linker

  • In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting E3 ligase-linker conjugate using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Coupling of the second ligand to the linker-conjugate

  • Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.5 equivalents) and the base (DIPEA, 3.0 equivalents).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC using reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final product by HRMS and NMR.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: E3 Ligand, POI Ligand, Bifunctional PEG Linker Step1 Step 1: Amide Coupling (E3 Ligand + PEG Linker) Start->Step1 Purify1 Purification 1 (HPLC) Step1->Purify1 Step2 Step 2: Amide Coupling (E3-Linker + POI Ligand) Purify1->Step2 Purify2 Purification 2 (HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Product Purify2->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization

PROTAC Synthesis Workflow
II. PROTAC Characterization and Validation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[4][19]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.[4]

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[19]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[1]

  • Data Analysis: Quantify the band intensity for the target protein and a loading control.[13] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][13]

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[4]

Reagents:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UbcH5b)

  • E3 ligase complex (e.g., VHL or Cereblon complex)

  • Purified target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination buffer

Procedure:

  • Prepare a master mix containing the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • Aliquot the master mix into reaction tubes.

  • Add the purified POI and the E3 ligase complex.

  • Initiate the reaction by adding the PROTAC at various concentrations.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting, probing with an antibody against the POI to detect higher molecular weight ubiquitinated species.

Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.[14] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like NanoBRET can be employed.[14][20]

General Workflow for NanoBRET:

  • Cell Line Engineering: Use a cell line where the target protein is endogenously tagged with a reporter like NanoLuc luciferase, and the E3 ligase is expressed as a HaloTag fusion protein.[14]

  • Treatment: Treat the engineered cells with the PROTACs.

  • Ligand Addition: Add the fluorescent HaloTag ligand which will bind to the HaloTag-E3 ligase.[14]

  • Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which is generated when the NanoLuc and the fluorescent HaloTag ligand are in close proximity due to the formation of the ternary complex.

  • Data Analysis: Plot the BRET signal against the PROTAC concentration.

PROTAC_Validation_Workflow cluster_validation PROTAC Validation Workflow Synthesized_PROTAC Synthesized PROTAC Biochemical_Assays Biochemical Assays Synthesized_PROTAC->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesized_PROTAC->Cell_Based_Assays Ternary_Complex Ternary Complex Formation (e.g., NanoBRET, SPR) Biochemical_Assays->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Biochemical_Assays->Ubiquitination Degradation Western Blot for Degradation (DC50, Dmax) Cell_Based_Assays->Degradation Viability Cell Viability Assay Cell_Based_Assays->Viability

PROTAC Validation Workflow

Conclusion

The development of PROTACs has opened up new avenues for targeting proteins previously considered "undruggable".[21] The linker, and specifically the use of PEG linkers, is a cornerstone of modern PROTAC design, offering a means to fine-tune the physicochemical and pharmacological properties of these novel therapeutics.[2][9] A systematic approach to the synthesis and evaluation of PROTACs with varying PEG linker lengths is essential for identifying candidates with optimal potency and efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to rationally design and validate the next generation of targeted protein degraders.

References

Propargyl-PEG4-amine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-amine is a bifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a terminal propargyl group for click chemistry applications and a primary amine for conjugation to various biomolecules.[1][2][3] This guide provides a comprehensive overview of the available safety data, handling protocols, and chemical properties of this compound to ensure its safe and effective use in a laboratory setting.

It is important to note that a specific, official Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this guide synthesizes information from various commercial and technical sources, including data extrapolated from structurally similar compounds, to provide a thorough safety profile.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1013921-36-2[1][4][5][6]
Molecular Formula C₁₁H₂₁NO₄[1][5]
Molecular Weight 231.29 g/mol [5][7][8]
Purity Typically >95% - 98%[1][8]
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Topological Polar Surface Area (TPSA) 62.94 Ų[9]
logP -0.3553[9]

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not publicly available. However, safety information for structurally related compounds provides insight into potential hazards. For instance, a technical guide for N-(Propargyl-peg4)-n-bis(peg4-acid) extrapolates hazard data from Propargyl-PEG4-acid, which is classified as flammable.[10][11] The propargyl group, a terminal alkyne, can be reactive and may pose a fire or explosion risk under specific conditions, such as in the presence of certain metal catalysts.[10] The carboxylic acid functional group in related compounds can cause skin and eye irritation.[10]

Based on data for a related compound, the following GHS information should be considered as a precautionary measure:

Hazard CategoryGHS PictogramSignal WordHazard Statement
Flammability (extrapolated) GHS02 (Flame)DangerH242: Heating may cause a fire.

It is strongly recommended that researchers obtain and review the complete Safety Data Sheet from their specific supplier before handling this compound.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[10]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[10]

  • Body Protection: A laboratory coat and appropriate protective clothing are necessary.[10]

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

Storage Conditions: The following table outlines the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep the vial tightly sealed in a dry place.[7][11]
Stock Solution -20°CUp to 1 monthStore as aliquots in tightly sealed vials.[4][11] Protect from light.[4]
Stock Solution -80°CUp to 6 months to 1 yearRecommended for longer-term storage of solutions.[4][7][11]

Handling Procedures:

  • Acclimatization: Before opening, allow the product vial to equilibrate to room temperature for at least one hour to prevent condensation of atmospheric moisture onto the hygroscopic solid.[11]

  • Weighing: Weigh the desired amount of the compound quickly in a clean, dry environment.[11]

  • Solution Preparation: For optimal results, it is recommended to prepare and use solutions on the same day.[11] Avoid repeated freeze-thaw cycles of solutions.[11]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on general laboratory safety principles and data from related compounds:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms occur.[12]

  • Skin Contact: Flush the contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[12]

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation occurs.[12]

  • Ingestion: Wash out the mouth with water. Remove the victim to fresh air and keep them at rest. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel.[12]

Spill and Disposal Procedures

In case of a spill, absorb the material with an inert substance and dispose of it in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains.[10]

Experimental Workflows and Logical Relationships

To visualize the key considerations for handling and using this compound, the following diagrams illustrate the recommended safety workflow and the logical relationships influencing the compound's stability.

G cluster_prep Preparation and Handling start Start: Need to use this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood acclimatize Acclimatize Vial to Room Temperature fume_hood->acclimatize weigh Weigh Compound Quickly acclimatize->weigh reconstitute Reconstitute in Appropriate Solvent weigh->reconstitute use Use in Experiment reconstitute->use

Caption: Recommended workflow for the safe handling and preparation of this compound.

G cluster_factors Influencing Factors stability Compound Stability storage_temp Storage Temperature (-20°C or -80°C) stability->storage_temp dependent on exposure_light Exposure to Light stability->exposure_light sensitive to exposure_moisture Exposure to Moisture (Hygroscopic) stability->exposure_moisture sensitive to freeze_thaw Repeated Freeze-Thaw Cycles stability->freeze_thaw degraded by physical_state Physical State (Solid vs. Solution) stability->physical_state varies with

Caption: Logical relationships between environmental factors and the stability of this compound.

This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.[5][8][13] It is imperative for all users to consult the safety data sheet provided by their supplier and to adhere to all institutional and governmental safety regulations.

References

A Technical Guide to High-Purity Propargyl-PEG4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG4-amine is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group and a primary amine separated by a hydrophilic tetraethylene glycol (PEG) spacer, allows for the precise and efficient coupling of diverse molecular entities. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols for its use.

Commercial Suppliers and Specifications

The selection of a high-purity this compound is critical for the success of conjugation experiments and the development of therapeutics. A variety of commercial suppliers offer this reagent with purity levels typically exceeding 95%. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NumberPurityAnalytical MethodsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BroadPharmBP-22520>98%NMR1013921-36-2C₁₁H₂₁NO₄231.29
MedChemExpressHY-11467099.71%Not Specified1013921-36-2C₁₁H₂₁NO₄231.29
ChemSceneCS-0063758≥95%HPLC, NMR1013921-36-2C₁₁H₂₁NO₄231.29
Precise PEGAG-1554>96%Not Specified1013921-36-2C₁₁H₂₁NO₄231.29
TargetMolT9A3679Not SpecifiedNot Specified1013921-36-2C₁₁H₂₁NO₄231.29
AmbeedA201732Not SpecifiedNot Specified1013921-36-2C₁₁H₂₁NO₄231.29
CenmedC007B-412089>95%Not Specified1013921-36-2C₁₁H₂₁NO₄231.29

Core Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications, most notably in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): The primary amine of this compound can be readily conjugated to available carboxyl groups on a monoclonal antibody, often after activation. The propargyl group then serves as a handle for the attachment of a cytotoxic payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

  • PROTACs: In PROTAC technology, this compound can function as the linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG spacer enhances the solubility and can influence the efficacy of the resulting PROTAC molecule.[2][3]

  • Bioconjugation and Labeling: This linker is also widely used to attach reporter molecules, such as fluorescent dyes or biotin, to proteins, peptides, or other biomolecules for detection and imaging purposes.

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule, such as a protein or peptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Molecule with a carboxylic acid group (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: Amine-free buffer, e.g., 0.1 M MES, pH 6.0

  • Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-7.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing molecule in the Reaction Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or water (use Sulfo-NHS for aqueous solutions).

    • Dissolve this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the solution. A common starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Immediately add a molar excess of the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the linker is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess linker and reaction byproducts using a suitable method such as size-exclusion chromatography, dialysis, or RP-HPLC for peptides.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of a this compound-conjugated molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Reaction Buffer: Aqueous buffer such as PBS or Tris buffer, degassed.

  • Purification system (e.g., chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the propargyl-functionalized molecule and the azide-functionalized molecule in the Reaction Buffer.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a stock solution of the copper ligand in water or DMSO (e.g., 50 mM THPTA).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-functionalized molecule and the azide-functionalized molecule. A slight molar excess of one component may be used to drive the reaction to completion.

    • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often recommended. Let this mixture stand for a few minutes.

  • Initiation and Incubation:

    • Add the copper catalyst solution to the reaction mixture. A final copper concentration of 100-500 µM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst and unreacted starting materials using an appropriate chromatography method.

Visualizing the Role of this compound in a PROTAC

This compound is not directly involved in signaling pathways but acts as a crucial linker in molecules designed to modulate these pathways. The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a this compound linker to induce the degradation of a target protein, for example, the Androgen Receptor (AR), which is a key driver in prostate cancer.[4]

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

The following diagram illustrates the experimental workflow for synthesizing a bioconjugate using this compound.

Experimental_Workflow cluster_Step1 Step 1: Amine Conjugation cluster_Step2 Step 2: Click Chemistry Molecule_A Molecule A (-COOH) Activation Activation (EDC, NHS) Molecule_A->Activation Propargyl_PEG4_Amine This compound (-NH2, -C≡CH) Conjugation1 Amide Bond Formation Propargyl_PEG4_Amine->Conjugation1 Activation->Conjugation1 Intermediate Propargyl-Functionalized Molecule A Conjugation1->Intermediate Purification1 Purification Intermediate->Purification1 Purified_Intermediate Purified Intermediate Purification1->Purified_Intermediate Molecule_B Molecule B (-N3) CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Molecule_B->CuAAC Purified_Intermediate->CuAAC Final_Conjugate Final Bioconjugate (A-PEG4-B) CuAAC->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2

Caption: Experimental workflow for bioconjugation using this compound.

References

Propargyl-PEG4-amine: A Comprehensive Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-amine is a versatile, heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for "click" chemistry and a primary amine for amide bond formation, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, demands careful storage and handling to ensure its reactivity and integrity. This guide provides an in-depth overview of the best practices for the storage, handling, and use of this compound.

Core Properties and Storage Recommendations

This compound is typically a colorless to light yellow liquid. Due to its hygroscopic nature and potential sensitivity to light and temperature, strict adherence to recommended storage conditions is critical to prevent degradation and ensure experimental reproducibility.

Quantitative Storage and Stability Data

While comprehensive, long-term quantitative stability studies are not widely published, the following table summarizes the recommended storage conditions based on information from various suppliers and the known chemical properties of PEGylated and propargylamine compounds.

FormStorage TemperatureRecommended DurationKey Considerations
Neat (as supplied) 4°CShort-termProtect from light. Ensure the container is tightly sealed to prevent moisture absorption.
-20°CUp to 3 yearsRecommended for long-term storage. [1] Protect from light and moisture. Allow to warm to room temperature before opening.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2] Use anhydrous solvents. Protect from light.
-80°CUp to 1 yearIdeal for long-term storage of stock solutions. [1] Aliquot to minimize freeze-thaw cycles. Protect from light.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted, but general safety precautions for related chemical structures indicate the need for careful handling.

Hazard Identification: Based on data for structurally related compounds, this compound may be associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and appropriate protective clothing are essential.

Engineering Controls:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Experimental Protocols

The dual functionality of this compound allows for its use in a variety of bioconjugation workflows. Below is a general protocol for a two-step conjugation process involving amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the amine group of this compound to a molecule of interest (e.g., a protein, peptide, or small molecule) that contains a carboxylic acid moiety.

Materials:

  • This compound

  • Molecule of interest with a carboxylic acid group

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification equipment (e.g., desalting columns, HPLC)

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer.

    • Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid groups, forming an amine-reactive NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Add the this compound solution to the activated molecule solution. A molar excess of the amine may be used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting propargyl-functionalized conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl-functionalized molecule from Protocol 1 with an azide-containing molecule.

Materials:

  • Purified propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the propargyl-functionalized molecule, the azide-containing molecule, CuSO₄, and THPTA.

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-functionalized molecule and a slight molar excess of the azide-containing molecule in the reaction buffer.

    • Add the copper ligand (THPTA) to the mixture.

    • Add the CuSO₄ solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final conjugate using a suitable method to remove the copper catalyst and excess reagents.

Mandatory Visualizations

Storage and Handling Workflow

G This compound: Storage and Handling Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_use Use & Final Storage receipt Receive Shipment (Ambient Temperature) storage_long Long-Term Storage (-20°C, Protected from Light) receipt->storage_long Immediate Action equilibrate Equilibrate to Room Temp (Prevent Condensation) storage_long->equilibrate storage_short Short-Term Storage (4°C, Tightly Sealed) storage_short->equilibrate weighing Weigh/Aliquot Quickly (Inert Atmosphere if possible) equilibrate->weighing dissolution Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weighing->dissolution use_reaction Use in Reaction (e.g., Bioconjugation) dissolution->use_reaction store_solution Store Solution Aliquots (-20°C or -80°C) dissolution->store_solution store_solution->equilibrate For subsequent use

Caption: Logical workflow for the proper storage and handling of this compound.

Experimental Workflow for Bioconjugation

G Experimental Workflow: Two-Step Bioconjugation cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_analysis Purification & Analysis mol_a Molecule A (with -COOH) activation Activate with EDC/NHS mol_a->activation conjugation1 Amide Bond Formation activation->conjugation1 peg_amine This compound (H2N-PEG4-Propargyl) peg_amine->conjugation1 purification1 Purification (HPLC/SEC) conjugation1->purification1 product1 Propargyl-functionalized Molecule A conjugation2 Triazole Ring Formation product1->conjugation2 mol_b Molecule B (with -N3) mol_b->conjugation2 catalyst CuSO4, Na-Ascorbate, Ligand catalyst->conjugation2 purification2 Purification (HPLC/SEC) conjugation2->purification2 final_product Final Conjugate (A-PEG4-B) analysis Characterization (LC-MS, SDS-PAGE) final_product->analysis purification1->product1 purification2->final_product

Caption: A typical experimental workflow for using this compound in a two-step bioconjugation process.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using a Propargyl-PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), relies on the precise and stable linkage of payloads, such as cytotoxic drugs, to a monoclonal antibody (mAb).[1][2][3] This document provides detailed protocols for the covalent modification of an antibody with a terminal alkyne group using a Propargyl-PEG4 linker, followed by the conjugation of an azide-functionalized payload via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[2][3][4]

The Propargyl-PEG4 linker incorporates a polyethylene glycol (PEG) spacer, which offers significant advantages in ADC design.[1][] The PEG chain enhances the hydrophilicity of the final conjugate, improving solubility and stability while reducing the potential for aggregation, which is often an issue with hydrophobic payloads.[1][2][6] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, prolonging its circulation half-life and potentially reducing immunogenicity.[1][][6]

The overall strategy is a two-step process. First, the antibody is functionalized with the propargyl-PEG4 linker. This is typically achieved by reacting the primary amines on the antibody (predominantly on lysine residues) with an N-hydroxysuccinimide (NHS) ester derivative of the linker, such as Propargyl-PEG4-NHS Ester.[7][8] This reaction forms a stable amide bond.[7] The second step is the "click" reaction, where the alkyne-modified antibody is conjugated to a molecule of interest containing an azide group, forming a stable triazole linkage.[3][4]

Principle of the Reaction

The conjugation method involves two sequential reactions:

  • Antibody Modification (Amine Labeling) : The NHS ester of the Propargyl-PEG4 linker reacts with primary amines on the antibody surface (N-terminus and lysine side chains) under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond. This step introduces the terminal alkyne (propargyl group) onto the antibody.[7][8]

  • Payload Conjugation (Click Chemistry) : The propargyl-modified antibody is then reacted with an azide-functionalized payload. In the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, the alkyne and azide groups undergo a cycloaddition reaction to form a highly stable triazole ring.[2][3][4] Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are used to stabilize the copper(I) catalyst and protect the antibody.[4][9]

Experimental Protocols

This section provides detailed methodologies for the modification of an antibody with a Propargyl-PEG4 linker and the subsequent conjugation of an azide-payload.

Protocol 1: Antibody Preparation and Buffer Exchange

It is critical to ensure the antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the antibody for reaction with the NHS ester.[7][10]

Materials:

  • Monoclonal antibody (mAb)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4[7]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)[10][11]

Procedure:

  • If the antibody is in an incompatible buffer, perform a buffer exchange into an amine-free reaction buffer like PBS.[7]

  • Follow the desalting column manufacturer's instructions for equilibration and buffer exchange.[10]

  • After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280).[12]

  • Adjust the antibody concentration to a recommended range of 1-10 mg/mL.[7][13]

Protocol 2: Antibody Modification with Propargyl-PEG4-NHS Ester

This protocol details the introduction of the terminal alkyne group onto the antibody.

Materials:

  • Buffer-exchanged antibody (1-10 mg/mL in PBS, pH 7.2-8.0)

  • Propargyl-PEG4-NHS Ester[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7][11]

  • Desalting columns

Procedure:

  • Reagent Preparation : Allow the vial of Propargyl-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[12][13] Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[7][13]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the 10 mM Propargyl-PEG4-NHS Ester stock solution to the antibody solution.[11][13] The final concentration of DMSO or DMF should not exceed 10% (v/v) of the total reaction volume.[11][13]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][13] Gentle mixing during incubation can improve efficiency.[7]

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification : Remove excess, unreacted linker by purifying the propargyl-modified antibody using a desalting column, exchanging the buffer back into PBS, pH 7.4.[11]

Protocol 3: Payload Conjugation via CuAAC (Click Chemistry)

This protocol describes the attachment of an azide-containing payload to the alkyne-modified antibody.

Materials:

  • Propargyl-modified antibody in PBS, pH 7.4

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[4]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[4]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)[4]

  • Desalting columns or Size Exclusion Chromatography (SEC) system for final purification

Procedure:

  • Reaction Setup : In a reaction tube, combine the propargyl-modified antibody with the azide-modified payload. A molar excess of the payload (typically 5- to 10-fold) is recommended.[9][11]

  • Catalyst Preparation : Prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[2][4] Let the mixture stand for a few minutes.

  • Catalyst Addition : Add the Cu(I)/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.5 mM is typical.[11]

  • Initiation : Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]

  • Incubation : Incubate the reaction at room temperature for 2-4 hours, protected from light.[9][11]

  • Purification : Purify the final antibody-drug conjugate (ADC) to remove excess payload, copper catalyst, and other reagents. This is typically achieved using a desalting column for initial cleanup, followed by size-exclusion chromatography (SEC) for higher purity.[4][9]

Data Presentation

The following tables summarize key quantitative parameters for the conjugation protocols. These values are representative and may require optimization for specific antibody-payload combinations.

Table 1: Parameters for Antibody Modification with Propargyl-PEG4-NHS Ester

ParameterRecommended ValueNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations may improve reaction efficiency.[13]
Reaction BufferPBS, pH 7.2 - 8.0Must be free of primary amines.[7]
Molar Excess of Linker5 - 20 foldOptimization is needed to achieve the desired degree of labeling.
Reaction Time30 - 60 min (Room Temp) or 2 hours (on ice)Longer times do not necessarily improve yield and may affect the antibody.[7]
Quencher Concentration50 - 100 mM Tris or GlycineStops the reaction by consuming excess NHS ester.[7]

Table 2: Parameters for Payload Conjugation via Click Chemistry (CuAAC)

ParameterRecommended ValueNotes
Molar Excess of Payload5 - 10 foldEnsures efficient conjugation to available alkyne sites.[11]
CuSO₄ Concentration0.5 mM (final)The source of the copper catalyst.[11]
Ligand (THPTA)1.0 mM (final)Stabilizes the Cu(I) ion and protects the antibody.[4]
Sodium Ascorbate5 mM (final)Reducing agent to generate Cu(I) from Cu(II). Must be fresh.[11]
Reaction Time2 - 4 hours (Room Temp)The reaction is typically fast and efficient.[11]
Purification MethodDesalting Column, SECSEC is recommended for removing aggregates and ensuring high purity.[4]

Visualizations

Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Stage 1: Preparation cluster_modification Stage 2: Antibody Modification cluster_conjugation Stage 3: Payload Conjugation (Click Chemistry) mAb Monoclonal Antibody in Incompatible Buffer buffer_exchange Buffer Exchange (e.g., Desalting Column) mAb->buffer_exchange purified_mAb Purified Antibody in PBS (pH 7.2-7.4) buffer_exchange->purified_mAb reaction1 Add Propargyl-PEG4-NHS Ester (5-20x molar excess) purified_mAb->reaction1 incubation1 Incubate (RT, 30-60 min) reaction1->incubation1 quench1 Quench Reaction (Tris or Glycine) incubation1->quench1 purification1 Purify (Desalting Column) quench1->purification1 alkyne_mAb Propargyl-Modified Antibody purification1->alkyne_mAb reaction2 Combine Antibody, Payload, and Catalyst alkyne_mAb->reaction2 payload Azide-Payload payload->reaction2 catalyst Add Catalyst (CuSO₄/THPTA + NaAsc) catalyst->reaction2 incubation2 Incubate (RT, 2-4 hours) reaction2->incubation2 purification2 Final Purification (e.g., SEC) incubation2->purification2 final_adc Final Antibody-Drug Conjugate (ADC) purification2->final_adc Chemical_Reaction Ab Step1 Step 1: Modification (Lysine Amines, pH 7.2-8.5) Propargyl_Linker Propargyl-PEG4-NHS Ester Azide_Payload Azide-Payload Step2 Step 2: Click Chemistry (CuSO₄, NaAsc, THPTA) Ab_Alkyne ADC Step1->Ab_Alkyne Step2->ADC

References

Application Notes and Protocols for Propargyl-PEG4-amine in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[3][4]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility.[4][5] Propargyl-PEG4-amine is a bifunctional PEG-based linker that offers a modular and efficient approach to PROTAC synthesis. It features a terminal propargyl group (containing an alkyne) for "click chemistry" and a primary amine for conventional amide bond formation. This allows for the sequential and directional assembly of the PROTAC molecule.

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of PROTACs.

Core Principles of Using this compound

This compound serves as a versatile building block for PROTAC synthesis due to its two orthogonal reactive handles:

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds. This is a common strategy for attaching the first ligand (either the POI binder or the E3 ligase ligand) to the linker.

  • Propargyl Group (Alkyne): The terminal alkyne enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This "click chemistry" approach is known for its high yields and tolerance of a wide range of functional groups.[7]

This bifunctionality allows for a modular synthetic strategy, enabling the creation of diverse PROTAC libraries for structure-activity relationship (SAR) studies.

Data Presentation

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive ternary complex. The following tables provide illustrative data on how PEG linker length can influence key PROTAC parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4VHLPEG430>95Not Specified[8]
BTKCRBNPropargyl-PEG4-acid200Not SpecifiedTHP-1[9]
BTKCRBNPEG45.2>95Not Specified[8]
ERαNot SpecifiedPEG4~10~90MCF7[10]

Table 1: Illustrative Degradation Activity of PROTACs with PEG4 Linkers. Note: DC50 and Dmax values are dependent on the specific ligands, cell line, and experimental conditions.

PropertyAlkyl Linker (Illustrative)PEG4 Linker (Illustrative)
cLogP5.23.8
TPSA (Ų)120170
Aqueous Solubility (µM)<150

Table 2: Comparison of Physicochemical Properties of PROTACs with Alkyl vs. PEG4 Linkers. Data is illustrative and highlights general trends.[11]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ubiquitination->POI Adds Ubiquitin tags to POI Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation POI Degradation Proteasome->Degradation Degrades POI Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound Start Start Materials: - Ligand 1-COOH - this compound - Ligand 2-N3 Step1 Step 1: Amide Coupling Start->Step1 Step2 Step 2: CuAAC 'Click' Chemistry Start->Step2 Intermediate Intermediate: Ligand 1-PEG4-Propargyl Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC: Ligand 1-PEG4-Ligand 2 Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: Modular synthesis of a PROTAC using this compound.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. The following protocols are provided as a general guide and may require optimization for specific ligands.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Ligand to this compound

This protocol describes the formation of a stable amide bond between a ligand with a carboxylic acid handle and the amine group of the linker.

Materials:

  • Ligand 1 with a carboxylic acid group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Reagents for workup (e.g., ethyl acetate, water, brine)

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired intermediate.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne-functionalized intermediate (Ligand 1-PEG4-Propargyl) by flash column chromatography or preparative HPLC.

  • Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl-functionalized intermediate from Protocol 1 with an azide-functionalized ligand.

Materials:

  • Purified Ligand 1-PEG4-Propargyl intermediate (1.0 eq)

  • Ligand 2 with an azide group (1.1-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.5 eq, prepare fresh)

  • Solvent system (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Reaction vial

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the Ligand 1-PEG4-Propargyl intermediate (1.0 eq) and the azide-functionalized Ligand 2 (1.1-1.2 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O) in a reaction vial.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate.

  • Add the copper(II) sulfate solution to the main reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity (>95%).

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a systematic and efficient assembly process, combining the robustness of amide bond formation with the high efficiency of click chemistry. The inclusion of a PEG4 spacer can confer favorable physicochemical properties to the final PROTAC molecule. The protocols and data provided herein offer a comprehensive guide for researchers to utilize this linker in the development of novel protein degraders for therapeutic and research applications.

References

Application Notes and Protocols for Amine Functionalization of Proteins with Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of proteins is a cornerstone of modern biotechnology and drug development. The introduction of bioorthogonal functional groups onto a protein's surface enables the site-specific attachment of a wide array of molecules, including drugs, imaging agents, and targeting ligands. Propargyl-PEG4-amine is a heterobifunctional linker that provides a versatile tool for this purpose. It features a primary amine for conjugation to a protein and a terminal alkyne (propargyl group) that serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

This linker contains a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a defined distance between the protein and the attached molecule.[1][2] The amine functionalization of proteins with this compound typically involves the coupling of its primary amine to the carboxyl groups of glutamic acid or aspartic acid residues on the protein surface. This is achieved through the activation of the protein's carboxyl groups using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1]

These application notes provide detailed protocols for the amine functionalization of proteins with this compound, subsequent characterization, and downstream click chemistry applications.

Principle of the Method

The functionalization of a protein with this compound is a two-step process:

  • Activation of Protein Carboxyl Groups: The carboxyl groups on the side chains of aspartic and glutamic acid residues are activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form amine-reactive NHS esters.[3]

  • Amine Coupling: The primary amine of this compound reacts with the NHS-activated carboxyl groups on the protein to form a stable amide bond, resulting in a "propargyl-activated" protein.[1]

This propargyl-functionalized protein can then be used in a variety of downstream applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate azide-containing molecules.[4]

Experimental Protocols

Protocol 1: Activation of Protein Carboxyl Groups and Conjugation with this compound

This protocol describes the modification of a protein by activating its carboxyl groups and subsequently conjugating this compound.

Materials:

  • Protein of interest (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.[5] The optimal concentration should be determined empirically.

  • Reagent Preparation:

    • Allow EDC, NHS (or Sulfo-NHS), and this compound to warm to room temperature before opening to prevent moisture condensation.[5]

    • Prepare fresh 10 mg/mL solutions of both EDC and NHS in anhydrous DMF or water (if using Sulfo-NHS).[5]

    • Dissolve this compound in the Coupling Buffer to a concentration of approximately 100 mM.

  • Activation of Protein Carboxyl Groups:

    • Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Buffer Exchange:

    • Immediately remove excess EDC, NHS, and byproducts by buffer exchange into the Coupling Buffer using a desalting column or dialysis.[1]

  • Amine Coupling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated protein solution.[1] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]

  • Quenching of Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[1]

    • Incubate for an additional 15-30 minutes.[1]

  • Purification:

    • Remove unreacted this compound and quenching reagents by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "click" reaction to attach an azide-containing molecule to the propargyl-functionalized protein.

Materials:

  • Propargyl-functionalized protein (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent dye, biotin, or drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or other suitable purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).[4]

    • Prepare fresh stock solutions of 20 mM CuSO₄ in water and 100 mM sodium ascorbate in water.[4]

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • To the propargyl-functionalized protein in the Reaction Buffer, add the azide-containing molecule to a final 2- to 10-fold molar excess over the protein.[1]

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[4]

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-250 µM.[4]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[4]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC-HPLC).

Quantitative Data

The following tables summarize recommended reaction parameters and expected outcomes for the functionalization and subsequent click reaction.

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[1]
EDC:Protein Molar Ratio50:1 to 100:1Optimal ratio should be determined empirically.
NHS:Protein Molar Ratio50:1 to 100:1Used for the activation of carboxyl groups on the protein.
This compound:Protein Molar Ratio10:1 to 50:1Optimal ratio should be determined empirically for each protein.[1]
Azide-Molecule:Propargyl-Protein Molar Ratio2:1 to 10:1For the subsequent click chemistry reaction.[1]
Reaction pH (Activation)6.0Optimal for EDC/NHS chemistry.[5]
Reaction pH (Amine Coupling)7.2-7.5Efficient for amine coupling to NHS esters.[1]
Reaction pH (Click Chemistry)7.4Standard physiological pH for CuAAC.[4]

Table 2: Characterization and Expected Outcomes

Analysis MethodParameter MeasuredExpected Outcome
SDS-PAGEApparent Molecular WeightIncrease in molecular weight corresponding to the number of attached this compound linkers.
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)Mass of Modified ProteinConfirmation of covalent modification and determination of the degree of labeling.
HPLC (e.g., Reverse-Phase or Size-Exclusion)Purity and AggregationHigh purity (>95%) with minimal aggregation of the final conjugate.
UV-Vis SpectroscopyProtein ConcentrationQuantification of protein concentration using absorbance at 280 nm.
Colorimetric Assays (e.g., Ninhydrin)Quantification of accessible aminesCan be used to estimate the degree of modification.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_activation Carboxyl Activation cluster_coupling Amine Coupling cluster_purification1 Purification cluster_click_chem Click Chemistry cluster_purification2 Final Purification protein_prep Protein in Amine-Free Buffer activation Add EDC/NHS protein_prep->activation coupling Add this compound activation->coupling quenching Quench Reaction coupling->quenching purification1 Purify Propargyl-Protein quenching->purification1 click_reaction Add Azide-Molecule, CuSO4, Ascorbate purification1->click_reaction purification2 Purify Final Conjugate click_reaction->purification2

Caption: Experimental workflow for protein functionalization.

Chemical Reaction Scheme

reaction_scheme cluster_final_product protein Protein-COOH activated_protein Protein-CO-NHS protein->activated_protein + edc_nhs EDC, NHS pH 6.0 edc_nhs->activated_protein final_product Protein-CO-NH-PEG4-Propargyl activated_protein->final_product + peg_amine H2N-PEG4-Propargyl pH 7.2-7.5 peg_amine->final_product p1 p3 p1->p3 p2 p5 p3->p5 p4

Caption: Amine functionalization reaction scheme.

Application Pathway

application_pathway cluster_applications Downstream Applications via Click Chemistry start Protein of Interest functionalization Functionalization with This compound start->functionalization propargyl_protein Propargyl-Functionalized Protein functionalization->propargyl_protein adc Antibody-Drug Conjugates (ADCs) propargyl_protein->adc protac PROTACs propargyl_protein->protac imaging Fluorescent Labeling for Imaging propargyl_protein->imaging immobilization Immobilization on Surfaces propargyl_protein->immobilization

References

Application Notes and Protocols for Click Chemistry Labeling of Biomolecules using Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG4-amine is a bifunctional linker molecule widely utilized in bioconjugation and drug development.[1][2] It features two key reactive groups: a primary amine (-NH2) and a terminal propargyl group (-C≡CH).[1][3] The amine group allows for covalent attachment to biomolecules via reactions with activated esters (like NHS esters), carboxylic acids, or aldehydes.[3][4] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific attachment of reporter molecules, drugs, or other biomolecules bearing an azide group.[5][6] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[7] This dual functionality makes this compound a versatile tool for creating complex bioconjugates.[7]

cluster_Propargyl_PEG4_amine This compound Structure cluster_reactivity Reactive Functionalities Propargyl Propargyl Group (-C≡CH) PEG4 PEG4 Spacer Click_Reaction Click Chemistry (e.g., CuAAC with Azides) Propargyl->Click_Reaction Amine Amine Group (-NH₂) Amine_Reaction Amine Reactions (e.g., with NHS Esters) Amine->Amine_Reaction

Caption: Structure and dual reactivity of this compound.

Key Applications

The versatility of this compound lends itself to a wide array of applications in research and drug development:

  • Proteomics and Activity-Based Protein Profiling (ABPP): Used to link probes to protein targets for identification and quantification.[8]

  • Antibody-Drug Conjugate (ADC) Development: Acts as a linker to attach cytotoxic payloads to antibodies for targeted cancer therapy.[9][10]

  • PROTAC Synthesis: Serves as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras.[5]

  • Biomolecule Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection.[9][11]

  • Surface Modification: Facilitates the immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[3]

Core Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click chemistry reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.[12][13] The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it suitable for biological samples.[12] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[14][15] A chelating ligand, like THPTA or TBTA, is often included to stabilize the Cu(I) ion, increase reaction efficiency, and protect biomolecules from oxidative damage.[13][15]

CuAAC_Mechanism Propargyl This compound (on Biomolecule) Product Stable Triazole Linkage (Bioconjugate) Propargyl->Product Azide Azide-functionalized Molecule (e.g., Fluorophore) Azide->Product Catalyst Catalyst System Cu(II)SO₄ + Sodium Ascorbate + Ligand (THPTA) Catalyst->Product Catalyzes Reaction

Caption: General schematic of the CuAAC click chemistry reaction.

Experimental Protocols

Here we provide detailed protocols for labeling biomolecules using this compound. The first protocol is a two-step method for labeling a protein that does not initially contain an azide or alkyne group.

Protocol 1: Two-Step Labeling of Proteins

This protocol first introduces an azide group onto the protein using an NHS ester, followed by the click reaction with this compound. This can then be followed by a second click reaction to attach a reporter molecule.

start Start: Protein of Interest step1 Step 1: Azidation React with Azido-PEG4-NHS Ester in PBS (pH 7.4) start->step1 purify1 Purification (Desalting Column) Remove excess NHS ester step1->purify1 azide_protein Azide-Modified Protein purify1->azide_protein step2 Step 2: Propargylation React with this compound via EDC/NHS chemistry azide_protein->step2 purify2 Purification (Desalting Column) Remove excess linker step2->purify2 alkyne_protein Alkyne-Functionalized Protein purify2->alkyne_protein step3 Step 3: Click Reaction React with Azide-Fluorophore using CuAAC Protocol alkyne_protein->step3 purify3 Final Purification (HPLC or SEC) Isolate final conjugate step3->purify3 end Labeled Protein Conjugate purify3->end

Caption: Experimental workflow for two-step protein labeling.

A. Reagent Preparation

  • Protein Solution: Prepare the protein of interest at 1-10 mg/mL in an amine-free buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[16]

  • Azido-NHS Ester Stock: Immediately before use, dissolve an Azido-NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO to a concentration of 10 mM.[17]

  • This compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]

  • Click Chemistry Reagents (See Protocol 2)

B. Step 1: Protein Azidation

  • Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 10%.[8][16]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[16]

  • Remove excess, unreacted Azido-NHS ester using a desalting column or dialysis, exchanging the buffer back to PBS pH 7.4.[18]

C. Step 2: Click Reaction with Azide-Reporter

  • Follow Protocol 2 below to conjugate the azide-modified protein with a propargyl-containing reporter molecule (e.g., a fluorescent dye).

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction between an alkyne-functionalized biomolecule (prepared using this compound) and an azide-containing molecule (e.g., azide-fluorophore, azide-biotin).

A. Stock Solution Preparation

  • THPTA Ligand: 100 mM in deionized water.[14]

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[14]

  • Sodium Ascorbate: 300 mM in deionized water. Prepare this solution fresh immediately before use.[14]

  • Alkyne-Biomolecule: Your biomolecule modified with this compound (1-5 mg/mL).

  • Azide-Reporter: 2.5 mM of the azide-containing reporter molecule in DMSO or water.[14]

B. Reaction Procedure

  • In a microfuge tube, combine the following in order:

    • 50 µL of the alkyne-biomolecule solution.

    • 90 µL of PBS buffer.

    • 20 µL of the 2.5 mM azide-reporter solution.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[14]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[14]

  • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.[14]

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.[14]

  • The labeled biomolecule is now ready for purification. This can be done via a desalting column for removal of small molecules or more advanced chromatography like HPLC for higher purity.[9]

Quantitative Data Summary

The success of labeling experiments depends on reaction conditions and the stability of the reagents. The following tables provide a summary of key quantitative parameters.

Table 1: Typical CuAAC Reaction Parameters for Biomolecule Labeling

ParameterRecommended ValueNotes
Biomolecule Conc. 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne:Azide Molar Ratio 1:1.2 to 1:5A slight excess of the smaller molecule is often used.[9]
Final Copper Conc. 0.25 - 1 mMHigher concentrations can damage sensitive biomolecules.[9][15]
Ligand:Copper Ratio 2:1 to 5:1Protects biomolecules from oxidative damage.[15][19]
Final Sodium Ascorbate Conc. 2.5 - 5 mMA fresh solution is critical for efficient reduction of Cu(II).[20]
Reaction Time 15 - 60 minutesLabeling is often complete in as little as 15-30 minutes.[14]
Reaction pH 7.0 - 8.0CuAAC is generally insensitive to pH in the 4-11 range.[12]
Reaction Efficiency High to QuantitativeOften achieves nearly quantitative yields.[12][21]

Table 2: Stability of NHS Esters (for the initial labeling step)

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[22]
8.54~10 minutes[22]
8.5Room Temp10 minutes[22]
9.0Room Temp5 minutes[22]

Note: This data illustrates the general trend. The rate of amidation (the desired reaction) also increases with pH. A pH of 7.2-8.5 is the optimal range to balance efficient labeling with minimal hydrolysis.[22]

Alternative Copper-Free Click Chemistry: SPAAC

For applications involving living cells where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[23][24] This reaction does not require a metal catalyst and proceeds between an azide and a strained cyclooctyne, such as DBCO, DIFO, or BCN.[25][] To use this method, this compound would be replaced with a linker containing a strained alkyne, or the azide and alkyne roles would be reversed on the biomolecule and reporter.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS Ester: Reagent was exposed to moisture.Allow reagent to warm to room temperature before opening. Dissolve immediately before use and discard unused solution.[16]
Inactive Catalyst: Sodium ascorbate solution was not fresh.Always prepare sodium ascorbate solution immediately before the reaction.[14]
Incompatible Buffer: Buffer for NHS ester reaction contains primary amines (e.g., Tris).Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[16]
Protein Precipitation High Organic Solvent: Final DMSO/DMF concentration is >10%.Reduce the volume of reagent stock added. If necessary, use a more concentrated stock.[8]
Change in Protein Charge: Extensive labeling of lysine residues alters protein pI.Reduce the molar excess of the NHS ester to decrease the degree of labeling.[22]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical determinant of their biological fate and therapeutic efficacy. Propargyl-PEG4-amine is a heterobifunctional linker designed for the versatile and efficient surface functionalization of nanoparticles. This linker possesses a terminal amine group for covalent attachment to nanoparticles and a propargyl group for the subsequent conjugation of various molecules via "click chemistry." The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve nanoparticle stability in biological media, reduce non-specific protein adsorption, and prolong circulation times.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, data presentation templates, and visualizations of relevant biological pathways.

Key Applications

  • Targeted Drug Delivery: The propargyl group serves as a versatile handle for the attachment of targeting ligands such as antibodies, peptides, or small molecules, enabling the nanoparticles to specifically bind to and enter target cells (e.g., cancer cells overexpressing certain receptors).

  • Bioimaging: Fluorophores, quantum dots, or contrast agents functionalized with an azide group can be "clicked" onto the nanoparticle surface, creating probes for in vitro and in vivo imaging applications.

  • Multifunctional Nanoplatforms: The modularity of click chemistry allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting and therapeutic payloads, or a combination of imaging and therapeutic agents.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF
Functional Groups Primary Amine (-NH2), Propargyl
Storage Conditions -20°C, protect from light and moisture

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that present carboxylic acid groups on their surface using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, polymeric, or silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., magnetic separator for magnetic nanoparticles, centrifuge, or dialysis cassettes)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation of this compound:

    • Prepare a stock solution of this compound in Conjugation Buffer.

    • Add a 10 to 50-fold molar excess of this compound to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2-4 hours at room temperature with gentle, continuous mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

    • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) or by dialysis to remove excess reagents. For magnetic nanoparticles, a magnetic separator can be used.

Protocol 2: "Click" Chemistry Conjugation of an Azide-Modified Molecule

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Reaction Buffer: Degassed PBS, pH 7.4

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • Disperse the propargyl-functionalized nanoparticles in the degassed Reaction Buffer.

    • Add the azide-functionalized molecule to the nanoparticle suspension. A molar excess (typically 2-10 fold) over the estimated number of propargyl groups on the nanoparticles is recommended.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the CuSO₄/THPTA solution to the reaction mixture to a final concentration of 0.1-1 mM CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. If the azide-modified molecule is light-sensitive, protect the reaction from light.

  • Purification:

    • Purify the final functionalized nanoparticles using the appropriate method (e.g., centrifugation, magnetic separation, or dialysis) to remove the copper catalyst, excess reagents, and unreacted molecules.

Data Presentation

Successful surface modification should be confirmed by a suite of characterization techniques. The following tables provide a template for presenting quantitative data for a model 100 nm nanoparticle system.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles100 ± 5< 0.2-35 ± 5
This compound Functionalized NPs115 ± 7< 0.2-10 ± 5
Final Conjugated Nanoparticles (Post-Click)125 ± 8< 0.25-8 ± 5

Table 2: Quantification of Surface Ligands

Nanoparticle TypeMethod of QuantificationLigand Density (molecules/nm²)Conjugation Efficiency (%)
This compound Functionalized NPsX-ray Photoelectron Spectroscopy (XPS)~1-5> 80
Final Conjugated Nanoparticles (Post-Click)Fluorescence-based assay (for fluorescently tagged ligand)~0.5-2> 70

Visualizations

Experimental Workflow and Logic

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Surface Activation cluster_2 Step 3: Linker Conjugation cluster_3 Step 4: Click Chemistry start Carboxylated Nanoparticle Core activation EDC/NHS Addition start->activation activated_np NHS-activated Nanoparticle activation->activated_np propargyl_np Propargyl-Functionalized Nanoparticle activated_np->propargyl_np Amide Bond Formation linker This compound linker->propargyl_np click_reaction CuSO4, NaAsc, THPTA propargyl_np->click_reaction azide_mol Azide-Modified Molecule azide_mol->click_reaction final_np Final Bio-conjugated Nanoparticle click_reaction->final_np Triazole Linkage Formation

Cellular Uptake and Targeted Signaling Pathways

Nanoparticles functionalized with targeting ligands via this compound can engage with specific cell surface receptors, leading to receptor-mediated endocytosis and the activation of downstream signaling pathways.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular NP Ligand-NP Receptor EGFR NP->Receptor Binding & Dimerization Endosome Endosome Receptor->Endosome Endocytosis PI3K PI3K Receptor->PI3K Activation Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular NP VEGF-NP Receptor VEGFR NP->Receptor Binding & Dimerization PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis & Vascular Permeability eNOS->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in drug development and chemical biology. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can increase the hydrodynamic size of a peptide, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from enzymatic degradation. Furthermore, the hydrophilic nature of the PEG spacer can improve the solubility of the conjugate and reduce immunogenicity.[1][2][3][4]

This document provides detailed protocols and application notes for the bioconjugation of peptides with Propargyl-PEG4-amine. This versatile heterobifunctional linker possesses a terminal propargyl group and a primary amine. The propargyl group serves as a chemical handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," enabling the attachment of azide-containing molecules.[1][5][6] The primary amine allows for conjugation to peptides through various methods, most commonly via reaction with carboxylic acids or activated esters.[7]

The protocols outlined below describe two primary strategies for conjugating this compound to a peptide:

  • Direct Conjugation to Peptide Carboxylic Acids: This method involves the activation of a peptide's C-terminal or side-chain carboxylic acids (e.g., from aspartic or glutamic acid residues) using carbodiimide chemistry, followed by reaction with the amine group of the this compound linker.

  • Two-Step Approach via Peptide Azidation: This strategy first introduces an azide group onto the peptide, typically at a primary amine (N-terminus or lysine side chain) using an azide-NHS ester. The azide-functionalized peptide is then reacted with the propargyl group of the linker via CuAAC.[2]

These methods provide a robust framework for creating well-defined peptide-PEG conjugates for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide-based imaging agents.[1][6]

Key Applications

  • PROTAC Synthesis: this compound is a commonly utilized linker in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1][6]

  • Peptide-Drug Conjugates (PDCs): The PEG linker can be used to attach cytotoxic payloads or other therapeutic agents to peptides, enhancing their delivery and efficacy.[]

  • Imaging Agents: The propargyl group allows for the "clicking" on of fluorescent dyes or other imaging moieties to peptides for diagnostic and research applications.[9]

  • Improving Pharmacokinetics: PEGylation of therapeutic peptides can significantly improve their stability, solubility, and circulation half-life.[2][3]

Experimental Workflows and Signaling Pathways

The general workflow for peptide bioconjugation with this compound involves the initial peptide modification (if necessary), the conjugation reaction, and subsequent purification and characterization of the final product.

G cluster_0 Strategy 1: Direct Conjugation cluster_1 Strategy 2: Two-Step via Azidation Peptide_COOH Peptide with Carboxylic Acid (C-terminus, Asp, Glu) Activation Carboxylic Acid Activation (EDC/NHS) Peptide_COOH->Activation Conjugation1 Amide Bond Formation Activation->Conjugation1 Propargyl_PEG4_Amine1 This compound Propargyl_PEG4_Amine1->Conjugation1 Purified_Product1 Purified Propargyl-PEG-Peptide Conjugation1->Purified_Product1 Peptide_NH2 Peptide with Primary Amine (N-terminus, Lys) Azidation Peptide Azidation (Azide-NHS Ester) Peptide_NH2->Azidation Azide_Peptide Azide-Functionalized Peptide Azidation->Azide_Peptide CuAAC CuAAC 'Click' Reaction Azide_Peptide->CuAAC Propargyl_PEG4_Amine2 This compound Propargyl_PEG4_Amine2->CuAAC Purified_Product2 Purified Propargyl-PEG-Peptide CuAAC->Purified_Product2

Figure 1: Experimental workflows for peptide conjugation.

A key application of this bioconjugation technique is the subsequent "click" reaction to attach a molecule of interest. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage.

G Propargyl_Peptide Propargyl-PEG-Peptide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_Peptide->CuAAC Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, Drug) Azide_Molecule->CuAAC Final_Conjugate Final Triazole-Linked Peptide Conjugate CuAAC->Final_Conjugate Catalyst Catalyst System (CuSO4, Sodium Ascorbate, Ligand) Catalyst->CuAAC

Figure 2: Simplified schematic of the CuAAC reaction.

Materials and Reagents

ReagentRecommended SupplierNotes
Peptide of InterestCustom SynthesisMust contain a reactive handle (primary amine or carboxylic acid). Purity >95% is recommended.
This compoundBroadPharm / MedchemExpressStore desiccated at -20°C.[6][7]
Azido-PEG4-NHS EsterBenchChem / BroadPharmFor peptide azidation. NHS esters are moisture-sensitive.[2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-AldrichFor activation of carboxylic acids.
NHS (N-hydroxysuccinimide) / Sulfo-NHSSigma-AldrichUse Sulfo-NHS for aqueous reactions.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichFor dissolving linkers and activation reagents.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving reagents.[2]
Reaction Buffers (MES, HEPES, PBS)Thermo Fisher ScientificUse amine-free buffers like MES or HEPES for NHS ester reactions. PBS is suitable for CuAAC.[2][5]
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCatalyst for CuAAC reaction.[2]
Sodium AscorbateSigma-AldrichReducing agent for CuAAC reaction. Prepare fresh solutions.[2]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)BroadPharm / Sigma-AldrichWater-soluble Cu(I)-stabilizing ligand for CuAAC.[2]
Trifluoroacetic Acid (TFA)Sigma-AldrichMobile phase additive for RP-HPLC.[2]
Acetonitrile (ACN), HPLC GradeVWR / Fisher ScientificMobile phase for RP-HPLC.[2]
Desalting Columns (e.g., 7K MWCO)Thermo Fisher ScientificFor purification after azidation.[2]
RP-HPLC System and Columns (C18)Waters / AgilentFor purification and analysis.[2][5]
Mass Spectrometer (MALDI-TOF or ESI-MS)Bruker / Thermo FisherFor characterization of conjugates.[2]

Detailed Experimental Protocols

Protocol 1: Peptide Azidation (for Two-Step Approach)

This protocol describes the introduction of an azide group onto a primary amine of the peptide using an Azide-NHS ester.[2]

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. Do not store this solution for long periods as NHS esters are moisture-sensitive.[2]

  • Azidation Reaction:

    • Calculate the required volume of the Azide-NHS ester stock solution to achieve a 10-20 fold molar excess relative to the peptide.[2]

    • Add the calculated volume of the reagent to the peptide solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess Azide-NHS ester and reaction byproducts using a desalting column (e.g., 7K MWCO).[2]

    • Follow the manufacturer's instructions for the desalting column to exchange the buffer and collect the purified azide-functionalized peptide.[2]

  • Characterization (Optional but Recommended):

    • Analyze the purified product using mass spectrometry to confirm the addition of the azido-PEG4 moiety. The expected mass increase is approximately 217.2 Da.[2]

    • Determine the concentration of the azide-peptide solution.

Protocol 2: CuAAC "Click" Reaction

This protocol details the click chemistry reaction between the azide-functionalized peptide and this compound.

  • Reagent Preparation:

    • Azide-Peptide: Use the purified solution from Protocol 1.

    • This compound: Prepare a 10 mM stock solution in DMSO.[2]

    • Catalyst Premix: Prepare fresh stock solutions of 50 mM Copper(II) Sulfate (CuSO₄) in deionized water, 250 mM THPTA in deionized water, and 500 mM Sodium Ascorbate in deionized water.[10]

  • Reaction Setup: In a reaction vial, combine the following in order:

    • Azide-functionalized peptide (to a final concentration of ~1-2 mg/mL).[2]

    • This compound (1.5 to 5 molar equivalents relative to the peptide).[2]

    • Deionized water or PBS to adjust the volume.[2]

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction to a final copper concentration of 50-250 µM.[10][11]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Mix gently by pipetting.[11]

  • Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature. Reaction progress can be monitored by LC-MS.[2][11]

  • Purification and Characterization: Purify the final PEGylated peptide by RP-HPLC and characterize by mass spectrometry.

Protocol 3: Direct Conjugation to Peptide Carboxylic Acids

This protocol describes the activation of a peptide's carboxylic acid groups for reaction with this compound. This is adapted from protocols for similar amine-reactive linkers.[5]

  • Reagent Preparation:

    • Allow EDC, NHS, and this compound to warm to room temperature.

    • Dissolve the peptide in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1-10 mg/mL.[5]

    • Prepare fresh 200 mM solutions of both EDC and NHS in anhydrous DMF or water (use Sulfo-NHS if using water).[5]

    • Prepare a 100 mM solution of this compound in anhydrous DMF.

  • Activation and Conjugation in One Pot:

    • To the peptide solution, add a 5 to 20-fold molar excess of EDC and NHS.[5]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acids.

    • Add a 10 to 30-fold molar excess of the this compound solution to the activated peptide solution. The optimal pH for this reaction is typically 7.2-8.0, so the pH may need to be adjusted.[5]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50 mM and incubate for 15 minutes.[5]

  • Purification and Characterization: Purify the propargyl-peptide conjugate by RP-HPLC and characterize by mass spectrometry.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterProtocol 1 (Azidation)Protocol 2 (CuAAC)Protocol 3 (Direct Conjugation)
Peptide Concentration 1-5 mg/mL1-2 mg/mL1-10 mg/mL
Linker/Reagent Molar Excess 10-20x (Azide-NHS Ester)1.5-5x (this compound)10-30x (this compound)
Catalyst Concentration N/A50-250 µM (CuSO₄)N/A
Reducing Agent Concentration N/A1-5 mM (Sodium Ascorbate)N/A
Reaction pH 7.47.46.0 (activation), 7.2-8.0 (conjugation)
Reaction Time 1-2 hours1-4 hours2-4 hours (or overnight)
Temperature Room TemperatureRoom TemperatureRoom Temperature (or 4°C)
Table 2: Characterization by Mass Spectrometry
StepExpected Mass ChangePurpose
Post-Azidation (Protocol 1) + 217.2 Da (for Azido-PEG4)Confirms successful introduction of the azide handle.[2]
Post-PEGylation (Protocol 2/3) + Mass of this compoundConfirms successful conjugation of the propargyl-PEG linker.
Post-Click Reaction + Mass of Azide-MoleculeConfirms successful final bioconjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Degraded reagents (NHS esters, EDC). 2. Competing nucleophiles in buffer (e.g., Tris). 3. Incorrect pH. 4. Insufficient molar excess of linker.1. Use fresh, anhydrous reagents. 2. Use amine-free buffers like MES or HEPES for NHS ester reactions. 3. Optimize pH to 7.2-8.0 for amine reactions. 4. Increase the linker-to-peptide molar ratio (e.g., 30:1).[5]
Multiple Conjugations Peptide has multiple reactive sites (e.g., Lys residues).1. Reduce the linker-to-peptide molar ratio. 2. Shorten the reaction time. 3. Consider site-specific protection/mutation of the peptide if single labeling is required.[5]
No Reaction 1. Peptide has no accessible primary amines/carboxylic acids. 2. Linker is degraded.1. Confirm peptide sequence and structure. 2. Check the quality and storage conditions of the linker. Run a positive control with a simple amine or carboxylic acid.[5]

Conclusion

The bioconjugation of peptides with this compound is a powerful and versatile strategy for the development of advanced therapeutics and research tools. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this chemistry in their projects. The ability to precisely introduce a PEGylated alkyne handle opens up a wide array of possibilities for creating novel peptide-based constructs with enhanced properties and functionalities.[1] Thorough characterization at each step is essential to ensure the identity and purity of the final conjugate.[1]

References

Application Notes and Protocols: NHS Ester Chemistry for Propargyl-PEG4-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-hydroxysuccinimide (NHS) ester chemistry to conjugate a molecule of interest to Propargyl-PEG4-amine. This process creates a stable amide bond, resulting in a bifunctional construct containing a terminal alkyne group ready for subsequent "click chemistry" reactions.

Introduction to NHS Ester-Amine Coupling

N-hydroxysuccinimide (NHS) ester-amine coupling is a widely used bioconjugation technique for forming a stable amide bond between a primary amine and an NHS ester-functionalized molecule.[1][2][3] This chemistry is favored for its high reactivity and selectivity towards primary amines under mild, aqueous conditions, which helps preserve the biological activity of sensitive molecules.[2] The reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

This compound is a heterobifunctional linker containing a primary amine and a terminal propargyl group (an alkyne).[4][5] The primary amine allows for conjugation with NHS-activated molecules, while the propargyl group can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4][6] This makes the resulting conjugate a valuable tool for applications such as antibody-drug conjugate (ADC) development, PROTAC synthesis, and the functionalization of surfaces.[7][8][9]

A critical competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and reduces conjugation efficiency.[2][10] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[2]

Chemical Reaction Pathway

The following diagram illustrates the reaction between an NHS-activated molecule and this compound.

G cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_products Products Molecule_NHS Molecule-COOH + NHS + Activating Agent (e.g., EDC) -> Molecule-NHS Ester Reaction Molecule-NHS Ester + Propargyl-PEG4-NH2 Molecule_NHS->Reaction Step 1: Activation (if starting from COOH) Propargyl_PEG4_Amine Propargyl-PEG4-NH2 Propargyl_PEG4_Amine->Reaction Conjugate Molecule-CONH-PEG4-Propargyl (Stable Amide Bond) Reaction->Conjugate Step 2: Conjugation Byproduct N-Hydroxysuccinimide (NHS) Reaction->Byproduct

Caption: NHS ester-amine conjugation pathway.

Key Reaction Parameters

Successful conjugation is dependent on several key parameters, which are summarized in the table below.

ParameterRecommended RangeRationale & Citation
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and minimizes NHS ester hydrolysis.[2][4][10][11]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures reduce hydrolysis but may require longer reaction times.[2][12]
Reaction Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Dependent on temperature, pH, and reactant concentrations.[2][10][12]
Molar Excess of NHS-activated molecule 8 to 20-foldThis is an empirical value and may require optimization based on the specific molecule.[2]
Buffer Composition Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffersAmine-free buffers are crucial to avoid competing reactions.[2][4][10]

Experimental Protocols

This section provides a general protocol for conjugating an NHS-activated molecule to this compound.

  • This compound

  • NHS-activated molecule of interest

  • Anhydrous, high-quality Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, or reverse-phase HPLC).

  • This compound Solution: Prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the scale of your reaction.

  • NHS-activated Molecule Stock Solution: Allow the vial of the NHS-activated molecule to warm to room temperature before opening to prevent moisture condensation.[4][13] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a stock solution (e.g., 10 mM).[4][14] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[13][14]

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_purification Purification & Analysis A Prepare Amine-Free Reaction Buffer (pH 7.2-8.5) B Prepare this compound Solution in Reaction Buffer A->B D Add NHS-activated Molecule Stock to this compound Solution B->D C Prepare NHS-activated Molecule Stock in Anhydrous DMSO/DMF C->D E Incubate (30-60 min at RT or 2-4 hours at 4°C) D->E F Add Quenching Buffer (e.g., 1M Tris) E->F G Incubate for 15-30 min F->G H Purify Conjugate (Dialysis, SEC, or RP-HPLC) G->H I Characterize Conjugate (MS, NMR) H->I

Caption: Experimental workflow for conjugation.

  • Add a 10- to 50-fold molar excess of the dissolved NHS-activated molecule to the this compound solution.[4] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to avoid denaturation of protein targets.[7]

  • Incubate the reaction mixture. For a faster reaction, incubate at room temperature (20-25°C) for 30-60 minutes.[13][14] For maximum yield and to minimize hydrolysis, incubate at 4°C for 2 hours to overnight.[2][12]

  • To stop the reaction, add a quenching buffer containing a high concentration of primary amines to a final concentration of 20-50 mM.[12] Common choices include 1 M Tris or 1 M glycine.[10][12]

  • Incubate for an additional 15-30 minutes at the same temperature to ensure all unreacted NHS ester is deactivated.[12]

It is crucial to remove excess, unreacted labeling reagent and byproducts from the final conjugate. Common purification methods for PEGylated molecules include:

  • Dialysis or Diafiltration: Effective for removing small molecules from larger protein or antibody conjugates.[14][]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for purifying PEGylated proteins.[16]

  • Ion Exchange Chromatography (IEX): Separates based on charge, which can be altered by PEGylation.[][16]

  • Reverse Phase Chromatography (RP-HPLC): Widely used for the purification of peptides and small molecules.[]

The final product should be thoroughly characterized to confirm successful conjugation. Techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[17]

  • Nuclear Magnetic Resonance (NMR): For detailed structural characterization.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of NHS ester: Reagent was prematurely hydrolyzed by moisture or high pH.Prepare the NHS ester solution immediately before use with anhydrous solvent.[2] Consider performing the reaction at 4°C to minimize hydrolysis.[2][12]
Suboptimal pH: pH is too low for efficient amine reaction.Verify the pH of the reaction buffer is within the 7.2-8.5 range.[2]
Presence of amine-containing buffers: Buffers like Tris or glycine competed with the target amine.Use an amine-free buffer such as PBS, bicarbonate, or borate.[2]
Precipitation During Reaction High concentration of organic solvent: DMSO or DMF may cause precipitation of some proteins.Keep the final concentration of the organic solvent below 10%.[7]

Relationship Between Key Reaction Parameters

The efficiency of the conjugation is a balance between the desired aminolysis and the competing hydrolysis of the NHS ester. This relationship is heavily influenced by pH and temperature.

G cluster_conditions Reaction Conditions cluster_reactions Competing Reactions cluster_outcome Outcome pH pH Aminolysis Desired Aminolysis (Amide Bond Formation) pH->Aminolysis Increases rate (deprotonates amine) Hydrolysis Undesired Hydrolysis (Inactive Carboxylic Acid) pH->Hydrolysis Significantly increases rate at pH > 8.5 Temp Temperature Temp->Aminolysis Increases rate Temp->Hydrolysis Increases rate Yield Conjugation Yield Aminolysis->Yield Increases Hydrolysis->Yield Decreases

Caption: Factors influencing conjugation yield.

References

Application Notes and Protocols for EDC/NHS Coupling of Propargyl-PEG4-amine to Carboxylic Acid-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent conjugation of Propargyl-PEG4-amine to molecules containing carboxylic acid groups using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This protocol is designed for professionals in research and drug development who are engaged in bioconjugation, drug delivery system development, and surface modification.

The inclusion of a discrete tetraethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius and reducing immunogenicity.[1][2] The terminal propargyl group provides a versatile handle for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of other molecules like targeting ligands or payloads.[3][4][5]

Principle of EDC/NHS Coupling Chemistry

EDC, in conjunction with NHS or its water-soluble analog sulfo-NHS, facilitates the formation of a stable amide bond between a carboxyl group and a primary amine. This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. The reaction proceeds in two primary steps:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[6]

  • Formation of a Stable NHS Ester and Amide Bond Formation: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis, thereby increasing the overall efficiency of the conjugation reaction. The NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS.[6]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, molar ratios of reagents, and reaction time and temperature. The following tables summarize key quantitative parameters to serve as a starting point for optimizing the conjugation of this compound.

Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling

StepReactionOptimal pH RangeRecommended BuffersBuffers to Avoid
1Carboxyl Activation with EDC/NHS4.5 - 6.0[6][7][8]MES[6][9]Tris, Glycine, Acetate[6]
2Amine Coupling with NHS-ester7.0 - 8.5[6][7]PBS, Borate, Bicarbonate, HEPES[6][7]Buffers with primary amines[7]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Excess (relative to Carboxyl Groups)Notes
EDC1.5x - 10x[6]A higher excess may be needed for dilute solutions. Excessive EDC can lead to side reactions.[6]
NHS/sulfo-NHS1.5x - 5x[6]A higher excess of NHS can improve reaction speed and yield.[6]
This compound1.2x - 20x[6]The optimal ratio is dependent on the specific reactants and should be determined empirically.

Table 3: Typical Reaction Times and Temperatures

StepTemperatureDurationNotes
ActivationRoom Temperature15 - 30 minutes[6]Longer incubation can lead to hydrolysis of the O-acylisourea intermediate.[10]
CouplingRoom Temperature or 4°C2 - 4 hours or overnight[6]Longer incubation at 4°C can improve yield for sensitive proteins.[6]
QuenchingRoom Temperature15 - 30 minutes[6]

Experimental Protocols

The following is a detailed two-step protocol for the conjugation of this compound to a carboxyl-containing molecule (e.g., a protein, nanoparticle, or small molecule). This method is preferred as it minimizes the polymerization of molecules that contain both carboxyl and amine groups.[11]

Materials and Reagents:

  • This compound

  • Carboxyl-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM Borate buffer, pH 8.0-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents[7]

  • Purification supplies (e.g., desalting column, dialysis cassette, size-exclusion chromatography (SEC), or HPLC system)[6][]

Protocol:

Step 1: Reagent Preparation

  • Equilibrate EDC, NHS (or sulfo-NHS), and this compound to room temperature before opening the vials to prevent moisture condensation.[8]

  • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO immediately before use.[6] EDC is susceptible to hydrolysis.[11]

  • Dissolve the carboxyl-containing molecule in the Activation Buffer at a desired concentration.

  • Dissolve this compound in the Coupling Buffer.

Step 2: Activation of Carboxyl Groups

  • To the solution of the carboxyl-containing molecule in Activation Buffer, add the freshly prepared EDC and NHS (or sulfo-NHS) stock solutions. Refer to Table 2 for recommended molar ratios.

  • Mix thoroughly and incubate for 15-30 minutes at room temperature with gentle stirring.[6]

Step 3: Conjugation with this compound

  • Immediately after the activation step, the pH of the reaction mixture should be raised to 7.2-8.5 by adding the this compound solution in Coupling Buffer or by buffer exchange using a desalting column equilibrated with the Coupling Buffer.[7][8]

  • Add the desired molar excess of the this compound solution to the activated molecule solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[6]

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[6]

Step 5: Purification of the Conjugate

  • Remove excess reagents, byproducts, and unreacted this compound by a suitable purification method. The choice of method will depend on the properties of the conjugate.

    • Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for separating larger conjugates (e.g., proteins) from smaller molecules.[]

    • Dialysis: Suitable for large conjugates, but may be slow.[6]

    • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences that may be altered by PEGylation.[]

    • Hydrophobic Interaction Chromatography (HIC): An alternative or supplementary method to IEX.[]

    • Reverse-Phase HPLC (RP-HPLC): Often used for the purification of smaller molecule conjugates.[10]

Step 6: Characterization of the Conjugate

  • Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or NMR.

Mandatory Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis H₂O O_Acylisourea->Hydrolysis Hydrolysis (side reaction) NHS NHS Amide_Bond Stable Amide Bond Molecule-CONH-PEG4-Propargyl NHS_Ester->Amide_Bond + Propargyl-PEG4-NH₂ Propargyl_PEG4_Amine Propargyl-PEG4-NH₂ Released_NHS NHS

Caption: EDC/NHS coupling reaction mechanism.

G Reagent_Prep Reagent Preparation (Molecule-COOH, EDC, NHS, this compound) Activation Activation of Carboxyl Group (Molecule-COOH + EDC/NHS in Activation Buffer) Reagent_Prep->Activation Coupling Amine Coupling (Add this compound in Coupling Buffer) Activation->Coupling Quenching Quenching (Add Tris or Glycine) Coupling->Quenching Purification Purification (SEC, Dialysis, or HPLC) Quenching->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for EDC/NHS coupling.

References

In Vivo Applications of Propargyl-PEG4-amine Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-amine is a heterobifunctional linker that has emerged as a critical tool in the development of advanced bioconjugates for in vivo applications. Its structure, featuring a terminal propargyl group, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a primary amine, offers remarkable versatility for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a handle for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and efficient conjugation to azide-modified molecules. The primary amine enables covalent attachment to biomolecules or other synthons through amide bond formation or other amine-reactive chemistries. The PEG4 spacer enhances aqueous solubility, improves pharmacokinetic profiles, and provides spatial separation between the conjugated entities, which can be crucial for maintaining biological activity.

These application notes provide a comprehensive overview of the in vivo applications of this compound conjugates, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Key Applications in Drug Development

The unique properties of this compound make it an ideal linker for several in vivo applications:

  • Targeted Drug Delivery: In the form of ADCs, the linker can connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen, thereby minimizing off-target toxicity.

  • Targeted Protein Degradation: As a key component of PROTACs, the linker bridges a target-binding ligand and an E3 ubiquitin ligase ligand, leading to the selective degradation of pathogenic proteins.

  • In Vivo Imaging: The propargyl group can be used to "click" onto imaging agents (e.g., fluorophores, radioisotopes) for in vivo tracking and biodistribution studies.

  • Biomaterial Functionalization: this compound can be used to modify the surface of biomaterials to enhance biocompatibility and introduce specific functionalities for in vivo applications.

Data Presentation

The following tables summarize quantitative data from studies on bioconjugates utilizing short-chain PEG linkers, which are structurally and functionally similar to this compound, to illustrate their in vivo potential.

Table 1: In Vivo Anti-Tumor Efficacy of PROTACs with Short PEG-Based Linkers [1]

PROTACCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
ARV-825 Neuroblastoma XenograftMice5 mg/kg, i.p., dailySignificant reduction in tumor volumeDegraded BET proteins and suppressed MYCN/c-Myc expression.
Thyroid CarcinomaSCID Mice10 mg/kg, oral, dailyPotent suppression of tumor growthInduced BRD4 degradation and downregulation of its targets in tumor tissues.
Gastric Cancer XenograftMice5 mg/kg, i.p., every other daySignificant reduction in tumor growthDownregulated BRD4 protein levels in vivo.
T-cell Acute Lymphoblastic Leukemia XenograftMice5 mg/kg, i.p., dailySignificantly reduced tumor growthInhibited cell proliferation by depleting BET and c-Myc proteins in vivo.
MZ1 Triple-Negative Breast Cancer (JQ1-resistant) XenograftMice50 mg/kg, i.p., 5 days/weekPrevented tumor progressionLowered BRD4 levels in the tumor.
dBET1 Acute Myeloid LeukemiaLuciferase-labeled AML Mice12.5 mg/kg, i.p., dailySignificant reduction in tumor burdenEffectively inhibited the growth of AML cells in vivo.

Table 2: Illustrative Pharmacokinetic Parameters of an ADC with a Propargyl-PEG4 Linker in a Murine Model [2]

CompoundHalf-life (t½, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg*h/mL)
Unconjugated Antibody3000.25000
ADC with Propargyl-PEG4 Linker2500.34200

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as one derived from this compound, that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

General mechanism of PROTAC-mediated target protein degradation.
Experimental Workflow for ADC Synthesis and In Vivo Evaluation

The development of an Antibody-Drug Conjugate (ADC) using a this compound linker involves a multi-step process, from the initial conjugation chemistry to in vivo efficacy studies in animal models.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 1. Antibody Modification (e.g., with Azide) A3 3. Click Chemistry Conjugation (CuAAC) A1->A3 A2 2. Drug-Linker Synthesis (this compound + Drug) A2->A3 A4 4. Purification & Characterization A3->A4 B1 Cell Viability Assays (IC50) A4->B1 B2 Binding Affinity (ELISA, SPR) A4->B2 B3 Internalization Studies A4->B3 C1 Animal Model Selection (e.g., Xenograft Mice) B1->C1 C2 Pharmacokinetics (PK) & Biodistribution C1->C2 C3 Anti-Tumor Efficacy Studies C1->C3 C4 Toxicity Assessment C3->C4

Workflow for ADC synthesis and subsequent in vivo evaluation.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a this compound-modified molecule to an azide-containing biomolecule.

Materials:

  • This compound conjugated molecule

  • Azide-modified biomolecule (e.g., protein, antibody)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)[3]

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the this compound conjugate in DMF or DMSO to a stock concentration of 10 mM.

    • Prepare a solution of the azide-modified biomolecule in the degassed reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Catalyst Premix:

    • In a separate tube, prepare the Cu(I)-ligand catalyst complex. A 1:5 molar ratio of Cu:Ligand is often recommended.[3] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly and let it stand for 1-2 minutes.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified biomolecule and a 5- to 10-fold molar excess of the this compound conjugate.

    • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as an SEC desalting column, to remove excess reagents.

Protocol 2: General In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a this compound conjugate, such as a PROTAC or an ADC.

Materials:

  • This compound conjugate (e.g., PROTAC, ADC)

  • Tumor cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)[4]

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare the dosing formulation of the this compound conjugate and the vehicle control. An in vivo formulation can be prepared by dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[4]

    • Administer the treatment and vehicle control to the respective groups via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) and schedule (e.g., daily, every other day). Dosing will be dependent on the specific conjugate and should be determined in preliminary tolerability studies.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry to assess target protein levels).[1]

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

This compound is a powerful and versatile linker that is playing an increasingly important role in the development of novel in vivo therapeutics and diagnostics. Its ability to facilitate bioorthogonal click chemistry, coupled with the beneficial properties of the PEG spacer, enables the construction of sophisticated bioconjugates with improved efficacy and pharmacokinetic profiles. The protocols and data presented here provide a foundation for researchers to design and evaluate their own this compound conjugates for a wide range of in vivo applications.

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes Using Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG4-amine is a versatile heterobifunctional linker essential for modern bioconjugation and the development of advanced fluorescent probes.[1][2] It features two key reactive groups: a terminal primary amine (-NH2) and a terminal propargyl group (an alkyne). These are separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][3]

  • Primary Amine: Allows for straightforward conjugation to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, commonly found on commercial fluorescent dyes.[1][4]

  • Propargyl Group: Serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This enables the highly efficient and specific covalent labeling of biomolecules engineered to contain an azide group.[4][8]

  • PEG4 Spacer: The hydrophilic PEG4 chain enhances the water solubility of the resulting probe, reduces non-specific binding, and minimizes steric hindrance, thereby helping to preserve the biological activity of the labeled molecule.[2][3]

These application notes provide a comprehensive guide to synthesizing a custom fluorescent probe using this compound and its subsequent application in labeling azide-modified biomolecules.

Principle of Fluorescent Probe Synthesis

The synthesis is a two-step process. The first step involves creating the probe by linking a fluorophore to the this compound linker. The second step is the application of this probe to label a target biomolecule.

  • Amide Bond Formation: The primary amine of this compound is reacted with an amine-reactive derivative of a fluorescent dye (e.g., an NHS ester) to form a stable amide bond. This creates the Fluorophore-PEG4-Propargyl probe.[4]

  • Click Chemistry Conjugation: The alkyne group on the purified Fluorophore-PEG4-Propargyl probe is then reacted with an azide-modified biomolecule (such as a protein, peptide, or nucleic acid) in the presence of a copper(I) catalyst to form a stable triazole linkage.[7][8]

Part I: Synthesis of a Propargyl-PEG4-Fluorophore Probe

This section details the synthesis, purification, and characterization of a fluorescent probe derived from this compound and an amine-reactive dye.

Logical Workflow for Probe Synthesis

G cluster_synthesis Probe Synthesis A Amine-Reactive Fluorophore (e.g., Dye-NHS Ester) C Propargyl-PEG4-Fluorophore (Crude Product) A->C Amide Bond Formation (Anhydrous DMF or DMSO, pH 7-9) B This compound B->C D Purified Probe C->D Purification (RP-HPLC) G cluster_labeling Biomolecule Labeling & Detection Probe Propargyl-PEG4-Fluorophore Labeled Fluorescently Labeled Biomolecule Probe->Labeled Click Chemistry (CuAAC) Protein Azide-Modified Biomolecule (e.g., Protein-N3) Protein->Labeled Catalyst Cu(I) Catalyst (CuSO4 + Reductant) Catalyst->Labeled Detection Analysis / Detection (e.g., SDS-PAGE, Microscopy) Labeled->Detection Purification & Analysis

References

Application Notes and Protocols for Attaching Propargyl-PEG4-amine to Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] For small molecule drugs, PEGylation can improve water solubility, prolong circulation half-life, reduce immunogenicity, and decrease toxic side effects.[][3] Propargyl-PEG4-amine is a heterobifunctional linker that incorporates a terminal alkyne group for "click chemistry" and a primary amine for conjugation to a small molecule. This application note provides detailed protocols for attaching this compound to small molecule drugs and for the subsequent "click" reaction to introduce a functional moiety.

The core of this methodology revolves around two key chemical transformations:

  • Amide Bond Formation: The primary amine of this compound reacts with an activated carboxylic acid on the small molecule drug to form a stable amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the PEGylated drug then readily undergoes a highly efficient and specific reaction with an azide-containing molecule.[4][5] This "click chemistry" reaction is a cornerstone of bioconjugation, enabling the precise attachment of various functionalities such as targeting ligands, imaging agents, or other therapeutic molecules.[6][]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS Number 1013921-36-2
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, DCM
Storage -20°C

[Source: BroadPharm, TargetMol][8][9]

Experimental Protocols

Part 1: Conjugation of this compound to a Small Molecule Drug via Amide Coupling

This protocol describes the covalent attachment of the this compound linker to a small molecule drug that possesses a carboxylic acid group. The carboxylic acid is first activated to an amine-reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the PEG linker.

Materials and Equipment:

  • Small molecule drug with a carboxylic acid functionality

  • This compound[8]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Activation of the Small Molecule Drug:

    • Dissolve the small molecule drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to generate the NHS ester. The progress of the reaction can be monitored by HPLC.

  • Conjugation with this compound:

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the activated small molecule drug solution to the this compound solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by HPLC to confirm the formation of the desired conjugate.

  • Purification:

    • Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the Propargyl-PEG4-drug conjugate.

  • Characterization:

    • The purified conjugate should be characterized by mass spectrometry to confirm the correct molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Quantitative Parameters for Amide Coupling:

ParameterRecommended RangeNotes
Molar Ratio (Drug:EDC:NHS) 1 : 1.2 : 1.2A slight excess of activating agents ensures efficient conversion to the NHS ester.
Molar Ratio (Activated Drug:this compound) 1 : 1.5An excess of the amine component drives the reaction to completion.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time (Activation) 2 - 4 hoursMonitor by HPLC.
Reaction Time (Conjugation) 4 - 12 hoursMonitor by HPLC.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol details the attachment of an azide-containing molecule (e.g., a fluorescent dye, biotin, or another therapeutic agent) to the propargyl-functionalized small molecule drug.

Materials and Equipment:

  • Propargyl-PEG4-drug conjugate (from Part 1)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand[10]

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of t-BuOH and water)[10][11]

  • HPLC system for purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Propargyl-PEG4-drug conjugate in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO4 in water.[10]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[10]

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.[10]

  • Click Reaction Setup:

    • In a reaction vial, add the Propargyl-PEG4-drug conjugate (1 equivalent) and the azide-modified molecule (1.1-1.5 equivalents).

    • Add the reaction buffer.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 5 times that of the CuSO4.[10]

    • Add the CuSO4 stock solution. A common final concentration is 0.1 to 1 mM.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.[10][12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.[10] For sensitive molecules, the reaction can be performed at 4°C overnight.[10]

  • Purification:

    • Purify the final conjugate using reverse-phase HPLC to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Quantitative Parameters for CuAAC Reaction:

ParameterRecommended RangeNotes
Molar Ratio (Alkyne:Azide) 1 : 1.1 - 1.5A slight excess of the azide component is often used.
Final Concentration of CuSO4 0.1 - 1 mM[10]
Final Concentration of Sodium Ascorbate 1 - 5 mM[10][12]
Molar Ratio (Cu:Ligand) 1 : 5The ligand accelerates the reaction and protects the biomolecules.[12]
Reaction Temperature 4°C to 25°C[10]
Reaction Time 1 - 4 hoursCan be extended for difficult conjugations.[10]
pH 7.0 - 8.0Optimal for most bioconjugations.[10]

Visualizations

experimental_workflow cluster_part1 Part 1: Amide Coupling cluster_part2 Part 2: Click Chemistry (CuAAC) cluster_analysis Analysis drug Small Molecule Drug (R-COOH) activation Activation (EDC/NHS) drug->activation DMF activated_drug Activated Drug (R-CO-NHS) activation->activated_drug conjugation Conjugation activated_drug->conjugation peg_amine This compound (H2N-PEG4-Alkyne) peg_amine->conjugation peg_drug Propargyl-PEG4-Drug (R-CO-NH-PEG4-Alkyne) conjugation->peg_drug click_reaction Click Reaction (CuSO4, NaAsc) peg_drug->click_reaction azide Azide-Molecule (N3-X) azide->click_reaction final_product Final Conjugate click_reaction->final_product purification Purification (HPLC) final_product->purification characterization Characterization (MS, NMR) purification->characterization signaling_pathway_concept cluster_drug_delivery Targeted Drug Delivery Concept drug_conjugate Small Molecule Drug -PEG4-Targeting Ligand receptor Receptor drug_conjugate->receptor Binding cell_surface Target Cell internalization Internalization receptor->internalization drug_release Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application Notes and Protocols for Successful Propargyl-PEG4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-amine is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics.[1] Its structure incorporates two key reactive functionalities: a terminal propargyl group and a primary amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The propargyl group enables highly efficient and specific covalent bond formation with azide-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The primary amine group serves as a versatile handle for conjugation to molecules bearing carboxylic acids, activated esters (like NHS esters), or carbonyls.[2] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[3]

These application notes provide detailed experimental conditions and protocols for the successful utilization of both the propargyl and amine functionalities of this compound.

Reaction of the Propargyl Group: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule.[4] This bioorthogonal reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions.[5]

Experimental Conditions Summary

Successful CuAAC reactions are dependent on several key parameters, which are summarized in the table below.

ParameterRecommended RangeNotes
pH 4.0 - 11.0The reaction is highly tolerant of a wide pH range.[6]
Temperature 25°C (Room Temperature)Reactions are typically rapid at room temperature.[6]
Reaction Time 30 - 60 minutesLonger times may be required for very dilute samples.[6]
Solvent Aqueous buffers (PBS, HEPES), DMSO, DMFThe PEG linker enhances solubility in aqueous media.[2] A small percentage of an organic co-solvent (<10%) like DMSO or DMF can be used to dissolve starting materials.
Catalyst Copper(I) sourceTypically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent.
Copper(II) Concentration 50 µM - 250 µMHigher concentrations can increase reaction rate but may also damage sensitive biomolecules.[6]
Reducing Agent Sodium AscorbateMust be prepared fresh. A 5- to 10-fold excess relative to the copper sulfate is recommended.[7]
Copper(I)-Stabilizing Ligand THPTA or TBTAA 5:1 molar ratio of ligand to copper is recommended to protect biomolecules and accelerate the reaction.[5][6]
Molar Ratio (Azide:Alkyne) 2:1 to 10:1An excess of the azide-containing molecule can help drive the reaction to completion.[6]
Detailed Protocol for CuAAC Bioconjugation

This protocol describes a general procedure for conjugating this compound to an azide-modified biomolecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Cu(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water). Must be prepared fresh.

  • Reaction Buffer: Amine-free buffers such as PBS or HEPES, pH 7.4. It is recommended to degas the buffer.[8]

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in the reaction buffer. A 2 to 5-fold molar excess of the azide molecule over this compound is a good starting point.[6]

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is recommended.[6] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

    • Vortex the catalyst premix briefly and let it stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.[6]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 1-5 mM.[6]

    • Mix gently by inverting the tube or by gentle pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[6]

Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare Stock Solutions (this compound, Azide-Molecule, CuSO4, THPTA, Sodium Ascorbate) mix_reactants Mix Azide-Molecule and This compound in Buffer reagent_prep->mix_reactants add_catalyst Add Catalyst Premix mix_reactants->add_catalyst prepare_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prepare_catalyst->add_catalyst initiate_reaction Initiate with Fresh Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at RT (30-60 min) initiate_reaction->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify analyze Characterize Final Product purify->analyze

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction of the Amine Group: Amide Bond Formation

The primary amine of this compound can be readily conjugated to molecules containing carboxylic acids or their activated forms, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.

Reaction with NHS Esters

NHS esters react efficiently with primary amines at a physiological to slightly alkaline pH to form stable amide bonds.[9]

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is ~8.3.[10] Below pH 7, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester increases.[11]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can be used to slow the rate of hydrolysis and extend the reaction time.[12]
Reaction Time 0.5 - 4 hoursCan be extended to overnight at 4°C.[12]
Buffer Type Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine).[12]
Molar Ratio (NHS Ester:Amine) 5:1 to 25:1Must be optimized for the specific molecule and desired degree of labeling.[6]

This protocol describes the reaction of this compound with an NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the NHS ester-functionalized molecule in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the NHS ester-functionalized molecule. The final concentration of the organic solvent should typically be kept below 10%.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[13]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[11]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts by an appropriate method such as SEC or dialysis.[6]

Reaction with Carboxylic Acids (EDC/NHS Coupling)

Carboxylic acids can be coupled to the primary amine of this compound using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group.
Coupling pH 7.2 - 8.5Optimal for the reaction of the activated NHS ester with the primary amine.
Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.
Reaction Time Activation: 15-30 min; Coupling: 2h - overnightThe two-step process allows for controlled conjugation.
Buffer Type Activation: MES. Coupling: PBS, HEPES.Buffers must not contain primary amines or carboxylates.
Molar Ratio (Carboxylic Acid:EDC:NHS) 1:2:5 (approx.)Ratios may require optimization. A typical starting point is a molar excess of EDC and NHS over the carboxylic acid.

This protocol describes a two-step process for conjugating a carboxylic acid-containing molecule to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a solution of the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare a solution of this compound in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A molar excess of EDC and NHS is recommended.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the this compound solution. Alternatively, adjust the pH of the activation reaction to 7.2-7.5 before adding the amine.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent like hydroxylamine or Tris buffer to stop the reaction.

  • Purification:

    • Purify the conjugate using an appropriate method to remove excess reagents and byproducts.

Logical Relationship of Bifunctional Reactions

The dual functionality of this compound allows for a sequential conjugation strategy, which is particularly useful in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

Bifunctional_Strategy cluster_path1 Pathway 1 cluster_path2 Pathway 2 start This compound amine_reaction React Amine Group (e.g., with NHS Ester or EDC/NHS activated acid) start->amine_reaction cuaac_reaction2 React Propargyl Group (CuAAC with Azide) start->cuaac_reaction2 intermediate1 Propargyl-PEG4-Conjugate amine_reaction->intermediate1 cuaac_reaction1 React Propargyl Group (CuAAC with Azide) intermediate1->cuaac_reaction1 final_product Final Bifunctional Conjugate cuaac_reaction1->final_product intermediate2 Amine-PEG4-Triazole Conjugate cuaac_reaction2->intermediate2 amine_reaction2 React Amine Group (e.g., with NHS Ester or EDC/NHS activated acid) intermediate2->amine_reaction2 amine_reaction2->final_product

References

Troubleshooting & Optimization

Optimizing Bioconjugation Reactions with Propargyl-PEG4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioconjugation reactions involving Propargyl-PEG4-amine.

Section 1: Amine Conjugation via Amide Bond Formation

This section focuses on the initial step of conjugating this compound to a target molecule, typically through the reaction of its primary amine with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester) on the target biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The optimal pH for the reaction between a primary amine and an NHS ester is typically in the range of 7.0 to 8.5.[1] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, leading to a stable amide bond.[1]

Q2: What is the recommended temperature and incubation time for the amine conjugation step?

A2: The ideal temperature and time depend on the stability of your target molecule.

  • Room Temperature (20-25°C): This promotes a faster reaction, often complete within 30 minutes to 2 hours.[2]

  • 4°C (On Ice): This temperature is recommended for sensitive proteins as it minimizes the rate of NHS ester hydrolysis, providing a wider window for the conjugation to occur.[2] The reaction will be slower, potentially requiring several hours to overnight incubation.[2]

Q3: My conjugation yield is low. What are the common causes related to the amine coupling step?

A3: Low yield in the amine coupling step can often be attributed to a few key factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH and temperatures.[2][3] It is crucial to use freshly prepared reagents and work efficiently.

  • Suboptimal pH: If the pH is too low, the amine will be protonated and less reactive. If it is too high, the rate of NHS ester hydrolysis increases significantly.[3]

  • Presence of competing amines: Buffers containing primary amines (e.g., Tris) will compete with your this compound for reaction with the NHS ester.[3][4] Always use an amine-free buffer like PBS or HEPES.[4]

  • Inactive reagents: Ensure that both your target molecule with the activated ester and the this compound are stored correctly and have not degraded.[3]

Troubleshooting Guide: Low Amine Conjugation Efficiency
Problem Possible Cause Recommended Solution
Low PEGylation Efficiency Hydrolysis of PEG-NHS esterUse anhydrous solvent for stock solutions and prepare them fresh.[3] Ensure proper, desiccated storage of the NHS-ester functionalized molecule.[2]
Inactive this compoundVerify the purity and proper storage of the this compound reagent.
Suboptimal pHOptimize the reaction pH to be within the 7.0-8.5 range.[1][3]
Competing amines in bufferUse an amine-free buffer such as PBS or HEPES for the reaction.[3][4]
High Degree of PEGylation / Aggregation High molar excess of this compoundReduce the molar ratio of the PEG linker to your target molecule.[3]
High protein concentrationDecrease the concentration of your protein or target molecule.[3]
Experimental Protocol: Conjugation of this compound to an NHS-Ester Activated Protein

This protocol provides a general guideline. Optimization for each specific application is recommended.

Materials:

  • Protein with activated NHS ester functional group in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.[5]

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, dialysis).[][7][8]

Procedure:

  • Reagent Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.[3] If necessary, perform a buffer exchange.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 5 to 20-fold molar excess.[9]

    • Incubate the reaction. For faster reactions, incubate for 30-60 minutes at room temperature.[3] For sensitive proteins, incubate for 2 hours on ice or overnight at 4°C.[1][2]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[2]

    • Incubate for an additional 15-30 minutes at the same temperature.[2]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.[][7][8]

Section 2: Propargyl-Azide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section covers the "click chemistry" step, where the propargyl group of the newly formed conjugate is reacted with an azide-functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful CuAAC "click" reaction?

A1: A typical CuAAC reaction requires the propargyl-functionalized molecule, an azide-containing molecule, a source of copper(I), a copper-stabilizing ligand, and often a reducing agent to maintain the copper in its active Cu(I) state.[4] The reaction is robust and can be performed under mild, aqueous conditions.[4][10]

Q2: Why is a copper-stabilizing ligand necessary, and which one should I choose?

A2: A ligand is crucial for several reasons: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to inactive Cu(II); it enhances the reaction rate; and in biological applications, it reduces the cytotoxicity of copper ions by chelating them.[11][12] For bioconjugation in aqueous media, water-soluble ligands like THPTA and its derivatives (BTTAA, BTTES) are highly recommended.[11][12][13] BTTAA is noted for dramatically accelerating reaction rates and suppressing cell cytotoxicity.[13]

Q3: What is the expected reaction time for a CuAAC conjugation?

A3: Reaction times can vary based on reactant concentrations, temperature, and the specific molecules involved. However, many bioconjugation reactions achieve high conversion within 1 to 4 hours at room temperature.[4][14][15] For more dilute or complex substrates, the reaction may require longer incubation.[4]

Q4: My CuAAC reaction is not working or the yield is very low. What should I check?

A4: Low yield in a CuAAC reaction can stem from several issues:

  • Inactive Copper Catalyst: The active Cu(I) catalyst can be easily oxidized to inactive Cu(II).[16] Ensure your reducing agent (e.g., sodium ascorbate) is fresh and that buffers are deoxygenated.[16]

  • Interfering Buffer Components: Avoid Tris-based buffers, as the amine groups can chelate the copper catalyst.[4] Thiol-containing reagents like DTT must also be removed.[4]

  • Degraded Reagents: Use high-quality, fresh reagents. Sodium ascorbate solutions should always be prepared immediately before use.[12]

  • Insufficient Reagent Concentrations: Low concentrations of reactants can significantly slow down the reaction rate.[16]

Troubleshooting Guide: Low CuAAC Reaction Yield

G start Low CuAAC Yield Observed reagents Step 1: Verify Reagent Quality start->reagents catalyst Step 2: Check Copper Catalyst Activity reagents->catalyst Reagents OK reagent_q1 Is Sodium Ascorbate solution fresh? reagents->reagent_q1 conditions Step 3: Evaluate Reaction Conditions catalyst->conditions Catalyst OK catalyst_q1 Were buffers deoxygenated? catalyst->catalyst_q1 purification Step 4: Assess Purification Method conditions->purification Conditions OK conditions_q1 Is buffer amine- or thiol-free? (e.g., PBS) conditions->conditions_q1 success Yield Improved purification->success Purification OK reagent_a1_no Prepare fresh solution reagent_q1->reagent_a1_no No reagent_q2 Are azide/alkyne substrates viable? reagent_q1->reagent_q2 Yes reagent_a1_no->reagents reagent_q2->catalyst Yes reagent_a2_no Use fresh, high-purity substrates reagent_q2->reagent_a2_no No reagent_a2_no->reagents catalyst_a1_no Sparge buffers with N2 or Ar catalyst_q1->catalyst_a1_no No catalyst_q2 Is Ligand:Copper ratio correct? (e.g., 5:1) catalyst_q1->catalyst_q2 Yes catalyst_a1_no->catalyst catalyst_q2->conditions Yes catalyst_a2_no Adjust ratio catalyst_q2->catalyst_a2_no No catalyst_a2_no->catalyst conditions_a1_no Switch to non-coordinating buffer conditions_q1->conditions_a1_no No conditions_q2 Is reaction time sufficient? (1-4h at RT) conditions_q1->conditions_q2 Yes conditions_a1_no->conditions conditions_q2->purification Yes conditions_a2_no Increase reaction time conditions_q2->conditions_a2_no No conditions_a2_no->conditions

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Data Summary: Optimizing CuAAC Reaction Conditions
Parameter Typical Range Key Considerations Source(s)
Reaction Temperature 4°C - 37°CRoom temperature (~25°C) is common. Lower temperatures may be needed for sensitive biomolecules but will slow the reaction.[16]
pH 4 - 12The reaction is tolerant of a wide pH range, but physiological pH (~7.4) is common for bioconjugation.[10][17]
Propargyl-PEG Conjugate Conc. 10 µM - 10 mMDependent on the specific application.[4]
Azide-Molecule Molar Excess 1.1 - 10 equivalentsA slight to moderate excess of one reagent can drive the reaction to completion.[4]
Copper(II) Sulfate Conc. 50 µM - 1 mM100-250 µM is often sufficient for bioconjugation. Higher concentrations can increase protein aggregation.[16]
Copper Ligand Conc. 250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to stabilize Cu(I) and accelerate the reaction.[4][18]
Sodium Ascorbate Conc. 1 mM - 25 mMShould be in at least 5-10 fold molar excess over copper to maintain a reducing environment. Prepare fresh.[16]
Reaction Time 1 - 4 hoursCan be extended for dilute samples or complex substrates.[4][14][15]
Experimental Protocol: CuAAC "Click" Reaction

This protocol is a starting point and should be optimized for your specific application.[4]

Materials:

  • Purified Propargyl-PEG conjugate.

  • Azide-containing molecule.

  • Copper(II) Sulfate (CuSO₄).

  • Sodium Ascorbate.

  • Water-soluble copper ligand (e.g., THPTA or BTTAA).[11][13]

  • Degassed, amine-free reaction buffer (e.g., PBS, pH 7.4).[4][16]

  • Purification system (e.g., SEC, HPLC, dialysis).[][7][8]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your Propargyl-PEG conjugate and the azide-containing molecule in a suitable solvent (e.g., degassed buffer or DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

    • Crucially, prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water) immediately before use. [12]

  • Reaction Setup:

    • In a reaction tube, add your Propargyl-PEG conjugate and the azide-containing molecule to the desired final concentrations in the reaction buffer.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[4]

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.[4] If biomolecules are sensitive, the reaction can be performed at 4°C, but may require longer incubation. Protect the reaction from light.[19]

  • Purification:

    • Once the reaction is complete, purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.[4] Size-exclusion chromatography (SEC) is a common and effective method.[][7]

Visualizing the Workflow and Chemistry

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Step 3: Purification & Analysis A Target Molecule (with NHS Ester) C Amide Bond Formation (pH 7-8.5, RT or 4°C) A->C B This compound B->C D Propargyl-Functionalized Target Molecule C->D F CuAAC Reaction (Cu(I), Ligand, Ascorbate, RT) D->F E Azide-Functionalized Molecule E->F G Final Bioconjugate F->G H Purification (e.g., SEC, HPLC) G->H I Characterization (e.g., MS, SDS-PAGE) H->I

References

How to avoid side reactions with Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for utilizing this bifunctional linker. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you avoid common side reactions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal primary amine (-NH₂) and a terminal propargyl group (an alkyne, -C≡CH), separated by a 4-unit polyethylene glycol (PEG) spacer. This structure allows for two distinct chemical reactions:

  • Amine-reactive chemistry: The primary amine can react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.

  • Click Chemistry: The propargyl group is a reactant in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-containing molecule.[1]

Its primary applications are in bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the fluorescent labeling of biomolecules.[1]

Q2: How should I store this compound to ensure its stability?

Proper storage is critical to prevent degradation. For long-term stability, store this compound as a neat liquid at -20°C, protected from light.[2] If you prepare a stock solution in an anhydrous solvent like DMSO, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Q3: What are the most common side reactions associated with the two functional groups of this compound?

The two main reactive sites of this compound are susceptible to different side reactions:

  • Amine Group: The primary side reaction is the hydrolysis of the activated species (e.g., an NHS ester) it is intended to react with, especially at high pH.[3] Additionally, using buffers that contain primary amines (like Tris or glycine) will lead to a competitive reaction, reducing the yield of your desired conjugate.[3]

  • Propargyl Group: The most common side reaction during CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a dimer of your propargyl-containing molecule.[4] This is often catalyzed by copper ions in the presence of oxygen. Additionally, under acidic conditions, the propargyl group can be susceptible to degradation.[5]

Troubleshooting Guide: Amine-Reactive Conjugations

This guide focuses on issues encountered when reacting the primary amine of this compound with an activated carboxylic acid (e.g., an NHS ester) on a biomolecule.

Problem Potential Cause Recommended Solution
Low or No Conjugate Yield Hydrolysis of NHS ester: NHS esters are highly sensitive to moisture and have a short half-life in aqueous solutions, which decreases as pH increases.[3]- Use fresh, high-quality NHS-activated biomolecule. - Prepare stock solutions of the NHS ester in an anhydrous solvent (e.g., DMSO, DMF) and use them immediately.[6] - Perform the conjugation reaction promptly after adding the reagents.
Suboptimal Reaction pH: The reaction is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At very high pH, the NHS ester hydrolyzes rapidly.[3]- The optimal pH is a balance between amine reactivity and NHS ester stability, typically between pH 7.2 and 8.5.[7] For many protein conjugations, a pH of 8.3-8.5 is recommended.[8]
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for the NHS ester.[3]- Use a non-amine buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[3] - If the biomolecule is in an incompatible buffer, perform a buffer exchange before the reaction.
Multiple or Non-specific Conjugations High Molar Excess of this compound: Using a large excess of the linker can lead to multiple conjugations if the biomolecule has several accessible amine groups (e.g., lysine residues).- Reduce the molar ratio of this compound to the biomolecule. - Optimize the reaction time to favor mono-conjugation.
Inconsistent Results pH Drift: The hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease over time.[3]- Use a more concentrated buffer to maintain a stable pH throughout the reaction. - For large-scale reactions, monitor and adjust the pH as needed.
Data Presentation: Effect of pH on NHS Ester Stability and Reaction Yield

The choice of pH is a critical parameter in amine-reactive conjugations. The following tables summarize the impact of pH on the stability of the NHS ester and the overall reaction efficiency.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Half-life of NHS Ester
7.0 4-5 hours
8.0 ~1 hour
8.5 ~30 minutes

| 9.0 | <10 minutes |

This data highlights the increased rate of hydrolysis of the NHS ester at higher pH values.[7][9]

Table 2: Relative Efficiency of Amidation vs. Hydrolysis

pH Relative Amidation Rate Relative Hydrolysis Rate Conjugation Efficiency
7.5 Moderate Low Moderate
8.3-8.5 High Moderate Optimal

| 9.0 | Very High | High | Suboptimal (due to rapid hydrolysis) |

This table illustrates that while both the desired reaction and the competing hydrolysis increase with pH, an optimal range exists that maximizes the yield of the conjugated product.[3][9]

Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This guide addresses common issues when using the propargyl group of a this compound conjugate in a click chemistry reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen.[10]- Use a reducing agent like sodium ascorbate to regenerate Cu(I) from a Cu(II) source (e.g., CuSO₄). Ensure the sodium ascorbate solution is freshly prepared.[10] - Degas all solutions (buffers, solvents) with an inert gas like argon or nitrogen before adding the copper catalyst.
Catalyst Sequestration: Thiol or histidine residues in biomolecules can chelate the copper catalyst, rendering it inactive.- Use a Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). A ligand-to-copper ratio of 5:1 or greater is often recommended.[10]
Degraded Reagents: The azide or alkyne starting materials may have degraded during storage.- Use fresh, high-quality reagents.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): Two alkyne molecules react with each other, catalyzed by copper in the presence of oxygen.[4]- Rigorously deoxygenate the reaction mixture. - Ensure an adequate concentration of the reducing agent (sodium ascorbate) is present. - The use of a stabilizing ligand can also suppress this side reaction.
Oxidative Damage to Biomolecules: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[11]- Use a Cu(I)-stabilizing ligand like THPTA, which is known to protect biomolecules from oxidative damage.[10]
Slow Reaction Rate Steric Hindrance: The PEG chain or the biomolecule itself can sterically hinder the approach of the azide and alkyne.- Increase the reaction time (e.g., from 1-4 hours to 12-24 hours). - Gentle heating (e.g., to 37°C) can improve kinetics, provided the biomolecules are stable at that temperature.
Low Reactant Concentrations: If the reactants are very dilute, the reaction rate will be slow.- Increase the concentration of the limiting reagent if possible.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with available carboxylic acid groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest in an amine-free and carboxylate-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine).

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein in the MES buffer at a concentration of 1-10 mg/mL.

    • Add the EDC solution to the protein solution to a final concentration of 2-4 mM.

    • Add the NHS/Sulfo-NHS solution to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[12]

  • Conjugation with this compound:

    • Immediately add the this compound stock solution to the activated protein mixture. A 10- to 50-fold molar excess of this compound over the protein is a common starting point; this should be optimized for your specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[13]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a this compound-modified biomolecule and an azide-containing molecule.

Materials:

  • This compound-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared ).

  • THPTA ligand stock solution (e.g., 50 mM in water).

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-modified biomolecule and the azide-containing molecule. A slight molar excess (1.2 to 5 equivalents) of the azide molecule is often used.

    • Add buffer to adjust the final volume.

  • Catalyst Premix:

    • In a separate tube, prepare the Cu(I)-ligand complex. Add the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is recommended to protect the biomolecule.[10] For example, for a final reaction concentration of 0.5 mM CuSO₄, you would use 2.5 mM THPTA.

    • Vortex briefly and let the premix stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of the copper sulfate.

    • Mix gently by inverting the tube.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules. For challenging conjugations, the reaction time can be extended.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow_amine_conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Protein Protein with COOH Activated_Protein NHS-activated Protein Protein->Activated_Protein 15-30 min, RT EDC_NHS EDC / NHS (pH 6.0) EDC_NHS->Activated_Protein Conjugated_Protein Propargyl-PEG4-Protein Activated_Protein->Conjugated_Protein pH 7.2-7.5 2h, RT Propargyl_Amine This compound Propargyl_Amine->Conjugated_Protein Quench Quench Reaction (e.g., Tris) Conjugated_Protein->Quench Purify Purification (e.g., SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for conjugating this compound to a protein.

troubleshooting_logic cluster_amine Amine Reaction Issues cluster_alkyne Alkyne (CuAAC) Issues start Low Reaction Yield check_pH Is pH optimal (7.2-8.5)? start->check_pH Amine Reaction check_oxygen Is reaction deoxygenated? start->check_oxygen Alkyne Reaction check_buffer Is buffer amine-free? check_pH->check_buffer Yes resolve Yield Improved check_pH->resolve No (Adjust pH) check_nhs Are NHS reagents fresh? check_buffer->check_nhs Yes check_buffer->resolve No (Buffer Exchange) check_nhs->resolve Yes (Other issue) check_nhs->resolve No (Use fresh) check_ascorbate Is ascorbate fresh? check_oxygen->check_ascorbate Yes check_oxygen->resolve No (Degas) check_ligand Is a stabilizing ligand used? check_ascorbate->check_ligand Yes check_ascorbate->resolve No (Use fresh) check_ligand->resolve Yes (Other issue) check_ligand->resolve No (Add ligand)

References

Propargyl-PEG4-amine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers and to offer troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophilic molecule due to its tetraethylene glycol (PEG4) spacer. It is generally soluble in a variety of aqueous and organic solvents. Qualitative solubility information is summarized in the table below.[1][2]

Q2: Why is my this compound not dissolving well in my aqueous buffer?

A2: Several factors can influence the solubility of this compound in aqueous buffers. The most common reasons for poor solubility include:

  • pH of the buffer: The terminal primary amine has a pKa of approximately 9-10. At a pH below this, the amine group is protonated, increasing its polarity and enhancing its solubility in aqueous solutions. If your buffer is neutral or slightly acidic, solubility is generally favored.

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • Temperature: While gentle warming can aid in dissolving some PEG compounds, the effect on short-chain PEGs like PEG4 is generally minimal within typical laboratory conditions.[3]

  • Buffer composition: High concentrations of certain salts can lead to a "salting-out" effect, which reduces the solubility of PEG compounds in aqueous solutions.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous buffer plays a critical role in the solubility of this compound due to its terminal primary amine group.

  • Acidic to Neutral pH (pH < 8): In this range, the amine group is predominantly in its protonated, cationic form (-NH3+). This charge increases the molecule's polarity and its ability to interact with water molecules, leading to higher aqueous solubility.

  • Alkaline pH (pH > 10): At a more basic pH, the amine group is primarily in its deprotonated, neutral form (-NH2). The loss of the positive charge can lead to a decrease in aqueous solubility, especially at higher concentrations.

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: To ensure complete dissolution and avoid issues with aqueous buffers, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. This method prevents localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
WaterSoluble[1][2]Solubility is pH-dependent. Miscible with water.[5][6]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]A common solvent for preparing high-concentration stock solutions. A similar, shorter linker has a reported solubility of approximately 50 mg/mL.[7]
Dimethylformamide (DMF)Soluble[1][2]Another recommended organic solvent for preparing stock solutions.
Dichloromethane (DCM)Soluble[1]Useful for applications requiring a non-polar, aprotic solvent.
Phosphate-Buffered Saline (PBS)SolubleSolubility is dependent on the pH and concentration. At neutral pH, the amine group is protonated, which aids solubility.
HEPES BufferSolubleSimilar to PBS, solubility is influenced by pH and concentration.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Addition to Aqueous Buffer

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.

G Troubleshooting Precipitation of this compound start Start: Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_ph Is the buffer pH > 8? check_concentration->check_ph No solution_concentration Solution: Lower the working concentration. check_concentration->solution_concentration Yes check_dissolution Was the compound added directly to the buffer? check_ph->check_dissolution No solution_ph Solution: Adjust buffer pH to neutral or slightly acidic (pH 7.0-7.5). check_ph->solution_ph Yes solution_dissolution Solution: Prepare a stock solution in DMSO/DMF and add dropwise to the buffer. check_dissolution->solution_dissolution Yes end_node End: Clear Solution check_dissolution->end_node No solution_concentration->end_node solution_ph->end_node solution_dissolution->end_node

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Downstream Applications (e.g., Bioconjugation)

Poor solubility or aggregation of this compound can lead to inconsistent results in subsequent experiments.

Possible Cause:

  • Aggregation: Even if not visibly precipitated, the compound may be forming small aggregates in solution, reducing the effective concentration of monomeric, reactive linker.

  • Hydrolysis: While not a solubility issue, the stability of other functional groups on molecules you are conjugating to this compound (e.g., NHS esters) can be compromised in aqueous buffers, leading to inconsistent yields.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Before use, ensure your this compound solution is completely clear. If you prepared a stock in an organic solvent, make sure it is fully dissolved before adding it to your aqueous buffer.

  • Sonication: Gentle sonication in a water bath can help to break up small aggregates and promote dissolution.[8]

  • Optimize pH: As detailed in the FAQs, ensure the pH of your reaction buffer is optimal for both the solubility of this compound and the stability and reactivity of your other components.

  • Fresh Solutions: Always prepare fresh solutions of this compound for your experiments to avoid potential degradation over time.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer to minimize solubility issues.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mg/mL) by dissolving the this compound in a minimal amount of anhydrous DMSO or DMF. Vortex until the solid is completely dissolved.

  • Prepare Working Solution:

    • Place the desired volume of your target aqueous buffer in a clean tube.

    • While gently vortexing the buffer, add the required amount of the this compound stock solution dropwise to achieve your final desired concentration.

    • Ensure the final concentration of the organic solvent is low (typically <5% v/v) to avoid any potential interference with downstream applications.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitation.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Sealed vials

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, LC-MS, or a suitable colorimetric assay for amines)

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant.

  • Quantification: Analyze the aliquot using a validated analytical method to determine the concentration of dissolved this compound. This concentration represents the equilibrium solubility.

Mandatory Visualization

G Effect of pH on this compound Solubility cluster_acidic Acidic to Neutral pH (pH < 8) cluster_alkaline Alkaline pH (pH > 10) protonated Protonated Amine (-NH3+) high_polarity High Polarity protonated->high_polarity leads to good_solubility Good Aqueous Solubility high_polarity->good_solubility results in deprotonated Deprotonated Amine (-NH2) low_polarity Lower Polarity deprotonated->low_polarity leads to reduced_solubility Reduced Aqueous Solubility low_polarity->reduced_solubility results in

Caption: Influence of pH on the ionization state and solubility of this compound.

References

Technical Support Center: Purification of Propargyl-PEG4-amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Propargyl-PEG4-amine conjugates by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main difficulties in purifying this compound conjugates?

The primary challenges in purifying these conjugates arise from the heterogeneity of the reaction mixture and the physicochemical properties of the polyethylene glycol (PEG) linker. Key difficulties include:

  • Separating the desired conjugate from unreacted starting materials : This involves removing excess this compound and the unconjugated substrate (e.g., peptide, antibody, or small molecule).[1][2]

  • Resolving different species of the conjugate : For complex biomolecules, this could involve separating mono-conjugated from multi-conjugated forms.[1][2]

  • Removing reaction byproducts : Byproducts from the conjugation reaction need to be removed.[2]

  • Hydrophobicity and peak broadening : The PEG linker can increase the hydrophilicity of the conjugate, while the conjugated molecule may be hydrophobic. This can lead to complex chromatographic behavior, including peak broadening in techniques like reversed-phase HPLC.[2][3] The inherent variability in the PEG moiety itself can also contribute to broadened peaks.[3][4]

Q2: Which HPLC method is best for purifying my this compound conjugate?

The choice of HPLC method depends on the overall polarity of your target conjugate.[5]

  • Reversed-Phase HPLC (RP-HPLC) : This is the most common method and is suitable for conjugates with sufficient hydrophobicity to be retained on a C18 or C4 column.[5][6] It separates molecules based on their hydrophobicity.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This method is designed for purifying highly polar conjugates that are not well-retained by RP-HPLC.[5] HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer on a polar stationary phase.[5]

Q3: Why is it difficult to detect my PEGylated conjugate?

Detection of PEGylated compounds can be challenging because the PEG moiety itself lacks a UV chromophore.[5] For reliable detection and quantification, especially when the conjugated molecule also has poor UV absorbance, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks * PEG Heterogeneity : The PEG linker itself may have some variability in chain length, leading to a population of conjugates with slightly different properties.[3][4]* Conformational Flexibility : The flexible PEG chain can exist in multiple conformations, each interacting differently with the stationary phase.[3]* Secondary Interactions : Unwanted interactions between the conjugate and the stationary phase can occur.[3][7]* Column Overload : Injecting too much sample can distort the peak shape.[3][7]* Optimize Column Chemistry : For smaller PEG chains, a C4 column may offer better resolution. For larger conjugates, a C18 column is often suitable.[3]* Use an Ion-Pairing Agent : Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize secondary interactions.[1][7]* Reduce Sample Load : Try injecting a smaller amount of your sample.[7]* Adjust Gradient : A shallower gradient can sometimes improve peak shape.[7]
Poor Separation of Conjugate and Unreacted Starting Material * Inappropriate HPLC Mode : The selected mode (e.g., RP-HPLC, HILIC) may not be optimal for the properties of your molecules.[8]* Suboptimal Mobile Phase Conditions : The mobile phase composition (organic solvent, additives, pH) may not be providing adequate selectivity.[8][9]* Similar Hydrophobicity : The unreacted PEG reagent may have similar retention characteristics to your conjugate.[7]* Select the Appropriate HPLC Mode : Consider SEC if there is a significant size difference. Use IEX if your molecules have different charges. Optimize RP-HPLC or HILIC for hydrophobicity/hydrophilicity differences.[8]* Optimize the Mobile Phase : Adjust the gradient slope; a shallower gradient often improves resolution.[8] Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or ion-pairing agents.[7][8]* Try a Different Stationary Phase : If using a C18 column, consider trying a C8, C4, or Phenyl-Hexyl column to alter selectivity.[7]
Low Recovery of Purified Conjugate * Adsorption or Precipitation : The conjugate may be irreversibly binding to the column or precipitating in the mobile phase.[2][8]* Adjust Mobile Phase : In RP-HPLC, lower the initial or final concentration of the organic solvent to prevent precipitation.[8]* Perform a Column Wash : Use a strong solvent to elute any strongly bound material.[8]* Ensure Sample Solubility : Make sure your sample is fully dissolved in the mobile phase before injection.[8]
Changes in Retention Time * Column Temperature Fluctuation : Variations in ambient temperature can affect retention times.[7][10]* Mobile Phase Issues : Evaporation or changes in the composition of the mobile phase can lead to shifts in retention.[10]* Insufficient Equilibration : The column may not be properly equilibrated between runs, especially in gradient elution.[10]* Use a Column Thermostat : Maintain a constant column temperature.[7][10]* Prepare Fresh Mobile Phase : Keep solvent bottles capped and prepare fresh mobile phase regularly.[7]* Ensure Proper Equilibration : Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[10]

Experimental Protocols

Representative RP-HPLC Protocol for this compound Conjugate Purification

This protocol provides a general starting point. Optimization will likely be required based on the specific properties of the conjugated molecule.

Parameter Condition
HPLC System Agilent 1100 or equivalent[8]
Column C18, 300 Å, 5 µm, 150 x 4.6 mm[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[6][8]
Mobile Phase B 0.1% TFA in Acetonitrile[6]
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point.[6] A shallower gradient may be necessary for better resolution.[7][8]
Flow Rate 1.0 mL/min[8]
Column Temperature 45 °C[8]
Detector UV at 220 nm (if the conjugate has a chromophore) or ELSD/CAD[8]
Injection Volume 20 µL (can be optimized)[8]

Sample Preparation:

  • Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water).[5] A typical starting concentration is 1 mg/mL.[5]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11]

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Crude Crude Reaction Mixture Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect and Collect Fractions Gradient->Detect Analyze Analyze Fractions (Analytical HPLC/LC-MS) Detect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Pure Conjugate Evaporate->PureProduct

Caption: General experimental workflow for HPLC purification.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_recovery Recovery Issues Start Poor HPLC Purification Result BroadPeaks Broad Peaks? Start->BroadPeaks CheckInteractions Add Ion-Pairing Agent (e.g., 0.1% TFA) BroadPeaks->CheckInteractions Yes PoorSep Poor Separation? BroadPeaks->PoorSep No CheckOverload Reduce Sample Load CheckInteractions->CheckOverload CheckPEG Consider PEG Heterogeneity CheckOverload->CheckPEG Improved Improved Result CheckPEG->Improved AdjustGradient Make Gradient Shallower PoorSep->AdjustGradient Yes LowRecovery Low Recovery? PoorSep->LowRecovery No ChangeSolvent Try Different Organic Solvent AdjustGradient->ChangeSolvent ChangeColumn Try Different Column Chemistry (C4, Phenyl) ChangeSolvent->ChangeColumn ChangeColumn->Improved CheckSolubility Adjust Mobile Phase Organic % LowRecovery->CheckSolubility Yes LowRecovery->Improved No WashColumn Perform Strong Solvent Wash CheckSolubility->WashColumn WashColumn->Improved

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Troubleshooting Aggregation of Propargyl-PEG4-amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after labeling with Propargyl-PEG4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

Protein aggregation during labeling with this compound, which typically utilizes an amine-reactive N-hydroxysuccinimide (NHS) ester, can be attributed to several factors:

  • Alteration of Surface Charge: The reaction of the NHS ester with primary amines (e.g., on lysine residues) neutralizes positive charges. This change in the protein's isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation, especially if the buffer pH is close to the new pI.[1]

  • Increased Surface Hydrophobicity: While the PEG4 linker itself is hydrophilic, the propargyl group is more hydrophobic. The addition of multiple this compound molecules to the protein surface can create hydrophobic patches, promoting self-association and aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, ionic strength, and buffer composition can significantly impact protein stability during the labeling process.[1][2][4][5] High concentrations of the protein or the labeling reagent also increase the likelihood of intermolecular interactions.[1][2][4]

  • Over-labeling: The attachment of too many this compound molecules can significantly alter the protein's physicochemical properties, leading to reduced solubility and aggregation.[2][5]

  • Intermolecular Cross-linking: Although this compound is a monofunctional reagent for amine labeling, harsh reaction conditions or the presence of reactive impurities could potentially lead to non-specific cross-linking between protein molecules.

Q2: How can I detect and quantify aggregation of my labeled protein?

Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to more sophisticated biophysical techniques:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the reaction mixture.[4]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.[4] The "Aggregation Index," which is the ratio of absorbance at 350 nm to 280 nm, can also be a useful indicator.[6]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[6][7][8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates from a few nanometers to microns in size.[4][7]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize disulfide-linked aggregates by comparing reduced and non-reduced samples.[8]

  • Fluorescence Spectroscopy: Extrinsic fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[6] Thioflavin T (ThT) is a specific dye used to detect amyloid-like fibrillar aggregates.[9]

Q3: What are the recommended storage conditions for this compound labeled proteins to minimize aggregation?

The optimal storage conditions will be protein-dependent. However, some general guidelines to minimize aggregation during storage include:

  • Buffer Optimization: The final storage buffer may need to be different from the labeling buffer. It is advisable to screen different buffer conditions (pH, ionic strength) to find the one that best maintains the stability of the labeled protein.

  • Use of Stabilizing Excipients: The addition of stabilizers to the storage buffer can help prevent aggregation. Common excipients include:

    • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.[4]

    • Amino Acids: Arginine and glycine are known to suppress protein aggregation.[4]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[4]

  • Low Temperatures: Store the labeled protein at low temperatures, such as 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. When freezing, it is crucial to use a cryoprotectant (e.g., glycerol) to prevent freeze-thaw induced aggregation.

  • Appropriate Concentration: Store the protein at an optimal concentration. For some proteins, high concentrations can lead to aggregation, while for others, very low concentrations can cause instability and adsorption to the storage vessel.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues of aggregation during this compound labeling.

Issue 1: Immediate Precipitation Upon Addition of this compound

If you observe immediate precipitation or turbidity upon adding the labeling reagent, consider the following causes and solutions:

Potential Cause Recommended Action
High Local Concentration of Reagent 1. Ensure the this compound reagent is fully dissolved in an anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.[5] 2. Add the dissolved reagent dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform mixing.[5]
Buffer Incompatibility 1. Perform a buffer screen to identify the optimal buffer conditions for your protein's stability.[5] 2. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low enough (typically <10%) to not cause protein denaturation.
Suboptimal pH 1. The recommended pH for NHS ester reactions is typically between 7.2 and 8.5.[5][10] However, the optimal pH for your protein's stability may be different. 2. Perform small-scale pilot reactions at different pH values within the recommended range to find the best balance between labeling efficiency and protein stability.[5]
Issue 2: Gradual Aggregation During the Labeling Reaction

If aggregation occurs over the course of the incubation period, the following factors may be at play:

Potential Cause Recommended Action
Over-labeling 1. Reduce the molar excess of the this compound reagent. A common starting point is a 5- to 20-fold molar excess.[10] 2. Perform a titration to find the optimal molar ratio that achieves the desired degree of labeling without causing aggregation.[5]
Suboptimal Reaction Temperature 1. Lower the reaction temperature to 4°C and increase the incubation time. This can significantly improve protein stability, although it will slow down the reaction rate.[5]
High Protein Concentration 1. Reduce the protein concentration. High concentrations increase the probability of intermolecular interactions.[1]
Protein Instability 1. Add stabilizing excipients to the reaction buffer, such as sugars (e.g., 5-10% sucrose), amino acids (e.g., 50-100 mM Arginine), or low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20).[5]
Issue 3: Aggregation After Purification or During Storage

Aggregation observed after the purification of the labeled protein or during its storage can be addressed by:

Potential Cause Recommended Action
Suboptimal Final Buffer 1. The optimal buffer for the labeled protein may be different from the unlabeled protein. 2. Perform a buffer exchange into a variety of storage buffers with different pH and ionic strengths to find the most stabilizing condition.
Concentration-Dependent Aggregation 1. When concentrating the purified labeled protein, perform the concentration in the presence of stabilizing additives like arginine or sucrose.[1] 2. Determine the optimal storage concentration for your labeled protein.
Freeze-Thaw Stress 1. Aliquot the purified labeled protein into single-use volumes to avoid multiple freeze-thaw cycles. 2. Add cryoprotectants such as glycerol (e.g., 10-20%) to the storage buffer before freezing.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

This protocol provides a general starting point. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11]

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or desalting column)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[11]

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11]

  • Labeling Reaction: a. Calculate the required volume of the reagent stock solution to achieve the desired molar excess (e.g., a starting point of 10-fold molar excess). b. While gently stirring the protein solution, slowly add the calculated volume of the reagent stock solution. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[11]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11]

  • Purification: Remove the unreacted reagent and byproducts by purifying the sample using a desalting column or size-exclusion chromatography.

  • Characterization: Analyze the degree of labeling and the presence of aggregates using appropriate methods such as mass spectrometry and SEC.

Protocol 2: Screening for Optimal Labeling Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters.

Procedure:

  • Set Up Pilot Reactions: In parallel, prepare several small-scale labeling reactions.

  • Vary One Parameter at a Time:

    • Molar Excess: Use a constant protein concentration and vary the molar excess of the this compound reagent (e.g., 2x, 5x, 10x, 20x, 40x).

    • pH: Use a constant protein concentration and molar excess, but vary the pH of the reaction buffer (e.g., pH 7.2, 7.5, 8.0, 8.5).

    • Protein Concentration: Vary the protein concentration while keeping the molar excess and pH constant.

    • Additives: Test the effect of adding different stabilizing excipients to the reaction buffer.

  • Perform Labeling: Follow the general labeling protocol for each reaction.

  • Analysis: After the incubation period, assess the level of aggregation in each reaction tube by:

    • Visual inspection for turbidity.

    • Measuring absorbance at 350 nm.

    • Analyzing a small aliquot by SEC or DLS.

  • Select Optimal Conditions: Choose the conditions that result in the desired degree of labeling with the minimal amount of aggregation for your large-scale reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer) mix Mix Protein and Reagent (e.g., 10x molar excess) prep_protein->mix prep_reagent Prepare this compound (10 mM in DMSO/DMF) prep_reagent->mix incubate Incubate (RT for 30-60 min or 4°C for 2h) mix->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (SEC or Desalting Column) quench->purify analyze Characterize Conjugate (MS, SEC, DLS, Activity Assay) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation start Aggregation Observed q1 High local reagent concentration? start->q1 a1 Add reagent dropwise to stirring protein solution q1->a1 Yes q2 Buffer incompatibility? q1->q2 No a1->q2 a2 Screen buffer pH and ionic strength q2->a2 Yes q3 Over-labeling? q2->q3 No a2->q3 a3 Reduce molar excess of reagent q3->a3 Yes q4 Protein instability? q3->q4 No a3->q4 a4 Lower temperature Add stabilizing excipients q4->a4 Yes end Aggregation Minimized q4->end No a4->end

Caption: Troubleshooting workflow for aggregation of labeled proteins.

References

Improving the stability of Propargyl-PEG4-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to troubleshoot common issues encountered during their synthesis and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems related to the stability of this compound conjugates.

Q1: I am observing a loss of my conjugated payload over time. What are the potential causes?

A1: Loss of the conjugated payload can stem from the instability of the linkage formed with the this compound or degradation of the conjugate itself. The primary areas to investigate are the stability of the bond formed with the amine group and the integrity of the triazole ring formed from the propargyl group. Additionally, the polyethylene glycol (PEG) chain itself can undergo degradation, particularly through oxidation.[1][2]

Q2: What are the main degradation pathways for this compound conjugates?

A2: There are three primary degradation pathways to consider:

  • Hydrolysis of the Amide Bond: If the amine end of the linker is attached to a molecule via an amide bond, this bond can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation of the PEG Chain: The polyethylene glycol (PEG) backbone is prone to oxidative degradation, which can be initiated by exposure to heat, light, or transition metals.[2] This process can lead to chain cleavage and the formation of reactive species like formaldehyde and formic acid, which can potentially react with other parts of your conjugate.

  • Instability of the Propargyl Group/Triazole Ring: While the triazole ring formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is generally very stable, certain harsh conditions could potentially compromise its integrity. The unreacted propargyl group may also have its own instabilities.

Q3: My conjugate appears to be aggregating. What could be the cause and how can I prevent it?

A3: Aggregation of protein or antibody conjugates can be a significant issue. The conjugation process itself can sometimes lead to changes in the protein's conformation, exposing hydrophobic regions and promoting aggregation. While PEGylation generally helps to reduce aggregation, high conjugation ratios (a high number of PEG linkers per molecule) can sometimes have the opposite effect.[3] To mitigate aggregation, consider optimizing the conjugation ratio and using size-exclusion chromatography (SEC) to remove any existing aggregates after the conjugation step.[3][4]

Q4: I am seeing unexpected peaks in my HPLC analysis of a stability study. How can I identify these?

A4: Unexpected peaks typically represent degradation products or impurities. To identify these, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[5][6] By obtaining the mass of the new peaks, you can often deduce the chemical modification that has occurred (e.g., oxidation, hydrolysis, fragmentation). A forced degradation study, where the conjugate is intentionally exposed to harsh conditions, can help to generate these degradation products in larger quantities, making them easier to identify and characterize.[2][4][7]

Q5: What are the ideal storage conditions for my this compound conjugate?

A5: For optimal long-term stability, conjugates should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[8] It is also advisable to store them in a buffer system that is free of transition metals and to minimize freeze-thaw cycles. For liquid formulations, sterile filtering the final product can also help to prevent microbial growth, which could degrade the conjugate.

Quantitative Data Summary

The stability of a this compound conjugate is highly dependent on the nature of the conjugated molecule and the specific linkage chemistry used. The following table provides illustrative stability data for a hypothetical antibody-drug conjugate (ADC) linked via a this compound under forced degradation conditions. This data is intended as a general guide; empirical testing is essential for each specific conjugate.

Stress ConditionIncubation Time (hours)Temperature (°C)% Intact Conjugate RemainingMajor Degradation Products Observed
Control 484>99%None
Acidic Hydrolysis (0.1 M HCl) 244085%Fragments from amide bond cleavage
Basic Hydrolysis (0.1 M NaOH) 244092%Fragments from amide bond cleavage
Oxidation (3% H₂O₂) 2425 (Room Temp)78%Oxidized species, aggregates
Thermal Stress 486090%Aggregates, minor fragmentation
Photostability (ICH Q1B) 2425 (Room Temp)95%Minor oxidized species

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a this compound conjugate under various stress conditions.[2][4][7]

Materials:

  • Purified this compound conjugate

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stability chambers (for thermal and photostability)

  • Analytical instruments: HPLC-SEC, RP-HPLC, LC-MS

Methodology:

  • Sample Preparation: Prepare aliquots of the conjugate at a known concentration (e.g., 1 mg/mL) in PBS.

  • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 40°C for 24 hours.

  • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress: Incubate a sample at 60°C for 48 hours.

  • Photostability: Expose a sample to light according to ICH Q1B guidelines.

  • Control: Store a sample at 4°C, protected from light.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-SEC (for aggregation and fragmentation) and RP-HPLC (for smaller fragments and purity). Use LC-MS to identify the mass of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact conjugate from its degradation products.[9][10][]

Instrumentation and Columns:

  • For Aggregation/Fragmentation: Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl).

  • For Purity/Smaller Degradants: Reversed-Phase (RP) C4 or C18 column suitable for proteins/large molecules.

SEC Method:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Analysis: Monitor for shifts in retention time. Earlier elution indicates aggregation, while later elution suggests fragmentation.

RP-HPLC Method:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Analysis: Monitor for new peaks eluting at different retention times compared to the control sample.

Visualizations

This compound Structure and Conjugation cluster_linker This compound cluster_conjugation Conjugation Reactions Propargyl Propargyl Group (-C≡CH) PEG4 PEG4 Spacer -(OCH2CH2)4- Click_Reaction Click Chemistry (CuAAC) Propargyl->Click_Reaction Amine Amine Group (-NH2) Amide_Bond Amide Bond Formation Amine->Amide_Bond Molecule1 Molecule 1 (e.g., with Carboxylic Acid) Molecule1->Amide_Bond EDC/NHS Molecule2 Molecule 2 (e.g., with Azide) Molecule2->Click_Reaction Cu(I) catalyst Conjugate Final Conjugate Amide_Bond->Conjugate Click_Reaction->Conjugate

Caption: Structure of this compound and its conjugation pathways.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analytical Methods start Purified Conjugate stress Apply Stress Conditions start->stress acid Acid/Base Hydrolysis oxidation Oxidation (H2O2) thermal Thermal photo Photolytic analysis Analytical Testing hplc HPLC (SEC/RP) lcms LC-MS end Identify Degradation Products & Pathways acid->analysis oxidation->analysis thermal->analysis photo->analysis hplc->end lcms->end

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways cluster_degradation Degradation Products Conjugate Intact Conjugate Hydrolysis Hydrolyzed Fragments (Amide Bond Cleavage) Conjugate->Hydrolysis  pH extremes Oxidation Oxidized PEG Chain (Chain Scission) Conjugate->Oxidation  O2, light,  metal ions Aggregation Aggregates Conjugate->Aggregation  Thermal stress,  conformational change

Caption: Major degradation pathways for this compound conjugates.

References

Technical Support Center: Optimizing PROTAC Linker Length for Better Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered while optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1][2][3][] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][2][5] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1][2]

Q2: How does linker length impact PROTAC efficacy?

A2: Linker length is a critical determinant of PROTAC efficacy.[1]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][3][6]

  • Too long: Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[1][3][6] It may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[3]

Finding the optimal linker length is a crucial step in PROTAC design to ensure efficient degradation of the target protein.[3]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][3][5]

  • Alkyl Chains: These are typically hydrophobic and provide a high degree of conformational flexibility.[3][7] While synthetically simple, their hydrophobicity can sometimes lead to poor aqueous solubility.[7][8]

  • PEG Linkers: These are more hydrophilic and can improve the solubility of the PROTAC molecule.[3][7][8] The ethylene glycol units add polarity and can participate in hydrogen bonding.[3]

More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[1][5]

Q4: What is the "hook effect" in the context of PROTACs, and how does linker length relate to it?

A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[3][9][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][10] This competition reduces the overall degradation efficiency.[3] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, enhancing its stability and mitigating the hook effect.[9][10]

Q5: How can I systematically approach the optimization of linker length?

A5: A systematic approach is crucial for identifying the optimal linker. This typically involves synthesizing a library of PROTACs with linkers of varying lengths while keeping the warhead and E3 ligase ligand constant.[2] For example, you can incrementally increase the number of PEG units or methylene groups in an alkyl chain.[2][9]

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a frequent challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.[9]

Potential Linker-Related Causes Troubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene groups), can help identify the optimal length.[9]
Poor Cell Permeability If the PROTAC is too hydrophilic, it may struggle to cross the cell membrane. Consider incorporating more lipophilic moieties into the linker. Conversely, if it is too hydrophobic, it may have poor solubility. Incorporate more hydrophilic groups, such as PEG units.[3]
Suboptimal Linker Attachment Points The position where the linker connects to the warhead and the E3 ligase ligand is crucial.[6][9] An incorrect attachment point can disrupt binding to the target proteins. Re-evaluate the attachment points based on co-crystal structures or SAR data.[5][9]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

Potential Linker-Related Causes Troubleshooting Steps
Suboptimal Ternary Complex Stability A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[9] This often requires empirical testing of different linker designs.
Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[11] Introduce some rigidity by incorporating cyclic structures like piperazine or phenyl rings.[11]

Data Presentation

Impact of Linker Length on Degradation Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficacy.

Table 1: Estrogen Receptor-α (ERα) Degradation [12][13]

PROTAC CompoundLinker Length (atoms)ERα Binding Affinity (IC50, nM)Cell Viability (IC50, µM)ER Degradation
9 9~10>10Moderate
12 12~10~5High
13 16~12~1Very High
14 19~15~8High
15 21~18>10Moderate

Note: Data is synthesized from published literature for illustrative purposes.

Comparison of Alkyl vs. PEG Linkers
FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[8]Repeating ethylene glycol units.[8]
Solubility Generally hydrophobic, which can limit aqueous solubility.[8]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[8]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[8]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[8]
Metabolic Stability Generally considered more metabolically stable.[8]The ether linkages can be susceptible to oxidative metabolism.[8]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[8]Can be more challenging and costly to synthesize compared to alkyl linkers.[8]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[9]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[1]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[1]

  • Pull-down: Add protein A/G agarose beads to pull down the antibody-protein complexes.[1]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the POI, the E3 ligase, and other components of the complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation Linker_Optimization_Workflow Start Start: Design PROTAC Library (Varying Linker Length) Synthesis Synthesize PROTAC Analogs Start->Synthesis Biochem_Assay Biochemical Assays (Binary Binding - SPR, ITC) Synthesis->Biochem_Assay Good_Binding Good Binary Binding? Biochem_Assay->Good_Binding Cell_Assay Cellular Degradation Assay (Western Blot) Good_Binding->Cell_Assay Yes Redesign_Ligands Redesign Ligands Good_Binding->Redesign_Ligands No Degradation_Observed Degradation Observed? Cell_Assay->Degradation_Observed Ternary_Complex_Assay Assess Ternary Complex (Co-IP, NanoBRET) Degradation_Observed->Ternary_Complex_Assay No End Optimal PROTAC Identified Degradation_Observed->End Yes Stable_Complex Stable Ternary Complex? Ternary_Complex_Assay->Stable_Complex Permeability_Assay Assess Cell Permeability (e.g., PAMPA) Stable_Complex->Permeability_Assay No Optimize_Further Further Optimization (Composition, Attachment) Stable_Complex->Optimize_Further Yes Good_Permeability Good Permeability? Permeability_Assay->Good_Permeability Good_Permeability->Cell_Assay Yes Good_Permeability->Optimize_Further No Optimize_Further->Synthesis Ternary_Complex_Formation cluster_short Linker Too Short cluster_long Linker Too Long cluster_optimal Optimal Linker Length Short_POI POI Short_PROTAC Short Linker Short_POI->Short_PROTAC Short_Clash Steric Hindrance Short_POI->Short_Clash Short_E3 E3 Ligase Short_E3->Short_PROTAC Short_E3->Short_Clash Long_POI POI Long_PROTAC Long Linker Long_POI->Long_PROTAC Long_E3 E3 Ligase Long_E3->Long_PROTAC Long_Unstable Unstable Complex (No Ubiquitination) Long_PROTAC->Long_Unstable Optimal_POI POI Optimal_PROTAC Optimal Linker Optimal_POI->Optimal_PROTAC Optimal_Stable Productive Ternary Complex (Efficient Ubiquitination) Optimal_E3 E3 Ligase Optimal_E3->Optimal_PROTAC

References

Technical Support Center: Characterization of Propargyl-PEG4-amine Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-amine and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains a terminal propargyl group for "click chemistry" reactions and a primary amine for conjugation to molecules with carboxylic acids or activated esters. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.[3][4] The molecular formula is C₁₁H₂₁NO₄, and the monoisotopic molecular weight is 231.29 g/mol .[5]

Q2: What are the expected m/z values for this compound in positive ion mode ESI-MS?

When analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, you can expect to see the following ions. The exact ions observed and their relative intensities will depend on the specific analytical conditions.

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ C₁₁H₂₂NO₄⁺232.15
[M+Na]⁺ C₁₁H₂₁NNaO₄⁺254.13
[M+K]⁺ C₁₁H₂₁NKO₄⁺270.11
[M+NH₄]⁺ C₁₁H₂₅N₂O₄⁺249.18

Q3: What is the characteristic fragmentation pattern for PEG-containing molecules in tandem mass spectrometry (MS/MS)?

PEG linkers, including this compound, exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). This is dominated by the neutral loss of ethylene glycol units (C₂H₄O), which corresponds to a mass difference of approximately 44.0262 Da between fragment ions.[3][6] This predictable fragmentation can be used to confirm the presence of the PEG spacer in your conjugate.[3]

Troubleshooting Guide

Problem 1: I don't see the expected molecular ion for my this compound conjugate.

  • Possible Cause 1: Incomplete reaction or presence of starting materials.

    • Solution: Incomplete reactions can result in the presence of unreacted this compound and your target molecule.[7] Optimize your reaction conditions, such as pH, reaction time, and reactant concentrations.[7] Use techniques like HPLC-MS to monitor the reaction progress and confirm the formation of the desired product.[7]

  • Possible Cause 2: Poor ionization of the conjugate.

    • Solution: Ensure your sample is properly prepared for ESI-MS. This typically involves diluting the sample in a solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[3] For larger or more complex conjugates, optimizing the source conditions of the mass spectrometer is crucial.

  • Possible Cause 3: Degradation of the conjugate.

    • Solution: While generally stable, the propargyl group can be susceptible to oxidation.[7] Ensure proper storage of your sample and use fresh solvents for analysis.

Problem 2: My mass spectrum is very complex and difficult to interpret.

  • Possible Cause 1: Polydispersity of a PEGylated conjugate.

    • Solution: If you are working with a conjugate that has a polydisperse PEG chain, this will result in a complex spectrum with multiple overlapping peaks.[4][8] For this compound, which has a discrete PEG length, this is less of an issue for the linker itself but can be a factor in complex conjugates. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, combined with deconvolution software can help to resolve these complex spectra.[8]

  • Possible Cause 2: Presence of multiple charged species.

    • Solution: ESI-MS can produce multiply charged ions, which can complicate the spectrum.[4] Using a charge-stripping agent, such as triethylamine, added post-column can help to simplify the mass spectrum by reducing the charge states of the ions.[8][9]

  • Possible Cause 3: Contamination.

    • Solution: Contaminants can significantly complicate a mass spectrum. See "Problem 3" for more details on PEG contamination.

Problem 3: I see a series of peaks with a repeating mass difference of 44 Da, even in my blank injections.

  • Possible Cause: Polyethylene glycol (PEG) contamination.

    • Solution: PEG is a very common contaminant in mass spectrometry and can come from various sources including solvents stored in plastic bottles, detergents (like Triton X-100 and NP-40), plasticware (e.g., pipette tips and microfuge tubes), and even personal care products.[10][11] This contamination can suppress the signal of your analyte.[8]

      • Prevention: Use high-purity, LC-MS grade solvents stored in glass containers.[11] Avoid using PEG-containing detergents for cleaning glassware; if used, rinse thoroughly with hot water and an organic solvent.[11] Use low-binding plasticware and be mindful of potential leachables.

      • Remediation: If you suspect PEG contamination, a thorough cleaning of the LC system and mass spectrometer ion source is necessary.[10][12] A common cleaning protocol involves flushing the system with a mixture of water, isopropanol, methanol, and acetonitrile with 0.2% formic acid.[10]

Problem 4: My MS/MS spectrum of the conjugate does not show the expected fragments.

  • Possible Cause 1: Incorrect precursor ion selection.

    • Solution: Double-check that you have selected the correct m/z value for the precursor ion of your conjugate for fragmentation.

  • Possible Cause 2: Insufficient collision energy.

    • Solution: The collision energy used for fragmentation needs to be optimized. If the energy is too low, you will not see significant fragmentation. If it is too high, you may only see small, uninformative fragments. Perform a collision energy ramp experiment to determine the optimal setting for your specific conjugate.

  • Possible Cause 3: Unexpected fragmentation pathways.

    • Solution: While the PEG chain has a characteristic fragmentation pattern, the fragmentation of the entire conjugate will also be influenced by the nature of the conjugated molecule. The fragmentation of amines, for example, often involves cleavage at the C-C bond alpha to the nitrogen atom.[13] Consider the fragmentation patterns of both the linker and your target molecule when interpreting the MS/MS spectrum.

Experimental Protocols

Protocol: Mass Spectrometry Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by ESI-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.[3]
  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.[3]

2. Mass Spectrometry Parameters (Direct Infusion ESI-MS):

  • Ionization Mode: Electrospray ionization (ESI), positive ion mode.[3]
  • Infusion Flow Rate: 5-20 µL/min.[3]
  • Capillary Voltage: 3.5 - 4.5 kV.[6]
  • Source Temperature: 120 - 150 °C.[6]
  • Full Scan MS Mass Range: m/z 100-1000 to detect the protonated molecule and common adducts.[3]

3. Tandem MS (MS/MS) for Structural Confirmation:

  • Select the [M+H]⁺ ion (m/z 232.15) as the precursor ion for collision-induced dissociation (CID).
  • Optimize the collision energy (typically in the range of 10-40 eV) to obtain a rich fragmentation spectrum.[6] Look for the characteristic neutral loss of 44.0262 Da.

Protocol: LC-MS Analysis of a this compound Conjugation Reaction

This protocol is suitable for monitoring the progress of a conjugation reaction and characterizing the final product.

1. Sample Preparation:

  • At various time points, aliquot a small amount of the reaction mixture.
  • Quench the reaction if necessary.
  • Dilute the aliquot in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration suitable for LC-MS analysis.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.[6][7]
  • Mobile Phase A: Water with 0.1% formic acid.[7]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components. An example gradient would be 5-95% B over 10 minutes. The specific gradient will need to be optimized for your specific conjugate.[7]
  • Flow Rate: 0.2-0.4 mL/min.[6]
  • Column Temperature: 30-40 °C.[6]

3. Mass Spectrometry Parameters (LC-ESI-MS):

  • Use similar ESI parameters as in the direct infusion method.
  • The mass spectrometer should be set to acquire data over a mass range that encompasses the expected masses of the starting materials, the final product, and any potential byproducts.

Diagrams

troubleshooting_workflow start Start: Unexpected MS Result check_ion Is the expected molecular ion present? start->check_ion complex_spectrum Is the spectrum overly complex? check_ion->complex_spectrum Yes sol_reaction Troubleshoot Reaction: - Check reaction conditions (pH, time) - Monitor with HPLC-MS check_ion->sol_reaction No peg_contamination Are there repeating peaks with a 44 Da difference? complex_spectrum->peg_contamination Yes msms_issue Is there an issue with the MS/MS spectrum? complex_spectrum->msms_issue No peg_contamination->msms_issue No sol_peg_cleaning Address PEG Contamination: - Use high-purity solvents/glassware - Clean LC-MS system peg_contamination->sol_peg_cleaning Yes sol_deconvolution Data Analysis: - Use deconvolution software - Consider charge-stripping reagents msms_issue->sol_deconvolution No sol_msms_optimization Optimize MS/MS: - Verify precursor ion - Optimize collision energy msms_issue->sol_msms_optimization Yes sol_ionization Optimize MS Conditions: - Adjust sample prep (add acid) - Optimize source parameters sol_reaction->sol_ionization end End: Problem Resolved sol_reaction->end sol_ionization->end sol_deconvolution->end sol_peg_cleaning->end sol_msms_optimization->end experimental_workflow prep Sample Preparation (Dilution in ACN/H2O + 0.1% FA) lc LC Separation (C18 Reversed-Phase) prep->lc esi Electrospray Ionization (ESI) (Positive Mode) lc->esi ms1 Full Scan MS (m/z 100-1000) esi->ms1 cid Precursor Ion Selection & CID ms1->cid analysis Data Analysis (Identify Molecular Ion & Fragments) ms1->analysis ms2 Tandem MS (MS/MS) (Fragment Ion Analysis) cid->ms2 ms2->analysis

References

Propargyl-PEG4-amine storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Propargyl-PEG4-amine to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity and reactivity of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, with some suppliers suggesting storage at 4°C for shorter periods.[1][2][3] It is crucial to keep the vial tightly sealed and protected from light.[1][4]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[2][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials. Solutions should also be protected from light.[4]

Q3: What are the primary degradation pathways for this compound?

A3: The degradation of this compound can occur through three main pathways related to its functional groups:

  • PEG Backbone Oxidation: The polyethylene glycol (PEG) chain is susceptible to oxidative degradation, especially when exposed to heat, light, or transition metals.[4][5] This process can lead to chain scission and the formation of reactive byproducts like formaldehyde and formic acid.[4][5]

  • Amine Group Reactions: The primary amine group can react with the degradation byproducts of the PEG chain. For instance, it can react with formic acid to form an N-formyl impurity or undergo a reaction with formaldehyde.[5]

  • Propargyl Group Reactions: The terminal alkyne of the propargyl group is a reactive moiety. Potential degradation pathways include hydration in aqueous solutions to form a ketone, and oxidation by strong oxidizing agents which can cleave the carbon-carbon triple bond.[6]

Q4: Are there any specific handling precautions I should take?

A4: Yes, before opening the vial, it is important to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis.[7] Handle the compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8] Avoid buffers containing primary amines like Tris or glycine when using the amine-reactive end of the molecule, as they will compete for reaction.[1][9]

Storage Conditions Summary

FormStorage TemperatureDurationKey Recommendations
Solid -20°CUp to 3 years[2]Keep vial tightly sealed in a dry, dark place.
4°CShort-termProtect from light.[1]
Solution -20°CUp to 1 month[4]Aliquot to avoid freeze-thaw cycles; protect from light.[4]
-80°CUp to 1 year[2]Recommended for long-term storage; protect from light.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of reactivity of the amine group - Reaction with PEG degradation byproducts (formaldehyde, formic acid).[5]- Improper storage (exposure to heat, light, or moisture).- Store the compound under the recommended conditions (-20°C or -80°C, protected from light).- Use freshly prepared solutions for conjugation reactions.- Confirm the purity of the linker using HPLC or LC-MS before use.
Low yield in "click chemistry" reaction - Degradation of the propargyl group (e.g., hydration or oxidation).[6]- Incompatible reaction conditions.- Ensure the absence of strong oxidizing agents.- Use anhydrous solvents for the reaction if possible.- Optimize reaction conditions (catalyst, temperature, time).
Appearance of unexpected peaks in HPLC/LC-MS analysis - Degradation of the molecule.- Identify the mass of the degradation products using LC-MS to hypothesize the degradation pathway.- Review storage and handling procedures to identify potential causes of degradation.
Inconsistent experimental results - Variability in the quality of the this compound due to degradation.- Perform a quality control check on the linker before starting a new set of experiments.- Always follow strict storage and handling protocols.

Potential Degradation Pathway

G Potential Degradation Pathways of this compound cluster_peg PEG Degradation cluster_amine Amine Degradation cluster_propargyl Propargyl Degradation A This compound C PEG Backbone Oxidation A->C susceptible to D Amine Group A->D E Propargyl Group A->E B Oxidative Stress (Heat, Light, Metal Ions) B->C initiates F Chain Scission C->F H Reaction with Formic Acid D->H J Hydration (Aqueous Env.) E->J L Oxidation E->L G Formation of Formaldehyde & Formic Acid F->G G->H reacts with amine I N-Formyl Impurity H->I leads to K Ketone Formation J->K results in M Triple Bond Cleavage L->M results in G start Experiment Failure or Inconsistent Results check_storage Review Storage Conditions (-20°C/-80°C, dark, sealed?) start->check_storage check_handling Review Handling Procedures (Equilibration, inert atm?) start->check_handling check_reagents Check Reagent & Buffer Compatibility (e.g., no Tris with amine reactions) start->check_reagents analyze_linker Analyze Linker Purity (HPLC, LC-MS) check_storage->analyze_linker check_handling->analyze_linker check_reagents->analyze_linker degraded Linker Degraded? analyze_linker->degraded new_linker Obtain New, QC-passed Linker degraded->new_linker Yes optimize_protocol Optimize Experimental Protocol (Concentration, time, temp) degraded->optimize_protocol No success Successful Experiment new_linker->success optimize_protocol->success other_issue Investigate Other Experimental Parameters (e.g., substrate purity) optimize_protocol->other_issue

References

Technical Support Center: Post-Conjugation Purification of Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug development professionals, researchers, and scientists. This resource is designed to provide comprehensive guidance on the removal of excess Propargyl-PEG4-amine following bioconjugation reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure the successful purification of your conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my final product?

A1: The removal of unreacted this compound is a critical step to ensure the purity and accurate characterization of your final bioconjugate.[1] Excess PEG linker can interfere with downstream applications by competing for binding sites, causing inaccurate quantification, and potentially leading to non-specific interactions in biological assays.[1]

Q2: What are the primary methods for removing excess this compound?

A2: The most common and effective purification strategies leverage the significant size difference between the larger bioconjugate and the small this compound molecule (MW: 231.29 g/mol ).[2][3][4][5] The primary methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[6]

  • Dialysis/Tangential Flow Filtration (TFF): Utilizes a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules by size.[6]

  • Amine Scavenger Resins: Solid-phase resins that selectively bind and remove molecules with primary amine groups.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The optimal method depends on several factors, including the molecular weight of your bioconjugate, the scale of your experiment, required final purity, and available equipment. The decision tree diagram below can guide your selection process.

Purification Method Selection Guide

PurificationDecisionTree start Start: Reaction Mixture (Conjugate + Excess this compound) mw_check Is the MW of the conjugate significantly larger (>20x) than This compound (~0.23 kDa)? start->mw_check scale_check What is the scale of your experiment? mw_check->scale_check Yes scavenger Amine Scavenger Resin mw_check->scavenger No (Consider alternative strategies) purity_check Is high purity (>99% free of PEG linker) critical for your downstream application? scale_check->purity_check Lab Scale (<100 mg) dialysis_tff Dialysis or Tangential Flow Filtration (TFF) scale_check->dialysis_tff Large Scale (>100 mg) sec Size Exclusion Chromatography (SEC) purity_check->sec Yes purity_check->dialysis_tff No combine_methods Consider a combination of methods (e.g., Scavenger Resin followed by SEC) sec->combine_methods If residual amine is still present dialysis_tff->purity_check If purity is insufficient scavenger->sec Follow with SEC for final polishing

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

The following table provides a comparative overview of the expected performance for each purification method. The values are representative and may vary depending on the specific experimental conditions and the nature of the bioconjugate.

Purification MethodTypical Purity (% Conjugate)Typical Yield (%)Excess PEG-Amine RemovalKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >98%80-95%>99%High resolution, good for buffer exchange.[1]Can be time-consuming, potential for sample dilution.[1]
Dialysis / TFF 90-98%>90%95-99%Scalable, can concentrate the sample (TFF).[6]Slower (dialysis), potential for membrane fouling (TFF).[6]
Amine Scavenger Resin >95%>95%>98%High specificity for amines, simple filtration-based removal.May not remove other impurities, potential for non-specific binding.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugate.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate Non-specific binding: The conjugate may be adsorbing to the chromatography resin or dialysis membrane.For SEC, consider a different stationary phase or add modifiers like arginine to the mobile phase to reduce non-specific interactions. For dialysis/TFF, select a membrane material known for low protein binding (e.g., regenerated cellulose).[1][7]
Precipitation/Aggregation: The conjugate may be aggregating and precipitating during purification.Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.[6] Consider adding stabilizing excipients like glycerol or arginine. Perform purification steps at a lower temperature (e.g., 4°C).[6]
Residual this compound Detected Post-Purification Inefficient removal by SEC: The column resolution may be insufficient.Optimize the flow rate; a slower flow rate often leads to better resolution.[6] Ensure the column length and pore size are appropriate for the size difference.[8]
Incomplete dialysis/diafiltration: Insufficient buffer exchange or time.Increase the number of buffer changes and/or the total dialysis/diafiltration time. Ensure the MWCO of the membrane is appropriate to allow the small PEG linker to pass through freely.[7]
Scavenger resin saturation: The capacity of the resin may have been exceeded.Increase the amount of scavenger resin used. Ensure adequate mixing and incubation time for the resin to bind the excess amine.
Conjugate Aggregation Observed After Purification Harsh purification conditions: High pressure during SEC or shear stress during TFF can induce aggregation.For SEC, reduce the flow rate to minimize pressure.[6] For TFF, optimize the cross-flow rate and transmembrane pressure.
Sub-optimal buffer conditions: The final buffer composition may not be suitable for long-term stability.Perform a buffer exchange into a formulation that is known to stabilize your protein or conjugate. This can be done as part of the SEC or dialysis/TFF step.
Loss of Biological Activity of the Conjugate Denaturation during purification: Exposure to organic solvents (if used in chromatography) or harsh buffer conditions can denature the protein.Use aqueous-based purification methods like SEC or dialysis where possible. If organic modifiers are necessary, use the lowest effective concentration. Ensure the pH and ionic strength of all buffers are within the stable range for your protein.
Interaction with purification media: The active site of the protein may be interacting with the chromatography resin or membrane.Choose inert materials for purification. If using affinity-based methods, ensure the elution conditions are gentle and do not compromise the protein's structure.

Experimental Protocols

Method 1: Size Exclusion Chromatography (SEC)

This method is highly effective for separating the larger bioconjugate from the smaller, unreacted this compound.

  • Materials:

    • SEC column with an appropriate fractionation range for your conjugate.

    • Isocratic HPLC or FPLC system.

    • Purification buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the purification buffer.[1]

    • Sample Loading: Load the concentrated reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]

    • Elution: Begin the isocratic elution with the purification buffer at a flow rate recommended by the column manufacturer.

    • Fraction Collection: Collect fractions as the eluate passes through the detector. The larger conjugate will elute first, followed by the smaller unreacted this compound.

    • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify and pool the fractions containing the purified conjugate.

Method 2: Dialysis / Tangential Flow Filtration (TFF)

These methods are suitable for larger sample volumes and can also be used for buffer exchange.

  • Materials:

    • Dialysis tubing or cassette with an appropriate MWCO (typically 3-10 kDa for most proteins, ensuring it is significantly smaller than the conjugate).

    • TFF system with a membrane cassette of appropriate MWCO.

    • Large volume of purification buffer (e.g., PBS, pH 7.4).

  • Procedure (Dialysis):

    • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

    • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette and seal securely.

    • Dialysis: Immerse the sealed tubing/cassette in a large volume of cold (4°C) purification buffer (at least 100-200 times the sample volume) with gentle stirring.

    • Buffer Exchange: Change the buffer at least three times over 24-48 hours to ensure efficient removal of the small molecules.[9]

    • Sample Recovery: After the final buffer change, recover the purified conjugate from the dialysis tubing/cassette.

  • Procedure (TFF):

    • System Preparation: Assemble and equilibrate the TFF system and membrane with the purification buffer according to the manufacturer's protocol.

    • Diafiltration: Recirculate the reaction mixture through the TFF system while adding fresh purification buffer at the same rate as the filtrate is being removed (constant volume diafiltration).

    • Concentration (Optional): After sufficient diafiltration volumes (typically 5-10x the initial sample volume), the conjugate can be concentrated by stopping the addition of fresh buffer and allowing the volume in the reservoir to decrease.

    • Sample Recovery: Recover the concentrated and purified conjugate from the system.

Method 3: Amine Scavenger Resin

This method offers a quick and specific way to remove the excess amine-containing PEG linker.

  • Materials:

    • Amine scavenger resin (e.g., aldehyde or isocyanate functionalized resin).

    • Reaction vessel.

    • Filtration apparatus.

  • Procedure:

    • Resin Addition: Add the scavenger resin to the reaction mixture. The amount of resin should be in excess (typically 3-5 equivalents) relative to the initial amount of excess this compound.

    • Incubation: Gently mix the suspension at room temperature for a sufficient time (typically 1-4 hours, but should be optimized) to allow the resin to react with and bind the excess amine.

    • Filtration: Filter the reaction mixture to remove the resin beads.

    • Washing: Wash the resin with a suitable solvent to recover any non-specifically bound conjugate.

    • Further Purification (Optional): The filtrate containing the purified conjugate can be further polished using SEC or TFF to remove any other impurities.

References

Technical Support Center: Propargyl-PEG4-amine and Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of copper catalysts in reactions involving Propargyl-PEG4-amine. Here, you will find troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

The copper catalyst is essential for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The catalytically active species is Copper(I) (Cu(I)), which facilitates the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule. This reaction is highly efficient and specific.[1][2]

Q2: My reaction yield is low. What are the common causes?

Low yields in CuAAC reactions with this compound can stem from several factors:

  • Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the copper source, reducing agent, or stabilizing ligands can hinder the reaction.

  • Poor Reagent Quality: Degradation of this compound or the azide-containing molecule can reduce reaction efficiency.[2]

  • Presence of Inhibitors: Molecules with functional groups that can chelate copper, such as free thiols or even the primary amine of this compound itself, can sequester the catalyst.[1][2]

  • Steric Hindrance: The polyethylene glycol (PEG) chain may sterically hinder the reactive alkyne group, slowing down the reaction.[1]

Q3: How can I prevent the inactivation of the copper catalyst?

To maintain the copper in its active Cu(I) state, it is crucial to minimize oxygen exposure. This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents and buffers before use by sparging with an inert gas like argon or nitrogen.[2]

  • Using a Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to reduce Cu(II) to Cu(I) in situ and maintain a reducing environment.[2][3] It is critical to use freshly prepared sodium ascorbate solutions.[4]

  • Working Under an Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., in a glovebox) can significantly reduce catalyst oxidation.[2]

  • Utilizing a Stabilizing Ligand: A copper-chelating ligand can protect the Cu(I) catalyst from oxidation and improve its solubility and catalytic activity.[1][5]

Q4: What is the function of a ligand in this reaction, and which one should I use?

Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[1][5] For reactions in aqueous buffers, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[1][5] Tris(benzyltriazolylmethyl)amine (TBTA) is another common ligand, particularly for reactions in organic solvents.[2]

Q5: Can the primary amine in this compound interfere with the reaction?

Yes, the primary amine group in this compound can potentially coordinate with the copper catalyst, which may have a minor inhibitory effect.[1] To mitigate this, using a strong copper-chelating ligand like THPTA is highly recommended to ensure the catalyst remains available for the cycloaddition reaction.[1][5]

Q6: What are the common side reactions, and how can they be minimized?

The most common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[2] This can be minimized by:

  • Ensuring a Reducing Environment: Maintaining a sufficient concentration of the reducing agent (sodium ascorbate).[3]

  • Minimizing Oxygen Exposure: As mentioned previously, degassing solvents and working under an inert atmosphere are beneficial.[2]

  • Using a Ligand: Stabilizing ligands can also help suppress alkyne homocoupling.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))Degas all solvents and buffers thoroughly. Use a freshly prepared solution of sodium ascorbate. Work under an inert atmosphere (e.g., argon or nitrogen). Use a Cu(I)-stabilizing ligand like THPTA.[1][2]
Suboptimal Reagent ConcentrationsOptimize the concentrations of copper sulfate, sodium ascorbate, and ligand. Refer to the recommended concentration ranges in the table below.[3][5]
Poor Reagent QualityVerify the purity of this compound and the azide partner via analytical methods like NMR or mass spectrometry. Store reagents under recommended conditions (-20°C, protected from moisture and light).[1]
Presence of Inhibitors (e.g., thiols, Tris buffer)Avoid Tris buffer. If the sample contains free thiols, consider pretreatment with a thiol-blocking agent. If a histidine-tag is present, a higher catalyst concentration may be needed.[1][2]
Copper Chelation by this compoundUse a strong, water-soluble ligand such as THPTA at a sufficient concentration (e.g., 5-fold excess relative to copper) to outcompete the substrate's amine group.[1][5]
Reaction Stalls or is Sluggish Steric HindranceIncrease the reaction time (e.g., up to 24-48 hours). Gently heat the reaction (e.g., 37-45°C), being mindful of the thermal stability of your biomolecules. Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.[1][4][5]
Suboptimal pHEnsure the reaction pH is within the optimal range of 6.5 to 8.0 for bioconjugation.[1]
Formation of Precipitate Poor Solubility of Reactants or ProductAdd a water-miscible organic co-solvent such as DMSO or DMF to improve solubility.[1][3]
Inactive Copper SpeciesEnsure proper ligand complexation by premixing the copper sulfate and ligand before adding them to the reaction mixture.[1]
Presence of Side Products Alkyne Homocoupling (Glaser Coupling)Ensure a sufficient excess of sodium ascorbate and minimize oxygen exposure. The use of a stabilizing ligand is also recommended.[2][3]
Oxidative Damage to BiomoleculesUse a higher ligand-to-copper ratio (e.g., 5:1 or greater). The ligand can act as a sacrificial reductant. Consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[3][5]

Data Presentation: Recommended Reagent Concentrations

The optimal concentrations for your specific system should be determined empirically. However, the following table provides generally recommended starting ranges for a typical CuAAC reaction in an aqueous buffer.

Reagent Recommended Concentration Range Notes Citation
This compound 10 µM - 1 mMThe concentration of the limiting reagent.[6]
Azide-containing Molecule 1.1 - 2 equivalents (relative to alkyne)A slight excess of the less critical or more soluble reagent can drive the reaction to completion.[1]
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMHigher concentrations can increase the reaction rate but may also lead to more side reactions and cytotoxicity.[3][6]
Ligand (e.g., THPTA) 5-fold molar excess to CopperA higher ratio can protect biomolecules from oxidative damage. Premix with CuSO₄ before adding to the reaction.[5][6]
Sodium Ascorbate 1 mM - 5 mM (10- to 50-fold excess over copper)Always use a freshly prepared solution.[3]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point and may require optimization.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Azide-containing Molecule Solution: Prepare a stock solution of the azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA) Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • Reaction Buffer: Prepare a suitable, non-coordinating buffer (e.g., 100 mM phosphate buffer or HEPES, pH 7.0-7.5) and degas thoroughly by sparging with argon or nitrogen for 15-20 minutes.

2. Reaction Assembly:

  • In a microcentrifuge tube, add the this compound and the azide-containing molecule to the desired final concentrations in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.[5][6] Allow this mixture to stand for a few minutes to allow for complexation.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Cap the tube to minimize oxygen exposure and gently mix the reaction solution.

  • Incubate the reaction at room temperature for 1-4 hours. For challenging substrates or low concentrations, the reaction time may be extended to 24 hours or longer.

4. Reaction Monitoring and Purification:

  • The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.

  • Once the reaction is complete, the product can be purified from the catalyst and excess reagents using methods appropriate for the conjugate, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC. To remove residual copper, a chelating agent like EDTA can be added before purification.

Visualizations

CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide Catalysis Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide Molecule (R'-N3) Azide->Cu_Acetylide Coordination Triazole_Product 1,2,3-Triazole Product Cu_Acetylide->Triazole_Product Cycloaddition Triazole_Product->Cu_I Releases Catalyst

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Solution_Catalyst Degas solvents. Use fresh ascorbate. Use a stabilizing ligand (THPTA). Check_Catalyst->Solution_Catalyst No Check_Concentrations Are reagent concentrations optimal? Check_Catalyst->Check_Concentrations Yes Solution_Catalyst->Check_Concentrations Solution_Concentrations Adjust [Cu], [Ligand], and [Ascorbate] based on recommended ranges. Check_Concentrations->Solution_Concentrations No Check_Inhibitors Are there inhibitors present? Check_Concentrations->Check_Inhibitors Yes Solution_Concentrations->Check_Inhibitors Solution_Inhibitors Avoid Tris buffer. Pre-treat thiols if necessary. Check_Inhibitors->Solution_Inhibitors Yes Check_Sterics Is steric hindrance an issue? Check_Inhibitors->Check_Sterics No Solution_Inhibitors->Check_Sterics Solution_Sterics Increase reaction time. Consider gentle heating. Check_Sterics->Solution_Sterics Yes Success Improved Yield Check_Sterics->Success No Solution_Sterics->Success

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.

References

Validation & Comparative

Propargyl-PEG4-Amine in Bioconjugation: A Comparative Guide to PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have become a cornerstone in the design of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Propargyl-PEG4-amine with other PEG linker lengths, supported by experimental data, to inform researchers, scientists, and drug development professionals in the strategic selection of linkers for their specific applications.

This compound is a heterobifunctional linker characterized by a terminal propargyl group and a primary amine, separated by a discrete chain of four ethylene glycol units. The propargyl group facilitates highly efficient and specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the amine group allows for straightforward conjugation to molecules with activated esters or carboxylic acids.[1] The PEG4 chain imparts hydrophilicity, which can enhance the aqueous solubility of the conjugate and reduce aggregation.[2]

The Critical Role of PEG Linker Length

The length of the PEG chain is not merely a spacer; it profoundly influences the physicochemical and biological properties of the bioconjugate.[3] Key performance attributes affected by PEG linker length include:

  • Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which is particularly advantageous for hydrophobic payloads and can mitigate aggregation, enabling higher drug-to-antibody ratios (DARs).[3][4]

  • Pharmacokinetics (PK): An increased hydrodynamic radius resulting from longer PEG chains can reduce renal clearance, leading to a longer plasma half-life and extended circulation time.[4][5] This can facilitate greater accumulation of the therapeutic in tumor tissues.[5]

  • In Vitro Potency: A common trade-off with longer PEG linkers is a potential decrease in in vitro cytotoxicity.[4] This may be attributed to steric hindrance at the target site.

  • In Vivo Efficacy: Despite potentially lower in vitro potency, the improved pharmacokinetic profile conferred by longer PEG linkers often translates to enhanced in vivo antitumor efficacy.[4][6]

Quantitative Comparison of Different PEG Linker Lengths

The selection of an optimal PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibodies, payloads, and experimental models, which can influence the results.[5]

PEG Linker Length Key Performance Metric Observation Reference(s)
Non-PEGylated Tumor Weight Reduction11% decrease[7]
PEG2 Tumor Weight Reduction35-45% decrease[7]
PEG4 Tumor Weight Reduction35-45% decrease (similar to PEG2)[7]
PEG8 Tumor Weight Reduction75-85% decrease (significantly higher than PEG2/4)[7]
PEG12 Tumor Weight Reduction75-85% decrease (similar to PEG8 and PEG24)[7]
PEG24 Tumor Weight Reduction75-85% decrease (similar to PEG8 and PEG12)[7]
Molecule Type PEG Linker Length Effect on Half-life Effect on In Vitro Cytotoxicity Reference(s)
Affibody-Drug ConjugateNoneBaselineBaseline[8]
Affibody-Drug Conjugate4 kDa2.5-fold increase4.5-fold reduction[8]
Affibody-Drug Conjugate10 kDa11.2-fold increase22-fold reduction[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency of a bioconjugate against target cancer cell lines.

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths and add them to the cells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.[5]

Protocol 2: In Vitro ADC Linker Stability Assay (Plasma Stability)

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[2][3]

  • Quantification: Use methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the intact ADC and/or the released payload at each time point.[2][6]

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of the released payload against time to determine the stability of the ADC and the linker.[2]

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This study evaluates the pharmacokinetic profile of the bioconjugate.

  • Animal Models: Utilize naive rats or mice for the PK analysis.[6]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[6]

  • Blood Sampling: Collect blood samples at various time points post-injection.[6]

  • Sample Processing: Isolate plasma from the blood samples.[6]

  • ADC Quantification: Determine the concentration of the ADC in the plasma using an appropriate method like ELISA or LC-MS.[6]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC).[6]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and logical relationships in bioconjugation and drug delivery.

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Propargyl-PEG-Amine Propargyl-PEG-Amine Propargyl-PEG-Amine->Conjugation Payload Payload Payload->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC InVitro_Cytotoxicity InVitro_Cytotoxicity ADC->InVitro_Cytotoxicity Plasma_Stability Plasma_Stability ADC->Plasma_Stability Pharmacokinetics Pharmacokinetics ADC->Pharmacokinetics InVivo_Efficacy InVivo_Efficacy Pharmacokinetics->InVivo_Efficacy

A typical workflow for ADC synthesis and evaluation.

adc_internalization_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Release Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Target Engagement

ADC uptake and intracellular drug release pathway.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy. While shorter PEG linkers like this compound can be effective, a "binary" effect has been observed where a certain threshold of PEG linker length (e.g., 8 units and above) may be required to achieve significantly higher tumor exposure and in vivo efficacy.[7][9] However, this often comes at the cost of reduced in vitro potency.[4] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and efficiency is paramount for advancing research in drug development, proteomics, and molecular imaging. Among the arsenal of chemical tools available, "click chemistry" has emerged as a revolutionary concept, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as two of the most powerful and widely adopted methods.[1][2] Both reactions result in the formation of a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly, presenting a critical choice for researchers.[3][4]

This guide provides an objective, data-driven comparison of CuAAC and SPAAC to empower researchers, scientists, and drug development professionals to select the most suitable bioconjugation strategy for their specific application.

At a Glance: CuAAC vs. SPAAC

The core distinction between CuAAC and SPAAC lies in the requirement of a copper catalyst.[2] CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole.[4][5] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[3][4] This fundamental difference has profound implications for their use in biological systems.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Considerations
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹ (dependent on the ligand used)[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[2]CuAAC is generally 10 to 100 times faster than SPAAC.[6][7]
Typical Reaction Time Minutes to a few hours[8]Several hours to overnight[8]SPAAC may require longer incubation times to achieve high yields.
Typical Reactant Concentration Micromolar (µM) range[8]Micromolar (µM) to millimolar (mM) range[8]Higher concentrations may be needed for SPAAC to proceed at a reasonable rate.[9]

Table 2: Biocompatibility and Reaction Conditions

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Considerations
Catalyst Requirement Yes (Copper(I) salt, e.g., CuSO₄ with a reducing agent)[10]No[10]The absence of a catalyst makes SPAAC ideal for in vivo applications.[11]
Biocompatibility Lower, due to copper cytotoxicity.[8] This can be mitigated with chelating ligands (e.g., THPTA, BTTAA).[1]High, making it the preferred method for live-cell and in vivo studies.[2][8]Copper ions can generate reactive oxygen species (ROS), potentially damaging biomolecules.[8]
Side Reactions Copper can promote the generation of ROS.[8] Ascorbate byproducts can react with protein side chains.[7]Some strained alkynes can react with thiols (e.g., on cysteine residues).[8]The potential for off-target reactions should be considered for both methods.
Reagent Stability Terminal alkynes are generally stable.[2] Cu(I) is prone to oxidation and requires fresh preparation or stabilizing ligands.[8]Strained cyclooctynes can be less stable and more complex to synthesize.[2]The stability of reagents can impact the reproducibility of experiments.

Reaction Mechanisms and Experimental Workflows

The differing reaction pathways of CuAAC and SPAAC dictate their respective experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal_Alkyne Terminal Alkyne (R₁-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Coordination Azide Azide (R₂-N₃) Cycloaddition Cycloaddition Azide->Cycloaddition 1,3-Dipolar Cycloaddition Cu(I) Cu(I) Catalyst Cu(I)->Copper_Acetylide Copper_Acetylide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product Protonolysis SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State [3+2] Cycloaddition Azide Azide (R-N₃) Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product Ring Strain Release Decision_Workflow Start Start: Bioconjugation Experiment Live_System Involves live cells or in vivo model? Start->Live_System Fast_Kinetics Requires very fast reaction kinetics? Live_System->Fast_Kinetics No SPAAC Use SPAAC Live_System->SPAAC Yes CuAAC Use CuAAC Fast_Kinetics->CuAAC Yes Consider_CuAAC Consider CuAAC with biocompatible ligands Fast_Kinetics->Consider_CuAAC No

References

Propargyl-PEG4-amine: A Comparative Analysis of Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, those containing polyethylene glycol (PEG) are favored for their ability to impart desirable physicochemical properties, including enhanced solubility and reduced immunogenicity. This guide provides an objective comparison of Propargyl-PEG4-amine with other amine-containing linkers, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.

This compound is a heterobifunctional linker that possesses a primary amine and a terminal alkyne (propargyl group). The primary amine allows for conjugation to biomolecules through reactions with carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. The propargyl group enables highly efficient and specific "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules. This dual functionality provides a versatile platform for the construction of complex bioconjugates.

Comparative Analysis of Amine-Reactive Conjugation Chemistries

The efficiency of conjugation involving the amine group of this compound is dependent on the chosen chemistry. The most common approach involves the reaction of the amine with an activated ester, such as an NHS ester. The performance of this and other amine-reactive chemistries can be compared based on several key parameters:

FeatureNHS Ester ChemistryReductive Amination
Target Group Primary AminesPrimary Amines
Typical Efficiency Variable, can be challenging to control the degree of labelingCan achieve high yields, with some studies reporting >95%
Bond Stability Stable Amide BondStable Amine Bond
Reaction Speed Fast (typically 1-2 hours)Slower, may require longer reaction times or heating
Key Considerations NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. Optimal pH is typically 7.2-8.5.Requires a reducing agent (e.g., sodium cyanoborohydride). Can offer greater site-selectivity compared to NHS esters.

Impact of PEG Linker Length on Conjugate Performance

The length of the PEG chain is a critical parameter that influences the properties of the resulting bioconjugate. While this guide focuses on this compound, it is important to consider how variations in PEG length can impact performance.

ParameterEffect of Increasing PEG Length
Solubility Generally increases the aqueous solubility of hydrophobic molecules.
Pharmacokinetics Can lead to a longer circulation half-life and reduced clearance.
Immunogenicity Longer PEG chains can provide better shielding of immunogenic epitopes.
Binding Affinity May cause steric hindrance, potentially reducing the binding affinity of the conjugated molecule to its target.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of these linkers.

Protocol 1: General Amine Conjugation via NHS Ester Chemistry

This protocol outlines the conjugation of an amine-containing linker, such as this compound, to a protein with an activated NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Dissolve the this compound and the NHS ester-activated molecule in DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess linker and byproducts using a desalting column or dialysis.

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein, allowing for the quantification of conjugation efficiency.

Methodology:

  • Column: C4, C8, or C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the proteins.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The conjugation efficiency can be calculated by integrating the peak areas of the conjugated and unconjugated protein.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and allowing for the determination of the degree of labeling.

Methodology:

  • Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer, such as ammonium acetate.

  • Analysis: The sample is introduced into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Data Interpretation: The resulting spectrum will show a mass shift corresponding to the covalent attachment of the this compound linker. For heterogeneous conjugations, a distribution of species with different numbers of attached linkers may be observed.

Visualizing Workflows

The following diagrams illustrate the key workflows described in this guide.

G General Conjugation Workflow cluster_reactants Reactants cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Reaction Incubate at RT or 4°C Protein->Reaction Linker This compound + NHS-activated molecule Linker->Reaction Quench Quench Reaction Reaction->Quench Purify Purify (SEC/Dialysis) Quench->Purify Analyze Analyze (HPLC/MS) Purify->Analyze

Caption: A generalized workflow for the conjugation of this compound.

G Analytical Workflow for Conjugation Efficiency cluster_hplc RP-HPLC Analysis cluster_ms Mass Spectrometry Analysis Conjugate_Sample Purified Conjugate Sample Inject Inject sample onto RP-HPLC Conjugate_Sample->Inject Prepare Prepare sample for MS Conjugate_Sample->Prepare Separate Separate by hydrophobicity Inject->Separate Detect Detect at 280 nm Separate->Detect Quantify Quantify peak areas to determine efficiency Detect->Quantify Acquire Acquire mass spectrum Prepare->Acquire Analyze_MS Determine molecular weight and degree of labeling Acquire->Analyze_MS

Caption: Workflow for assessing conjugation efficiency using HPLC and MS.

Stability Showdown: A Comparative Guide to PROTACs with Propargyl-PEG4-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a complex balancing act. The linker, the bridge between the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's success, profoundly influencing its stability, solubility, and cellular permeability. This guide provides an objective comparison of the stability of PROTACs synthesized with the popular Propargyl-PEG4-amine linker against other common linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.

The this compound linker offers a combination of desirable features: a four-unit polyethylene glycol (PEG) chain to enhance hydrophilicity and a terminal propargyl group for efficient and modular synthesis via "click chemistry." However, the inherent flexibility and ether linkages of PEG chains can introduce metabolic liabilities. Understanding these stability aspects through robust in vitro assays is paramount for successful PROTAC development.

Comparative In Vitro Stability of PROTAC Linkers

The stability of a PROTAC is primarily evaluated through in vitro assays that assess its susceptibility to metabolic enzymes and hydrolysis. The two most common assays are microsomal stability and plasma stability.

Microsomal Stability: This assay measures the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[1] The ether linkages within PEG chains are known to be susceptible to oxidative metabolism by CYPs, which can be a key consideration in the design of PROTACs with PEG linkers.[1]

Plasma Stability: This assay assesses a compound's stability in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze labile functional groups.[1] While the ether backbone of PEG linkers is generally resistant to hydrolysis, the functional groups used to connect the linker to the ligands (e.g., amides, esters) can be susceptible.[1]

Table 1: Metabolic Stability of PROTACs with Different Linker Types in Liver Microsomes

PROTAC TargetLinker TypeSpeciesHalf-life (t½) in Liver Microsomes (min)Key ObservationsReference
BTKPolyethylene Glycol (PEG)Mouse1.3Highly susceptible to metabolic degradation.[1]
BTKRigid (dipyridyl)Mouse>60Replacing the flexible PEG linker with a rigid structure significantly improved metabolic stability.[1]
ARPEG-likeHuman8.4Exhibited very low stability in human hepatocytes.[1]
ARAliphaticHuman33.7The aliphatic linker showed improved stability compared to the PEG-like linker of the same length.[1]
BETAlkyl (4 methylene units)Not Specified135Shorter alkyl linker demonstrated greater stability.[1]
BETAlkyl (8 methylene units)Not Specified18.2Increasing the alkyl linker length led to decreased metabolic stability.[1]

Disclaimer: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Table 2: General Comparison of Linker Classes

FeatureThis compoundAlkyl ChainsRigid Linkers (e.g., Piperazine, Triazole)
Hydrophilicity HighLowModerate to High
Metabolic Stability Potentially susceptible to oxidative metabolism.[1][2]Generally considered to have good metabolic stability.[2][3]Generally high; triazole rings are metabolically stable.[4]
Solubility Generally improves aqueous solubility.[2][3]May limit aqueous solubility.[2]Can enhance solubility.[5]
Synthetic Tractability Propargyl group allows for efficient "click chemistry."[6]Synthetically straightforward.[3]Can be more complex to synthesize.

Signaling Pathways and Experimental Workflows

The stability of a PROTAC directly impacts its ability to induce the degradation of a target protein and subsequently affect downstream signaling pathways.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Downstream Inhibition of Downstream Signaling POI->Downstream E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Degradation->Downstream Leads to

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

A typical experimental workflow to assess PROTAC stability is crucial for consistent and comparable results.

Stability_Assay_Workflow General Workflow for In Vitro Stability Assays cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_PROTAC Prepare PROTAC Stock Solution Incubate Incubate PROTAC with Matrix at 37°C Prep_PROTAC->Incubate Prep_Matrix Prepare Biological Matrix (Microsomes or Plasma) Prep_Matrix->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate

Caption: A flowchart of the experimental workflow for in vitro PROTAC stability assays.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC stability.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a PROTAC in the presence of human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation: Pre-warm the microsomal suspension in phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent PROTAC in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of a PROTAC in the presence of plasma enzymes.

Materials:

  • Test PROTAC compound

  • Plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Spike the test PROTAC into plasma and incubate at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the plasma mixture.[1]

  • Quenching and Protein Precipitation: Add cold acetonitrile with an internal standard to the aliquot to stop the reaction and precipitate plasma proteins.[1]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.

Conclusion

The choice of linker is a critical decision in the design of efficacious and stable PROTACs. While the this compound linker offers advantages in terms of hydrophilicity and synthetic accessibility, its PEG component can be a site for metabolic degradation. The comparative data, though not from direct head-to-head studies, suggests that alkyl and rigid linkers may offer superior metabolic stability in some cases. However, the optimal linker is highly dependent on the specific target protein and E3 ligase combination. Therefore, a systematic evaluation of various linker types and lengths, using standardized stability assays as detailed in this guide, is essential in the early stages of PROTAC development to identify candidates with the most promising drug-like properties.

References

A Head-to-Head Comparison of Antibody Labeling Chemistries: Propargyl-PEG4-amine versus NHS-Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of antibodies is a cornerstone of therapeutic and diagnostic development. The choice of linker chemistry is a critical decision that profoundly influences the performance, stability, and homogeneity of the final antibody conjugate. This guide provides an objective comparison of two prominent labeling strategies: the conventional N-hydroxysuccinimide (NHS)-ester linkage and the increasingly adopted Propargyl-PEG4-amine approach utilizing click chemistry.

This comparison delves into the fundamental mechanisms, performance metrics, and experimental workflows of each method, supported by experimental data to inform the selection of the most appropriate strategy for your research needs.

Mechanism of Action: A Tale of Two Chemistries

NHS-Ester Labeling: Direct Amine Acylation

NHS-ester chemistry is a widely used method for labeling antibodies. It involves the reaction of an NHS-ester functionalized molecule with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminus of the antibody.[1][] This reaction forms a stable amide bond.[] However, as lysine residues are distributed throughout the antibody, this method results in a heterogeneous population of conjugates with varying degrees of labeling (DOL) and conjugation sites.[3] This heterogeneity can impact the reproducibility and performance of the conjugate.[4]

This compound and Click Chemistry: A Two-Step, Bioorthogonal Approach

The this compound strategy employs a two-step process. First, the antibody is functionalized with a propargyl group. This is typically achieved by reacting the antibody's primary amines with a heterobifunctional linker like Propargyl-PEG4-NHS ester.[5] This initial step introduces a bioorthogonal alkyne handle onto the antibody. The second step is a highly efficient and specific "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl-modified antibody is conjugated to a molecule of interest bearing an azide group.[6][7] This two-step process allows for greater control over the labeling reaction and can lead to more homogeneous products.

Performance Comparison: A Data-Driven Analysis

The choice between these two linker strategies often comes down to a trade-off between simplicity and performance. While NHS-ester labeling is a more direct, one-step process, the click chemistry approach often yields superior results in terms of specificity, stability, and preservation of antibody function.

FeatureNHS-Ester LinkerThis compound (via Click Chemistry)
Reaction Type One-step amine acylationTwo-step: Alkyne installation followed by click reaction
Target Residues Primary amines (e.g., Lysine)Primary amines (for alkyne installation)
Specificity Non-specific, random labelingHigher specificity due to bioorthogonal nature of click reaction
Homogeneity Heterogeneous product mixtureMore homogeneous product
Reaction Efficiency Variable, dependent on conditionsHigh, often quantitative for the click step[8][9]
Reported Labeling Efficiency ~35% at 2.5 mg/mL protein concentrationCan approach 100% for the click reaction[10]
Stability of Linkage Stable amide bondHighly stable triazole linkage[11]
Impact on Antibody Function Can lead to loss of binding affinity due to random modification[4]Better preservation of antibody binding affinity[4][9]
Reproducibility Can be challenging due to heterogeneityMore reproducible due to controlled reaction

Experimental Workflows and Signaling Pathways

To visualize the distinct workflows of these two labeling strategies, the following diagrams are provided.

NHS_Ester_Labeling_Workflow cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_products Products cluster_purification Purification Antibody Antibody (with primary amines) Reaction One-Step Reaction (Amine Acylation) Antibody->Reaction NHS_Ester NHS-Ester Linker (e.g., with a dye) NHS_Ester->Reaction Labeled_Antibody Labeled Antibody (Heterogeneous) Reaction->Labeled_Antibody Byproduct NHS Byproduct Reaction->Byproduct Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Antibody->Purification Byproduct->Purification Final_Product Purified Labeled Antibody Purification->Final_Product

NHS-Ester Antibody Labeling Workflow

Propargyl_PEG4_amine_Click_Chemistry_Workflow cluster_step1 Step 1: Alkyne Installation cluster_step2 Step 2: Click Reaction cluster_purification Purification Antibody Antibody (with primary amines) Reaction1 Amine Acylation Antibody->Reaction1 Propargyl_Linker Propargyl-PEG4-NHS Ester Propargyl_Linker->Reaction1 Propargyl_Antibody Propargyl-Modified Antibody Reaction1->Propargyl_Antibody Purification1 Purification Propargyl_Antibody->Purification1 Azide_Molecule Azide-Containing Molecule (e.g., Drug) Reaction2 CuAAC Click Reaction Azide_Molecule->Reaction2 Labeled_Antibody Labeled Antibody (More Homogeneous) Reaction2->Labeled_Antibody Purification2 Purification Labeled_Antibody->Purification2 Purification1->Azide_Molecule Purification1->Reaction2 Final_Product Purified Labeled Antibody Purification2->Final_Product

This compound Click Chemistry Workflow

Detailed Experimental Protocols

Protocol 1: NHS-Ester Antibody Labeling

This protocol provides a general procedure for labeling an antibody with an NHS-ester functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester functionalized molecule (e.g., dye, biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the NHS ester reaction.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester linker in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester linker to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification: Remove unreacted linker and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: this compound Antibody Labeling via Click Chemistry

This protocol outlines the two-step process for labeling an antibody using Propargyl-PEG4-NHS ester and a subsequent click reaction.

Step 1: Antibody Modification with Propargyl-PEG4-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Propargyl-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Linker Preparation: Dissolve Propargyl-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification: Add quenching buffer to a final concentration of 50-100 mM. Purify the propargyl-functionalized antibody using a desalting column equilibrated with PBS.[6]

Step 2: Click Reaction with Azide-Containing Molecule

Materials:

  • Propargyl-functionalized antibody from Step 1

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Desalting column

Procedure:

  • Reaction Setup: To the propargyl-functionalized antibody solution, add the azide-modified payload to achieve a 5- to 10-fold molar excess.

  • Catalyst Addition: Add the copper catalyst solution (pre-mixed CuSO₄ and ligand) to a final concentration of 0.5 mM.

  • Reaction Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the final antibody conjugate using a desalting column to remove excess payload and reaction reagents.[6]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and NHS-ester linkers is application-dependent. For applications where rapid, straightforward labeling is desired and a degree of heterogeneity is acceptable, NHS-ester chemistry remains a viable option. However, for the development of highly defined and reproducible antibody conjugates, particularly for therapeutic applications where homogeneity and stability are paramount, the this compound approach coupled with click chemistry offers significant advantages.[4][9] The superior control over the conjugation site and stoichiometry leads to a more homogeneous product with better-preserved antibody function and enhanced stability. As the field of bioconjugation continues to advance, the adoption of more precise and efficient chemistries like click reactions will be crucial for the development of next-generation antibody-based diagnostics and therapeutics.

References

Navigating Purity: A Comparative Guide to the Analysis of Propargyl-PEG4-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a cornerstone of reproducible and reliable results. When working with versatile linkers like Propargyl-PEG4-amine, confirming the purity of the final conjugate is a critical step to ensure the efficacy and safety of novel therapeutics and research tools. This guide provides an objective comparison of analytical methods for determining the purity of this compound conjugates, with a focus on gel electrophoresis and its alternatives, supported by detailed experimental protocols and data presentation.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a discrete PEG linker that offers a balance of hydrophilicity and chemical functionality, making it a popular choice in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs. The propargyl group allows for "click" chemistry, while the amine group provides a reactive handle for conjugation to various molecules. However, the inherent heterogeneity of PEGylation reactions can make the characterization of these conjugates analytically challenging.[1]

This guide will delve into a comparative analysis of key analytical techniques for assessing the purity of this compound conjugates, assuming its conjugation to a protein, a common application. We will explore the strengths and limitations of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and compare it with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Methods

A multi-faceted analytical approach is crucial for the thorough characterization of this compound conjugates.[1] The choice of technique depends on the specific information required, the nature of the conjugate, and the available instrumentation.

Analytical TechniqueInformation ProvidedTypical Purity RangeAdvantagesLimitations
SDS-PAGE Apparent molecular weight, degree of PEGylation (qualitative/semi-quantitative)> 90%Readily available, cost-effective, good for visualizing heterogeneity.Lower resolution, semi-quantitative, PEG can affect protein mobility and staining.[2]
HPLC (SEC/RP-HPLC) Quantitative assessment of purity, detection of unreacted protein and free PEG> 95% - >99%High sensitivity and resolving power, quantitative.[][4]Requires method development, potential for sample adsorption.[4]
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities, degree of PEGylationN/A (confirms identity)High sensitivity and accuracy in mass determination.[5][6]Polydispersity of larger PEGs can complicate spectra, instrumentation can be expensive.[7]
NMR Spectroscopy Detailed molecular structure, quantification of conjugation, purity assessment> 95%Provides absolute structural information, non-destructive.[8][9]Lower sensitivity compared to MS, can be complex for very large molecules.[10]

Experimental Workflows and Logical Relationships

A systematic workflow is essential for the comprehensive analysis of a this compound protein conjugate. The following diagram illustrates a typical experimental workflow, starting from the crude reaction mixture to the final purity assessment.

A Crude PEGylation Reaction Mixture B Purification (e.g., SEC, IEX) A->B C Purity Analysis B->C D SDS-PAGE C->D E HPLC (SEC or RP-HPLC) C->E F Mass Spectrometry (ESI-MS or MALDI-TOF) C->F G NMR Spectroscopy C->G H Final Purity Report D->H E->H F->H G->H

Caption: General experimental workflow for the purification and purity analysis of a this compound protein conjugate.

Detailed Experimental Protocols

SDS-PAGE Analysis

Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, causing a shift in its migration on the gel.[2]

Protocol:

  • Sample Preparation: Mix the purified this compound protein conjugate (5-10 µg) with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95°C for 5 minutes.[11]

  • Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel alongside a molecular weight marker. Run the gel in Tris-Glycine-SDS running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[11]

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. For specific detection of the PEG moiety, a barium iodide staining method can be employed.[2]

  • Data Analysis: Compare the band of the PEGylated conjugate to the unconjugated protein. The upward shift in the band indicates successful PEGylation. The presence of a band corresponding to the unconjugated protein indicates impurity. Densitometry can be used for semi-quantitative analysis.

HPLC Analysis

Principle: HPLC separates molecules based on their physical properties. Size-Exclusion Chromatography (SEC) separates based on hydrodynamic radius, while Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity.[11]

Protocol (RP-HPLC):

  • System Preparation: Use a C4 or C8 reverse-phase column suitable for protein analysis. The mobile phases are typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

  • Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in mobile phase A.[11]

  • Chromatographic Run: Inject the sample and run a linear gradient from 5% to 95% mobile phase B over 30 minutes at a flow rate of 0.2-0.5 mL/min.[11]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[11]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks.

The following diagram illustrates the logical flow of an RP-HPLC experiment for purity analysis.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Purified Conjugate B Dilution in Mobile Phase A A->B C Injection onto RP-HPLC Column B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection (280 nm) D->E F Chromatogram Generation E->F G Peak Integration F->G H Purity Calculation (% Area) G->H

Caption: Workflow for purity analysis of a this compound protein conjugate by RP-HPLC.

Mass Spectrometry Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate, confirming its identity and revealing the presence of any impurities or different PEGylated species.[5][7]

Protocol (LC-ESI-MS):

  • Sample Preparation: Desalt the purified conjugate sample to remove non-volatile salts. Reconstitute the sample in a volatile, MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).[6]

  • LC Separation: Separate the components of the sample using an appropriate HPLC method (e.g., RP-HPLC as described above) coupled to the mass spectrometer.

  • MS Analysis: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended.[11][12]

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate species. Compare the observed mass with the theoretical mass.

NMR Spectroscopy Analysis

Principle: NMR spectroscopy provides detailed structural information about the conjugate, allowing for confirmation of the covalent linkage and quantification of the degree of PEGylation by integrating characteristic proton signals.[8][10]

Protocol (¹H NMR):

  • Sample Preparation: Lyophilize 1-5 mg of the purified conjugate to remove any residual water. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).[1]

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[1]

  • Data Analysis: Identify the characteristic signals of the this compound linker and the protein. Changes in the chemical shifts of protons near the conjugation site confirm the covalent bond. The ratio of the integrals of specific linker protons to specific protein protons can be used to determine the degree of PEGylation and assess purity.[10]

Conclusion

While gel electrophoresis provides a rapid and accessible method for the initial assessment of this compound conjugate purity, a comprehensive characterization relies on the integration of multiple analytical techniques. HPLC offers robust quantification of purity, while mass spectrometry provides definitive confirmation of identity and the degree of PEGylation. NMR spectroscopy offers unparalleled structural detail. For researchers in drug development and other scientific fields, the selection of the appropriate analytical strategy is paramount for ensuring the quality, consistency, and performance of their this compound conjugates. The combination of these methods provides a powerful toolkit for navigating the complexities of bioconjugate analysis.[13]

References

A Comparative Guide to the Functional Validation of Antibodies Conjugated with Propargyl-PEG4-amine versus Maleimide-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of functional moieties to monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. The choice of linker chemistry is a critical determinant of the final conjugate's performance, influencing its stability, homogeneity, and in vivo efficacy. This guide provides an objective comparison of two prevalent conjugation strategies: the bioorthogonal click chemistry approach utilizing a Propargyl-PEG4-amine linker and the traditional maleimide-based approach with a Maleimide-PEG4 linker. This comparison is supported by a summary of expected quantitative data and detailed experimental protocols to aid in the rational design and validation of antibody conjugates.

Executive Summary

This compound linkers, which participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," offer significant advantages in terms of stability and homogeneity over their maleimide-based counterparts. The primary drawback of maleimide chemistry is the potential for instability of the resulting thioether bond, which can be susceptible to a retro-Michael reaction, leading to deconjugation. In contrast, the triazole linkage formed via click chemistry is exceptionally stable under physiological conditions. This enhanced stability is crucial for applications such as antibody-drug conjugates (ADCs), where premature release of a cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.

Quantitative Performance Comparison

The following tables summarize key performance metrics for antibody conjugates prepared using this compound and Maleimide-PEG4 linkers. The data presented is a composite representation based on trends observed in preclinical studies.

Table 1: Conjugation Efficiency and Product Homogeneity

ParameterThis compound (Click Chemistry)Maleimide-PEG4Method of Analysis
Average Drug-to-Antibody Ratio (DAR) 3.8 - 4.23.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Conjugation Yield > 90%> 90%UV-Vis Spectroscopy, SDS-PAGE
Product Homogeneity High (more defined DAR species)Moderate to Low (broader distribution of DAR species)HIC, MS
Aggregate Formation < 5%< 5%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Functional Performance

ParameterThis compound ConjugateMaleimide-PEG4 ConjugateMethod of Analysis
Antigen Binding Affinity (K D ) No significant change from unconjugated antibodyNo significant change from unconjugated antibodySurface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)
In Vitro Cytotoxicity (IC 50 ) 0.1 - 10 nM (Payload dependent)0.5 - 20 nM (Payload dependent)Cell-based viability assays (e.g., MTT, CellTiter-Glo)

Table 3: Stability and Pharmacokinetic Profile

ParameterThis compound ConjugateMaleimide-PEG4 ConjugateMethod of Analysis
Serum Stability (% Conjugate Remaining after 7 days) > 95%50 - 80%LC-MS analysis of plasma samples
Plasma Half-life (t ½ ) Comparable to unconjugated antibodyPotentially shorter due to deconjugationPharmacokinetic studies in animal models

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Antibody Conjugation with this compound (via Click Chemistry)

This protocol describes a two-step process: 1) introduction of an azide functionality onto the payload, and 2) conjugation of the azide-payload to the propargyl-functionalized antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG4-NHS ester

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Modification with Propargyl-PEG4-NHS Ester:

    • Prepare a stock solution of Propargyl-PEG4-NHS ester in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the NHS ester to the antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the propargyl-functionalized antibody using a desalting column.

  • Click Chemistry Conjugation:

    • To the propargyl-functionalized antibody, add the azide-modified payload to achieve a 5- to 10-fold molar excess.

    • Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst solution to the antibody-payload mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Purify the final antibody conjugate using a desalting column to remove excess payload and reaction reagents.[1]

Protocol 2: Antibody Conjugation with Maleimide-PEG4

This protocol involves the reduction of antibody disulfide bonds to generate free thiols for reaction with the maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG4-payload conjugate

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Add a 2- to 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess TCEP using a desalting column equilibrated with a degassed buffer.

  • Maleimide Conjugation:

    • Immediately add a 5- to 20-fold molar excess of the Maleimide-PEG4-payload to the reduced antibody.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of an antibody-drug conjugate in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody conjugate, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the antibody conjugate, unconjugated antibody, and free drug.

  • Incubate for a period of 72 to 120 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the conjugate that inhibits cell growth by 50%.[2]

Protocol 4: Serum Stability Assay

This assay evaluates the stability of the conjugate in plasma.

Materials:

  • Antibody conjugate

  • Human or mouse serum

  • PBS

  • LC-MS system

Procedure:

  • Incubate the antibody conjugate in serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, analyze the samples by LC-MS to determine the amount of intact conjugate remaining.

Mandatory Visualizations

experimental_workflow cluster_propargyl This compound Conjugation (Click Chemistry) cluster_maleimide Maleimide-PEG4 Conjugation prop_ab Antibody prop_activated_ab Propargyl-functionalized Antibody prop_ab->prop_activated_ab NHS Ester Reaction prop_linker Propargyl-PEG4-NHS Ester prop_payload Azide-Payload prop_conjugate Final Antibody Conjugate prop_payload->prop_conjugate prop_activated_ab->prop_conjugate CuAAC Click Reaction mal_ab Antibody mal_reduced_ab Reduced Antibody (Free Thiols) mal_ab->mal_reduced_ab Reduction (TCEP/DTT) mal_conjugate Final Antibody Conjugate mal_reduced_ab->mal_conjugate Michael Addition mal_payload Maleimide-PEG4-Payload mal_payload->mal_conjugate

Experimental workflows for antibody conjugation.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage 5. Cytotoxic Action

General signaling pathway for an Antibody-Drug Conjugate.

Conclusion

The functional validation of antibody conjugates requires a comprehensive assessment of conjugation efficiency, product homogeneity, in vitro activity, and stability. While both this compound and Maleimide-PEG4 linkers can be used to generate functional antibody conjugates, the evidence suggests that the click chemistry approach offers superior control over the final product's composition and enhanced stability. The choice of linker should be guided by the specific application and the desired attributes of the final conjugate, with a strong consideration for the stability of the linker-payload bond, especially for in vivo applications.

References

A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's properties, particularly its flexibility or rigidity, profoundly influence a PROTAC's efficacy and pharmacokinetic profile.[1] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

The linker is not merely a spacer; it is a crucial determinant of the PROTAC's overall performance.[1] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC activity, as it precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates optimal ternary complex formation while also imparting favorable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[1][3]

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Fig 1. PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Types

The choice between a flexible and a rigid linker can dramatically impact the performance of a PROTAC.[6]

Flexible Linkers (e.g., PEG, Alkyl Chains)

Flexible linkers, predominantly those based on polyethylene glycol (PEG) and simple alkyl chains, have been widely used in initial PROTAC designs due to their synthetic accessibility and ability to confer properties like solubility.[5][6]

  • Advantages:

    • Synthetic Tractability: Generally easier and more cost-effective to synthesize and modify in length.[5]

    • Conformational Sampling: High flexibility allows the PROTAC to adopt numerous conformations, which can increase the probability of achieving a productive ternary complex geometry.[2]

    • Improved Solubility: PEG linkers, in particular, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5][7]

  • Disadvantages:

    • Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[2]

    • Unproductive Binding Modes: Flexibility might allow for the formation of non-productive ternary complexes that do not lead to efficient ubiquitination.

    • Metabolic Liability: Long, flexible chains can be more susceptible to metabolic degradation, potentially leading to poor pharmacokinetic profiles.[]

    • "Hydrophobic Collapse": In aqueous environments, some flexible linkers can allow the two ends of the PROTAC to fold back on themselves, which may hinder binding to the target proteins.[9]

Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes, Spirocycles)

Rigid linkers incorporate structural elements like aromatic rings, piperazine moieties, or alkynes to constrain the PROTAC's conformation.[6][7]

  • Advantages:

    • Conformational Pre-organization: A rigid linker can pre-organize the warhead and E3 ligase ligand into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic penalty of binding.[2]

    • Improved Potency and Selectivity: By restricting conformational freedom, rigid linkers can lead to more stable and potent ternary complexes and may enhance selectivity by disfavoring off-target interactions.[3]

    • Enhanced Permeability: In some cases, rigidification can improve cell permeability by reducing the molecule's polar surface area and flexibility, which can shield polar groups through intramolecular interactions.[10][11][12]

    • Metabolic Stability: Cyclic and aromatic structures are often more resistant to metabolic degradation compared to linear chains.[7]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of rigid linkers is typically more challenging and resource-intensive.[5]

    • Optimization Difficulty: The lack of flexibility makes it more difficult to achieve the precise geometry required for a productive ternary complex. If the design is not optimal, it can prevent complex formation altogether.

Data Presentation: Performance Comparison

The following tables present representative quantitative data to illustrate the impact of linker choice on PROTAC performance. Note: Data is synthesized from typical findings in the field for illustrative purposes. Direct comparisons across different studies can be challenging due to variations in targets, E3 ligases, and experimental conditions.

Table 1: Impact of Linker on Ternary Complex Formation and Degradation Potency (Target: Bromodomain-containing protein 4 (BRD4), E3 Ligase: VHL)

PROTAC IDLinker TypeLinker CompositionTernary Complex Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-F1 Flexible12-atom PEG chain1.555~90
PROTAC-F2 Flexible16-atom PEG chain2.825>95
PROTAC-R1 RigidPiperazine-based15.28>98
PROTAC-R2 RigidAlkyne-based9.512>95
  • DC₅₀: Concentration for 50% maximal degradation.

  • Dₘₐₓ: Maximum percentage of protein degradation.

  • Cooperativity (α): A measure of the stabilization of the ternary complex. α > 1 indicates positive cooperativity.

Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties

PROTAC IDLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC-F2 Flexible0.8< 5
PROTAC-R1 Rigid3.525
  • Papp (Apparent Permeability Coefficient): A measure of cell permeability, often determined using Caco-2 or PAMPA assays.

Experimental Workflow for Linker Comparison

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation and cellular effects.

Linker_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Start Synthesize PROTAC Library (Flexible & Rigid Linkers) Binding 1. Binary Binding Assays (SPR / ITC) Assess binding to POI & E3 Start->Binding Ternary 2. Ternary Complex Formation (SPR / TR-FRET / NanoBRET) Determine Cooperativity (α) Binding->Ternary Degradation 3. Protein Degradation (Western Blot / HiBiT) Determine DC₅₀ & Dₘₐₓ Ternary->Degradation Viability 4. Cell Viability (e.g., CellTiter-Glo) Assess cytotoxicity Degradation->Viability Permeability 5. Permeability Assay (PAMPA / Caco-2) Determine Papp Viability->Permeability Select Candidate Selection Permeability->Select

Fig 2. Workflow for evaluating PROTAC linker candidates.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Protocol 1: Assessment of Ternary Complex Formation by TR-FRET

This assay measures the proximity of the target protein and E3 ligase induced by the PROTAC.

  • Reagents & Materials:

    • Recombinant tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged).

    • Lanthanide-labeled anti-tag antibody (Donor, e.g., Anti-His-Tb).

    • Fluorescently-labeled anti-tag antibody (Acceptor, e.g., Anti-GST-d2).

    • PROTAC compounds at various concentrations.

    • Assay buffer and microplates (low-volume, 384-well).

  • Procedure:

    • Prepare a solution containing the POI and the E3 ligase complex in assay buffer.

    • Add the donor and acceptor antibodies to the protein solution and incubate.

    • Dispense the protein-antibody mixture into the microplate wells.

    • Add serial dilutions of the PROTAC compounds to the wells.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths using a compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the ratio against the PROTAC concentration to determine parameters like the concentration required for half-maximal complex formation (EC₅₀).

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[4]

  • Reagents & Materials:

    • Cell line expressing the target protein.

    • PROTAC compound (stock in DMSO).

    • Cell lysis buffer, protease/phosphatase inhibitors.

    • SDS-PAGE gels, transfer apparatus, and membranes.

    • Primary antibodies (against target protein and a loading control, e.g., GAPDH).

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

    • Wash cells with cold PBS and lyse them on ice.

    • Quantify total protein concentration in the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Perform densitometry analysis on the bands to quantify protein levels.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein level against PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to predict passive membrane permeability.

  • Reagents & Materials:

    • PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate).

    • Phospholipid solution (e.g., lecithin in dodecane).

    • PROTAC compounds.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Fill the acceptor plate wells with buffer.

    • Add the PROTAC compound to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a specific period (e.g., 4-16 hours).

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well over time.

Linker Properties and Their Impact

The relationship between a linker's physical properties and the resulting PROTAC's biological activity is complex and multifactorial. The choice of a flexible or rigid linker initiates a cascade of effects that ultimately determine the degrader's success.

Linker_Properties cluster_input Linker Choice cluster_properties Direct Physicochemical Impact cluster_outcomes Downstream Biological Consequences Flexible Flexible Linker (e.g., PEG) High_Flex High Conformational Freedom Flexible->High_Flex Rigid Rigid Linker (e.g., Piperazine) Low_Flex Low Conformational Freedom (Pre-organized) Rigid->Low_Flex Ternary Ternary Complex Stability & Cooperativity High_Flex->Ternary Entropic Penalty (Potentially Lower Stability) PK Pharmacokinetics (Permeability, Stability) High_Flex->PK Can Decrease Low_Flex->Ternary Reduced Entropic Penalty (Potentially Higher Stability) Low_Flex->PK Can Improve Degradation Degradation Potency (DC₅₀ & Dₘₐₓ) Ternary->Degradation Impacts

Fig 3. Relationship between linker properties and PROTAC outcomes.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can adapt to various protein interfaces, they may suffer from entropic penalties and metabolic instability.[1] Conversely, rigid linkers can provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization, but their design and synthesis are more challenging.[1]

Ultimately, the choice of linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a focused library of both flexible and rigid linkers, using a combination of biophysical, cellular, and pharmacokinetic assays, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[13] Advances in computational modeling and structural biology will continue to aid in the rational, structure-guided design of linkers, accelerating the development of the next generation of highly effective PROTAC-based therapeutics.[2]

References

A Researcher's Guide to Bioconjugate Stability: Comparing Linkages for In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioconjugation linkage is a critical decision that profoundly influences the stability, efficacy, and safety of therapeutic and diagnostic agents. The stability of the bond connecting a biomolecule to its payload—be it a drug, a fluorescent dye, or another molecule—dictates its performance under physiological conditions. This guide provides an objective comparison of the in vitro and in vivo stability of common bioconjugation linkages, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable chemistry for your application.

The ideal bioconjugate linker should be stable enough to remain intact in circulation, preventing premature release of the payload and potential off-target toxicity, while in some cases allowing for controlled release at the target site. This guide will delve into the stability profiles of several widely used non-cleavable and cleavable linkage chemistries.

Comparative Stability of Bioconjugation Linkages

The stability of a bioconjugate is often evaluated by its half-life in plasma or serum, which indicates the time it takes for half of the intact conjugate to degrade or be cleared from circulation. The following table summarizes publicly available quantitative data on the stability of various bioconjugation linkages. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific biomolecule, payload, experimental conditions, and analytical methods used.

Linkage ChemistryResulting BondTypical Half-life (In Vitro, Human Plasma)Key Stability Considerations
Non-Cleavable Linkers
Click Chemistry (SPAAC)TriazoleExceptionally longHighly stable and considered bio-inert, resistant to hydrolysis and enzymatic degradation.[1][2]
Oxime LigationOxime~1 monthVery stable at neutral pH, but can be susceptible to acid-catalyzed hydrolysis.[2][3][4]
Reductive AminationSecondary AmineVery HighForms a highly stable secondary amine bond, suitable for applications requiring long-term circulatory stability.[5]
Thioether (from Maleimide)ThioetherHours to >200 hoursSusceptible to retro-Michael reaction in the presence of thiols, leading to premature cleavage.[2][6] Next-generation maleimides show improved stability.[6][7]
Cleavable Linkers
DisulfideDisulfideVariable, can be unstableDesigned to be cleaved in the reducing environment of the cell's cytoplasm by glutathione. Stability in plasma can be variable and is dependent on steric hindrance around the disulfide bond.[8][9]
HydrazoneHydrazone~2 days (pH dependent)pH-sensitive and designed to hydrolyze in the acidic environment of endosomes and lysosomes. Can exhibit instability at physiological pH.[8][9]
Valine-Citrulline (Peptide)Amide~2-3 daysDesigned to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumors. Can be susceptible to premature cleavage in circulation.[8]

In-Depth Look at Common Bioconjugation Chemistries

Non-Cleavable Linkers: For When Stability is Paramount

Non-cleavable linkers form robust covalent bonds that are designed to remain intact under physiological conditions.[10] These linkers are ideal for applications where the bioconjugate needs to persist in its complete form for an extended period, such as in long-term protein therapies or diagnostic imaging.[10] The release of the payload from a non-cleavable linker typically occurs through the complete degradation of the targeting moiety, for instance, within the lysosome of a target cell.[8]

Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC): The triazole ring formed via SPAAC is exceptionally stable, making it a gold standard for creating highly robust bioconjugates.[1] This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions.

Oxime Ligation: This reaction between an aminooxy group and an aldehyde or ketone forms a highly stable oxime bond.[3][4][11] It offers excellent stability at neutral pH and is a reliable choice for applications demanding long-term integrity in biological media.[2][3]

Cleavable Linkers: For Controlled Payload Release

Cleavable linkers are engineered with specific chemical bonds that can be broken under particular physiological conditions, allowing for the targeted release of a payload.[10][12] This strategy is particularly valuable in drug delivery, where a therapeutic agent needs to be activated at a specific site, such as within a tumor microenvironment, to minimize off-target effects.[8][12]

Disulfide Linkers: These linkers are designed to be cleaved by the high concentration of reducing agents, such as glutathione, found inside cells compared to the bloodstream.[9]

Hydrazone Linkers: These are pH-sensitive linkers that are relatively stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release their payload in the more acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[9]

Protease-Sensitive Linkers: Peptide-based linkers, such as the commonly used valine-citrulline (Val-Cit) linker, are designed to be recognized and cleaved by specific proteases, like cathepsin B, that are often overexpressed in tumor cells.[8]

Visualizing Bioconjugation Concepts

To better illustrate the principles discussed, the following diagrams have been created using Graphviz.

cluster_non_cleavable Non-Cleavable Linkers cluster_cleavable Cleavable Linkers Click_Chemistry Click Chemistry (e.g., SPAAC) Bioconjugate_in_Circulation Bioconjugate in Systemic Circulation Click_Chemistry->Bioconjugate_in_Circulation High Stability Oxime_Ligation Oxime Ligation Oxime_Ligation->Bioconjugate_in_Circulation High Stability Thioether Thioether (from Maleimide) Thioether->Bioconjugate_in_Circulation Moderate Stability Disulfide Disulfide Payload_Release Payload Release Disulfide->Payload_Release Reduction (GSH) Hydrazone Hydrazone Hydrazone->Payload_Release Low pH Peptide Peptide (e.g., Val-Cit) Peptide->Payload_Release Proteases Target_Cell Target Cell Bioconjugate_in_Circulation->Target_Cell Target_Cell->Payload_Release Internalization Degradation Antibody Degradation Target_Cell->Degradation for Non-Cleavable Degradation->Payload_Release

Caption: Mechanisms of payload release for different bioconjugation linkers.

Start Start: Bioconjugate Sample Incubation Incubate with Plasma/Serum at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Sample_Prep Sample Preparation (e.g., Protein Precipitation, Immuno-affinity Capture) Timepoints->Sample_Prep Analysis LC-MS/MS or ELISA Analysis Sample_Prep->Analysis Quantification Quantify Intact Conjugate and/or Released Payload Analysis->Quantification Data_Analysis Data Analysis: Determine Half-life (t½) Quantification->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for an in vitro plasma stability assay.

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a bioconjugate in a biological matrix over time by measuring the amount of intact conjugate or the release of the payload.[5][9]

Objective: To determine the rate of degradation or cleavage of a linker in plasma or serum.

Materials:

  • Test bioconjugate (e.g., Antibody-Drug Conjugate)

  • Human, mouse, or rat plasma/serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation agent (e.g., acetonitrile) or immuno-affinity capture beads

  • LC-MS/MS system or ELISA plate reader

Protocol:

  • Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).

  • Spike the bioconjugate into pre-warmed plasma or serum at a final concentration (e.g., 50-100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the mixture.[1]

  • Immediately quench the reaction and process the sample. This can be done by protein precipitation with a cold organic solvent or by capturing the bioconjugate using immuno-affinity beads.[6][13]

  • Analyze the samples to determine the percentage of intact conjugate remaining or the amount of released payload. Common analytical methods include LC-MS/MS for direct quantification or ELISA for immunological detection.[5][13]

  • Calculate the half-life (t½) of the bioconjugate by fitting the data to a first-order decay model.[2]

In Vivo Pharmacokinetic (PK) Studies

PK studies are essential for understanding the in vivo stability, distribution, and clearance of a bioconjugate in a living organism.[7][14]

Objective: To determine the pharmacokinetic profile and in vivo half-life of a bioconjugate.

Materials:

  • Test bioconjugate

  • Laboratory animals (e.g., mice or rats)

  • Dosing and blood collection supplies

  • Analytical method for quantification (e.g., LC-MS/MS or ELISA)

Protocol:

  • Administer the test bioconjugate to a cohort of animals, typically via intravenous (IV) injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-administration.

  • Process the blood samples to isolate plasma or serum.

  • Extract the bioconjugate from the plasma/serum samples.

  • Quantify the concentration of the intact bioconjugate in each sample using a validated analytical method like LC-MS/MS or ELISA.[6]

  • Plot the plasma concentration of the intact bioconjugate versus time to determine key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution.

Conclusion

The selection of a bioconjugation linker is a critical decision in the design of biotherapeutics and diagnostic agents, with a profound impact on their in vivo performance. Non-cleavable linkers, such as those formed by click chemistry and oxime ligation, offer superior stability for applications requiring long-term circulation and integrity.[3][8] In contrast, cleavable linkers provide a mechanism for controlled payload release in response to specific physiological triggers, which can enhance the therapeutic window of targeted drugs.[8][15]

A thorough understanding of the stability profiles of different linkages, supported by rigorous in vitro and in vivo experimental evaluation, is paramount for the development of safe and effective bioconjugates. The data and protocols presented in this guide provide a framework for making informed decisions in the selection of the optimal conjugation chemistry for your specific research and development needs.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-amine: A Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG4-amine, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as potentially hazardous waste, is recommended based on the reactivity of its functional groups (a terminal alkyne and a primary amine).[1][2][3]

Immediate Safety Protocols

Before handling or disposing of this compound, it is imperative to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][3]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

  • Hazard Assessment: Recognize that the propargyl group can be reactive and may pose a fire or explosion risk under certain conditions, such as in the presence of specific metal catalysts.[2] The amine group is reactive with various reagents, including carboxylic acids and activated NHS esters.

Quantitative and Chemical Data Summary

The following table summarizes key chemical and storage information for this compound.

PropertyValue
CAS Number 1013921-36-2[4][5]
Molecular Formula C11H21NO4[4][5]
Molecular Weight 231.3 g/mol [4]
Purity Typically >98%[4]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage (Solid) -20°C[4][6]
Storage (Solutions) -20°C for up to 1 month; -80°C for up to 6 months.[6][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its associated waste involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

  • Waste Classification and Segregation :

    • Treat as Hazardous Waste : All waste containing this compound should be managed as hazardous chemical waste.[1]

    • Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1][8]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, compatible, and sealed container designated for liquid chemical waste.[1][8] Do not mix with incompatible waste streams such as acids, bases, or oxidizing agents.[3]

    • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be disposed of as solid hazardous waste.[1][3][8]

  • Container Management :

    • Proper Containerization : Use leak-proof containers that are chemically compatible with the waste.[3] The original product container, if in good condition, is a suitable option.[3]

    • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents and the words "Hazardous Waste."

  • Waste Storage :

    • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[1]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for the pickup and proper disposal of the waste.[9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.[3]

  • Ventilate : Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows if it is safe to do so.[3]

  • Contain : For small spills, use a chemical spill kit with inert absorbent materials to contain the substance. Do not use combustible materials like paper towels.[3]

  • Clean-Up : While wearing appropriate PPE, carefully clean the spill area.

  • Dispose of Debris : All materials used for spill clean-up must be collected, placed in a sealed container, and disposed of as hazardous waste in the same manner as the chemical itself.[3]

Disposal Workflow

DisposalWorkflow cluster_0 Initial Handling & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal Start This compound Waste Generated Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess SolidWaste Collect in Labeled Solid Hazardous Waste Container Assess->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container Assess->LiquidWaste Liquid ContaminatedWaste Collect Contaminated Items (Gloves, Tips) in Solid Waste Assess->ContaminatedWaste Contaminated Material Store Store Sealed Containers in Designated Secure Area SolidWaste->Store LiquidWaste->Store ContaminatedWaste->SolidWaste ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-amine. This guide provides immediate, critical information on personal protective equipment, step-by-step handling procedures, and waste disposal to ensure the safe and effective use of this versatile reagent in your laboratory.

This compound is a valuable tool in bioconjugation and drug development, featuring a terminal propargyl group for "click" chemistry and a primary amine for conjugation to various molecules.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough assessment based on structurally similar compounds and the reactive propargylamine moiety is essential for safe handling. The propargyl group, in particular, presents hazards such as flammability and potential for irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, compiled from safety recommendations for similar PEGylated compounds and propargylamine.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes.[4]Protects eyes from potentially irritating or harmful splashes of the chemical or its solutions.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection from splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Ensure gloves are compatible with any solvents being used, such as DMSO or DMF.Prevents direct skin contact with the chemical, which can cause irritation.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor spills and contamination.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially weighing of the solid and preparation of solutions, should be conducted in a certified chemical fume hood.Minimizes inhalation of any dust or aerosols.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a general framework for the safe handling and use of this compound in a typical bioconjugation experiment. Researchers should adapt this procedure to their specific experimental design and institutional safety protocols.

Preparation and Reagent Handling:
  • Review Safety Information: Before beginning any work, review the available safety information for this compound and all other reagents being used.

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have spill control materials, such as absorbent pads, readily available.

  • Equilibrate Reagents: Allow the sealed container of this compound and other temperature-sensitive reagents to warm to room temperature before opening to prevent condensation of moisture.[5]

Weighing and Dissolution:
  • Perform in Fume Hood: Conduct all weighing and transfer of solid this compound within the chemical fume hood to prevent inhalation of dust.

  • Use Appropriate Tools: Utilize anti-static spatulas and weigh paper for accurate and safe transfer.

  • Dissolution: this compound is soluble in water, DMSO, DCM, and DMF.[1] When dissolving, add the solvent slowly to the solid to avoid splashing. Prepare solutions to the desired concentration (e.g., a 10 mM stock solution in anhydrous DMSO is common for click chemistry applications).[6]

Reaction Setup (Example: Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for handling under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: In a reaction vial, add the azide-containing molecule to the desired final concentration in a degassed buffer (e.g., PBS, pH 7.4).[7]

  • Add Linker: Add the this compound solution to the reaction mixture (a 1.2 to 5-fold molar excess over the azide is a typical starting point).[6][7]

  • Catalyst Preparation: In a separate tube, premix the copper (II) sulfate and a copper-chelating ligand (like THPTA) in a 1:5 molar ratio.[6]

  • Initiate Reaction: Add the catalyst/ligand mixture to the main reaction tube, followed by the addition of a freshly prepared reducing agent like sodium ascorbate to initiate the click reaction.[6]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).[6]

Post-Reaction Work-up and Purification:
  • Quenching: If necessary, quench the reaction to stop it. For example, adding a quenching buffer like Tris can consume unreacted reagents.[5]

  • Purification: Purify the resulting conjugate from excess reagents and byproducts using a suitable chromatographic method, such as size-exclusion chromatography or reversed-phase HPLC.[6] All purification steps should be performed in a well-ventilated area.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, pipette tips, weigh boats) should be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvents from purification, should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_key Process Stage prep_sds Review SDS & Protocols prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe prep_reagents Equilibrate Reagents prep_ppe->prep_reagents weigh Weigh Solid in Hood prep_reagents->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Set Up Reaction dissolve->reaction purify Work-up & Purify reaction->purify segregate Segregate Waste purify->segregate dispose Dispose via Contractor segregate->dispose prep_key Preparation handling_key Handling disposal_key Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.